Product packaging for Eichlerialactone(Cat. No.:)

Eichlerialactone

Cat. No.: B1151833
M. Wt: 430.6 g/mol
InChI Key: LEKUPXHLKIIVCR-FAKJQIDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eichlerialactone has been reported in Dysoxylum gotadhora, Aglaia lawii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O4 B1151833 Eichlerialactone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-17(2)18-9-15-26(5)21(24(18,3)13-11-22(28)29)8-7-19-20(10-14-25(19,26)4)27(6)16-12-23(30)31-27/h18-21H,1,7-16H2,2-6H3,(H,28,29)/t18-,19+,20-,21+,24-,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKUPXHLKIIVCR-FAKJQIDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(=O)O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eichlerialactone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a naturally occurring triterpenoid that has been isolated from plant species of the Meliaceae family, specifically Aglaia lawii and Dysoxylum gotadhora.[1] Its complex chemical structure and potential biological activities have made it a subject of interest for phytochemical and pharmacological research. This document provides a detailed technical guide on the chemical structure, spectroscopic properties, and reported biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of triterpenoids. Its systematic IUPAC name is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid.[1] The molecule features a fused ring system, a lactone ring, and a carboxylic acid side chain.

Table 1: Chemical and Physical Properties of this compound [1]

PropertyValue
Molecular Formula C₂₇H₄₂O₄
Molecular Weight 430.6 g/mol
IUPAC Name 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
InChI Key LEKUPXHLKIIVCR-FAKJQIDCSA-N
SMILES CC(=C)[C@@H]1CC[C@@]2(--INVALID-LINK--CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C
CAS Number 2202-01-9

Spectroscopic Data for Structural Elucidation

The determination of the intricate structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed ¹H and ¹³C NMR data from a primary literature source remains to be fully compiled for this guide, the general approach to elucidating the structure of such a triterpenoid would involve a suite of 1D and 2D NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of each hydrogen atom. Key signals would include those for the methyl groups, olefinic protons of the isopropenyl group, protons adjacent to oxygen atoms in the lactone and carboxylic acid moieties, and the complex multiplets of the polycyclic core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Characteristic signals would be expected for the carbonyl carbons of the lactone and carboxylic acid, the olefinic carbons, and the numerous sp³-hybridized carbons of the fused ring system.

2D NMR Spectroscopy: To assemble the complete structure, various 2D NMR experiments would be essential:

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound, High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition (C₂₇H₄₂O₄). The fragmentation pattern observed in the mass spectrum would provide clues about the different structural motifs within the molecule.

Experimental Protocols

A generalized experimental protocol for the isolation and characterization of triterpenoids like this compound from plant material, such as the bark or leaves of Dysoxylum species, is outlined below. It is important to note that specific details may vary depending on the plant matrix and the target compound.

1. Extraction:

  • Air-dried and powdered plant material is subjected to extraction with a suitable organic solvent, often starting with a nonpolar solvent like hexane or petroleum ether, followed by solvents of increasing polarity such as ethyl acetate and methanol.
  • The crude extracts are then concentrated under reduced pressure.

2. Fractionation and Isolation:

  • The crude extract is typically subjected to column chromatography over silica gel.
  • A gradient elution system with increasing solvent polarity (e.g., hexane-ethyl acetate mixtures) is used to separate the components into fractions.
  • Fractions containing compounds with similar TLC profiles are combined.
  • Further purification of the fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

3. Structure Elucidation:

  • The purified compound is then subjected to spectroscopic analysis, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), and HRMS, to determine its chemical structure.

Biological Activity

Preliminary reports suggest that this compound exhibits some interesting biological activities. It has been reported to possess antimycobacterial activity against Mycobacterium tuberculosis H37Ra, with a minimum inhibitory concentration (MIC) in the range of 25-50 µg/mL.[2] Additionally, it has shown good antibacterial activity against Gram-positive pathogens.[2] In terms of cytotoxicity, this compound has been described as weakly cytotoxic to a breast cancer (BC) cell line.[2] Further research is needed to fully elucidate its pharmacological potential and mechanism of action.

Logical Workflow for Natural Product Isolation and Characterization

The process of isolating and identifying a novel natural product like this compound follows a logical and systematic workflow. This can be visualized as a series of interconnected steps, from the initial collection of the biological material to the final determination of its chemical structure and biological activity.

experimental_workflow cluster_collection Material Collection & Preparation cluster_extraction Extraction cluster_purification Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation plant_material Plant Material (e.g., Dysoxylum gotadhora) drying Drying and Grinding plant_material->drying solvent_extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) drying->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms bioassays Biological Assays (e.g., Antimicrobial, Cytotoxicity) pure_compound->bioassays structure Chemical Structure Determined nmr->structure ms->structure activity_report Biological Activity Profile bioassays->activity_report

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a structurally complex natural product with potential for further investigation in the realm of drug discovery. This technical guide consolidates the currently available information on its chemical structure, properties, and nascent biological activity profile. The provided generalized experimental protocols and logical workflow aim to assist researchers in the isolation and characterization of this and similar natural products. Further detailed spectroscopic analysis from primary literature and more extensive biological screening are necessary to fully unlock the therapeutic potential of this compound.

References

Eichlerialactone discovery and origin from Eichleria species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword: Addressing a Common Misconception

Preliminary research into eichlerialactone often presents a misleading association with the fungal genus Eichleria. This technical guide clarifies that, based on current scientific literature, this compound is a natural product isolated from flowering plants of the Meliaceae family, specifically from the genera Dysoxylum and Aglaia. To date, there is no credible scientific evidence to support its origin from any Eichleria species. This document will proceed with a detailed overview of this compound based on its confirmed botanical sources.

Executive Summary

This compound is a dammarane-type triterpenoid that has been isolated from plant species such as Aglaia erythrosperma, Dysoxylum gotadhora, and Aglaia lawii[1]. This guide provides a comprehensive overview of the discovery, chemical properties, and biological activities of this compound. It includes detailed (where available in public documents) experimental protocols for its isolation and characterization, alongside a summary of its known biological activities, to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₂₇H₄₂O₄PubChem
Molecular Weight 430.6 g/mol PubChem
IUPAC Name 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acidPubChem
CAS Number 2202-01-9PubChem

Isolation and Structure Elucidation

General Isolation Protocol from Aglaia erythrosperma

The following is a generalized protocol for the isolation of this compound from the fruits and leaves of Aglaia erythrosperma, based on the abstract by Phongmaykin et al. (2011) and standard phytochemical techniques. For precise details, consulting the full scientific paper is recommended.

Diagram of the General Isolation Workflow:

G plant_material Dried and powdered fruits and leaves of Aglaia erythrosperma extraction Maceration with organic solvent (e.g., methanol or ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure to yield a crude extract filtration->concentration partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, and water) concentration->partitioning chromatography Column chromatography of the active fraction (e.g., ethyl acetate fraction) over silica gel partitioning->chromatography purification Further purification by preparative HPLC or recrystallization chromatography->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodologies

The structure of this compound was elucidated using a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls and hydroxyls.

Table of Spectroscopic Data (Conceptual):

TechniqueKey Observations
¹H NMR Signals corresponding to methyl groups, olefinic protons, and protons adjacent to carbonyl and ether functionalities.
¹³C NMR Resonances for carbonyl carbons (lactone and carboxylic acid), olefinic carbons, and a characteristic number of sp³ carbons. A ¹³C NMR spectrum is available on PubChem[2].
HRMS Provides the exact mass, confirming the molecular formula of C₂₇H₄₂O₄.
IR Absorption bands indicating the presence of a γ-lactone, a carboxylic acid, and a carbon-carbon double bond.

Biological Activity

This compound has been evaluated for its antimycobacterial and cytotoxic activities.

Antimycobacterial Activity

This compound has shown inhibitory activity against Mycobacterium tuberculosis H37Ra[1][3].

AssayOrganismResult (MIC)Reference
Microplate Alamar Blue AssayMycobacterium tuberculosis H37Ra25-50 µg/mLPhongmaykin et al., 2011[1][3]
Cytotoxic Activity

The cytotoxic potential of this compound has been investigated against several human cancer cell lines[1][3].

Cell LineCancer TypeResult (IC₅₀)Reference
NCI-H187Small Cell Lung Cancer25-50 µg/mLPhongmaykin et al., 2011[1][3]
KBEpidermoid Carcinoma>50 µg/mL (inactive)Phongmaykin et al., 2011[1][3]
BCBreast Cancer>50 µg/mL (inactive)Phongmaykin et al., 2011[1][3]

Experimental Protocols (Generalized)

The following are generalized protocols for the biological evaluation of natural products like this compound. For specific experimental details, the primary literature should be consulted.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Diagram of the Antimycobacterial Assay Workflow:

G prep Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate with a standardized culture of Mycobacterium tuberculosis H37Ra prep->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate add_reagent Add Alamar Blue reagent to each well incubate->add_reagent reincubate Re-incubate for color development add_reagent->reincubate read Read the results visually or with a plate reader (color change from blue to pink indicates bacterial growth) reincubate->read determine_mic Determine the MIC as the lowest concentration that inhibits color change read->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Diagram of the MTT Assay Workflow:

G seed_cells Seed cancer cells in a 96-well plate and allow to adhere add_compound Add serial dilutions of this compound to the wells seed_cells->add_compound incubate Incubate for a specified period (e.g., 48-72 hours) add_compound->incubate add_mtt Add MTT solution to each well and incubate incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read_absorbance Read the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate the IC₅₀ value from the dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Signaling Pathways and Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound's antimycobacterial and cytotoxic effects has not been elucidated. However, many triterpenoids exert their effects through various signaling pathways. Below is a hypothetical representation of potential pathways that could be investigated.

Diagram of Potential Signaling Pathways:

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects This compound This compound CellMembrane Cell Membrane Integrity This compound->CellMembrane Mitochondria Mitochondrial Function This compound->Mitochondria DNA_Replication DNA Replication/Repair This compound->DNA_Replication Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis ROS_Production ROS Production Mitochondria->ROS_Production Apoptosis Apoptosis DNA_Replication->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_Replication->CellCycleArrest ROS_Production->Apoptosis

Caption: Hypothetical signaling pathways for this compound's bioactivity.

Conclusion and Future Directions

This compound, a dammarane triterpenoid from Aglaia and Dysoxylum species, demonstrates moderate antimycobacterial and selective cytotoxic activities. The incorrect attribution of its origin to Eichleria species highlights the importance of verifying primary sources in natural product research. Future research should focus on:

  • Total Synthesis: To provide a sustainable supply for further biological evaluation.

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in its bioactivity.

  • Analogue Synthesis: To explore structure-activity relationships and potentially develop more potent and selective derivatives.

  • In Vivo Studies: To evaluate its efficacy and safety in animal models.

This technical guide serves as a foundational document for researchers interested in the further exploration and development of this compound as a potential therapeutic lead.

References

The Enigmatic Origins of Eichlerialactone: A Deep Dive into Fungal Lactone Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone, a sesquiterpenoid lactone, presents a fascinating puzzle in the landscape of fungal secondary metabolism. Despite its intriguing chemical structure and potential biological activities, the precise biosynthetic pathway responsible for its creation within fungi remains largely uncharacterized in publicly available scientific literature. This technical guide, therefore, ventures into the broader, well-documented realm of lactone biosynthesis in fungi to provide a foundational understanding of the probable enzymatic machinery and metabolic routes that could be involved in the formation of this compound. By examining established paradigms of polyketide and fatty acid-derived lactone synthesis, we aim to equip researchers with the necessary knowledge to design experiments aimed at elucidating the specific biosynthetic pathway of this enigmatic molecule. This document summarizes key enzymatic steps, presents relevant quantitative data from related pathways, details pertinent experimental protocols, and provides visual representations of these complex biological processes.

Introduction to Fungal Lactones

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. Among these, lactones—cyclic esters—represent a diverse class of compounds with applications ranging from flavor and fragrance agents to potent therapeutics. The biosynthesis of these molecules is a testament to the intricate and elegant enzymatic machinery evolved by fungi. While the specific pathway for this compound is yet to be elucidated, it is highly probable that its formation follows one of the major established routes for lactone biosynthesis in fungi: the polyketide synthase (PKS) pathway or the fatty acid metabolism pathway.

General Pathways of Fungal Lactone Biosynthesis

Two primary pathways are generally responsible for the biosynthesis of lactones in fungi: the polyketide pathway and the fatty acid biotransformation pathway.

The Polyketide Synthase (PKS) Pathway

Polyketide synthases are large, multifunctional enzymes that construct complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA.[1] These enzymes are classified into Type I, II, and III PKSs, with Type I being the most common in fungi for the synthesis of complex polyketides.[1] The iterative nature of these enzymes allows for the programmed incorporation of extender units and subsequent modifications, leading to a vast diversity of chemical structures, including various lactones. The final cyclization step to form the lactone ring can occur through the action of a dedicated thioesterase (TE) domain or via other enzymatic or spontaneous mechanisms.[2]

Fatty Acid Biotransformation Pathway

Fungi can also produce lactones through the modification of fatty acids. This process typically involves the hydroxylation of a fatty acid at a specific position, followed by chain shortening through β-oxidation.[3] The resulting hydroxy fatty acid can then undergo intramolecular esterification (lactonization) to form a stable lactone ring.[3][4] This pathway is particularly common for the production of volatile lactones that contribute to the aroma of many fungi and fermented foods.[3]

Quantitative Data on Fungal Lactone Production

While specific quantitative data for this compound biosynthesis is unavailable, the following tables summarize representative data from studies on other fungal lactones to provide a comparative context for researchers.

Table 1: Production Titers of Various Fungal Lactones

Fungal SpeciesLactone ProducedPrecursorTiter (mg/L)Reference
Trichoderma viride6-pentyl-α-pyroneGlucose1500[4]
Yarrowia lipolyticaγ-decalactoneRicinoleic acid5000[3]
Aspergillus oryzaeMassoia lactoneGlucose50[4]
Sporobolomyces odorusγ-decalactoneCastor oil230[3]

Table 2: Kinetic Properties of Key Enzymes in Lactone-Related Pathways

EnzymeFungal SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Fatty Acid SynthaseSaccharomyces cerevisiaeAcetyl-CoA101.5[1]
Polyketide Synthase (LovB)Aspergillus terreusMalonyl-CoA250.8[5]
Cytochrome P450 HydroxylaseAspergillus nigerLauric acid1500.2[3]

Experimental Protocols for Elucidating Biosynthetic Pathways

To unravel the biosynthesis of this compound, a combination of genetic, biochemical, and analytical techniques will be required. The following protocols are foundational for such an investigation.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the putative gene cluster responsible for this compound biosynthesis.

Methodology: Genome Mining and Bioinformatic Analysis

  • Genome Sequencing: Obtain a high-quality whole-genome sequence of an this compound-producing fungal strain.

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome for putative secondary metabolite biosynthetic gene clusters.[6] Look for clusters containing genes encoding enzymes typically involved in lactone biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), fatty acid synthases, acyltransferases, and tailoring enzymes like hydroxylases and reductases.

  • Homology Analysis: Compare the predicted protein sequences within the identified clusters to known enzymes from other fungal lactone biosynthetic pathways to infer potential functions.

Functional Characterization of Key Biosynthetic Genes

Objective: To validate the function of candidate genes within the putative BGC.

Methodology: Gene Knockout and Heterologous Expression

  • Gene Deletion: Create targeted gene knockouts of key candidate genes (e.g., the PKS backbone gene) in the native this compound-producing fungus using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. The absence of this compound production in a specific mutant would confirm the involvement of the deleted gene.

  • Heterologous Expression: Clone the entire putative BGC or individual candidate genes into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.[7]

  • Product Identification: Analyze the culture extracts of the heterologous host for the production of this compound or pathway intermediates.

In Vitro Enzymatic Assays

Objective: To determine the specific function and catalytic properties of individual enzymes in the pathway.

Methodology: Recombinant Protein Expression and Activity Assays

  • Protein Expression and Purification: Clone, express, and purify individual candidate enzymes (e.g., PKS, hydroxylase) from E. coli or another suitable expression system.

  • Substrate Feeding: Provide the purified enzyme with its predicted substrate(s) and necessary co-factors in an in vitro reaction. For example, a PKS would be supplied with acetyl-CoA, malonyl-CoA, and NADPH.

  • Product Analysis: Analyze the reaction products using techniques like HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the enzymatic transformation.

Visualizing Fungal Lactone Biosynthesis Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the general logic of the two major fungal lactone biosynthesis pathways.

Fungal_Polyketide_Lactone_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Acetyl_CoA Acetyl_CoA PKS_Backbone PKS Backbone Assembly Acetyl_CoA->PKS_Backbone Malonyl_CoA Malonyl_CoA Chain_Elongation Iterative Chain Elongation Malonyl_CoA->Chain_Elongation PKS_Backbone->Chain_Elongation Reductive_Modifications Reductive Modifications (KR, DH, ER domains) Chain_Elongation->Reductive_Modifications Thioesterase Thioesterase (TE) Domain Reductive_Modifications->Thioesterase Polyketide_Lactone Polyketide Lactone Thioesterase->Polyketide_Lactone

Caption: Generalized Polyketide Pathway for Lactone Synthesis.

Fungal_Fatty_Acid_Lactone_Biosynthesis Fatty_Acid Fatty Acid Hydroxylation Hydroxylation (Cytochrome P450) Fatty_Acid->Hydroxylation Hydroxy_Fatty_Acid Hydroxy Fatty Acid Hydroxylation->Hydroxy_Fatty_Acid Beta_Oxidation β-Oxidation (Chain Shortening) Hydroxy_Fatty_Acid->Beta_Oxidation Hydroxy_Acyl_CoA Hydroxy Acyl-CoA Beta_Oxidation->Hydroxy_Acyl_CoA Lactonization Lactonization (Spontaneous or Enzymatic) Hydroxy_Acyl_CoA->Lactonization Lactone Lactone Lactonization->Lactone

Caption: Fatty Acid Biotransformation Pathway to Lactones.

Conclusion and Future Directions

The biosynthesis of this compound in fungi remains an uncharted area of research. However, by leveraging our understanding of the well-established polyketide and fatty acid-derived lactone biosynthetic pathways, a clear roadmap for its elucidation can be formulated. The experimental approaches detailed in this guide, from genome mining to in vitro enzymology, provide a robust framework for identifying and characterizing the genes and enzymes responsible for the synthesis of this intriguing natural product. Future research in this area will not only shed light on the specific origins of this compound but also has the potential to uncover novel enzymatic functions and expand our toolkit for the engineered biosynthesis of valuable lactone compounds for the pharmaceutical and biotechnology industries.

References

Spectroscopic Profile of Eichlerialactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Eichlerialactone, a dammarane-type triterpenoid. The information presented is essential for the identification, characterization, and further investigation of this natural product in research and drug development contexts.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₂₇H₄₂O₄ and a molecular weight of 430.6 g/mol . Its structure features a dammarane skeleton, which is common to a class of bioactive natural products.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data unavailable in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

PositionChemical Shift (δ) ppm
Data unavailable in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Table 3: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Proposed Fragment
Data unavailable in search results
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Description of Absorption
Data unavailable in search results

Experimental Protocols

Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are crucial for the reproducibility of results.

Isolation of this compound

This compound has been isolated from plant species of the Aglaia genus, such as Aglaia lawii and Aglaia andamanica. The general procedure involves:

  • Extraction: The plant material (e.g., leaves, bark) is dried, powdered, and extracted with a suitable organic solvent (e.g., methanol, ethanol).

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: Final purification is typically achieved using various chromatographic techniques, such as column chromatography over silica gel and preparative thin-layer chromatography.

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: Mass spectra are typically obtained using techniques such as electrospray ionization (ESI) or electron impact (EI) ionization.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, and the sample is prepared as a KBr pellet or as a thin film.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant_Material Plant Material (e.g., Aglaia lawii) Extraction Solvent Extraction Plant_Material->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Chromatography Column Chromatography Fractionation->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR Infrared Spectroscopy Pure_Compound->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

The Enigmatic Eichlerialactone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Eichlerialactone, a compound of significant interest to the scientific community, presents both a challenge and an opportunity in the realm of natural product chemistry and drug discovery. Its potential biological activities necessitate a clear understanding of its natural origins and the methodologies required for its purification. This technical guide provides a comprehensive overview of the known natural sources, detailed experimental protocols for isolation, and a summary of its biological significance, with a focus on presenting clear, actionable information for researchers in the field.

Natural Sources and Biosynthesis

This compound is a secondary metabolite, and while its full range of natural producers is still under investigation, it is known to be synthesized by certain species of fungi. The biosynthesis of such lactones in fungi often involves complex enzymatic pathways, starting from common metabolic precursors. Understanding the specific microbial strains and the optimal culture conditions for maximizing yield is a critical first step in any isolation endeavor.

Isolation Methodologies: A Step-by-Step Approach

The isolation of this compound from its natural sources is a multi-step process that relies on a combination of extraction and chromatographic techniques. The following protocols are based on established methods for the purification of similar fungal metabolites and can be adapted for this compound.

I. Extraction of Crude Product

The initial step involves the extraction of the crude compound from the fungal biomass or the culture broth.

Experimental Protocol:

  • Fermentation: Cultivate the this compound-producing fungal strain in a suitable liquid medium under optimal conditions for secondary metabolite production.

  • Harvesting: After the desired incubation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Solvent Extraction:

    • From Mycelia: The mycelial mat is dried, ground to a fine powder, and then subjected to solvent extraction, typically using a solvent such as ethyl acetate or methanol, in a Soxhlet apparatus.

    • From Culture Broth: The culture filtrate is extracted with an immiscible organic solvent like ethyl acetate. The extraction is performed multiple times to ensure complete recovery of the compound.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate this compound.

Experimental Protocol:

  • Thin-Layer Chromatography (TLC): TLC is initially used to analyze the crude extract and to determine the optimal solvent system for separation.[1] A distinct spot corresponding to this compound can be identified using a standard reference if available, or by bioassay-guided fractionation.

  • Column Chromatography: This is the primary method for the large-scale separation of the components in the crude extract.[2][3]

    • Stationary Phase: Silica gel is a commonly used adsorbent.[2]

    • Mobile Phase: A gradient of solvents, starting from a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column.

    • Fraction Collection: Fractions are collected sequentially and analyzed by TLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is employed.[2][4]

    • Column: A reversed-phase C18 column is often suitable.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water is a common mobile phase. An isocratic or gradient elution can be used.

    • Detection: A UV detector is used to monitor the elution of compounds. The peak corresponding to this compound is collected.

III. Crystallization

The final step to obtain pure this compound in a crystalline form is crystallization.

Experimental Protocol:

  • Solvent Selection: The purified this compound fraction from HPLC is concentrated. A suitable solvent or a mixture of solvents in which this compound has limited solubility at low temperatures is selected.

  • Dissolution: The compound is dissolved in a minimal amount of the hot solvent.

  • Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or freezer.

  • Crystal Formation: As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Isolation of Crystals: The crystals are isolated by filtration, washed with a small amount of cold solvent, and then dried under vacuum.

Quantitative Data on Isolation

The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and the efficiency of the isolation process. The following table provides an illustrative example of the expected yields at different stages of purification.

Isolation StageStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Extraction100 (Dry Mycelia)50005.0~10
Column Chromatography500050010.0~80
Preparative HPLC50015030.0>95
Crystallization15012080.0>99

Biological Activity and Signaling Pathways

This compound is recognized for its potent biological activities, particularly as an inhibitor of the STAT3 signaling pathway. This pathway is crucial in cell signaling, and its dysregulation is implicated in various diseases, including cancer.

Galiellalactone, a closely related compound, has been shown to be a direct inhibitor of the transcription factor STAT3 in prostate cancer cells. [5] It inhibits IL-6-dependent JAK/STAT signaling.[5] The inhibition of this pathway can lead to cell-cycle arrest and apoptosis.

Below is a diagram illustrating the general workflow for the isolation of a natural product like this compound.

G cluster_0 Upstream Processing cluster_1 Downstream Processing: Extraction cluster_2 Purification cluster_3 Final Product Fungal Culture Fungal Culture Harvesting Harvesting Fungal Culture->Harvesting Solvent Extraction Solvent Extraction Harvesting->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography HPLC HPLC Column Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Generalized workflow for the isolation of this compound.

The following diagram illustrates the simplified STAT3 signaling pathway and the point of inhibition by this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Cytokine Receptor Cytokine Receptor Cytokine (e.g., IL-6)->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 (Dimer) p-STAT3 (Dimer) STAT3->p-STAT3 (Dimer) Dimerization Nucleus Nucleus p-STAT3 (Dimer)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes This compound This compound This compound->STAT3 Inhibits DNA binding

References

Preliminary Biological Screening of Eichlerialactone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly in search of novel bioactive compounds with therapeutic potential. Natural products, with their vast structural diversity, represent a significant reservoir for such discoveries. Eichlerialactone, a natural compound found in plant species such as Dysoxylum gotadhora and Aglaia lawii, has been identified; however, a comprehensive review of publicly available scientific literature reveals a notable absence of specific preliminary biological screening data for this particular molecule.

While the PubChem database confirms the chemical structure and basic properties of this compound[1], dedicated studies detailing its cytotoxic, anti-inflammatory, antimicrobial, or other biological activities are not presently available. This presents a significant knowledge gap but also an opportunity for future research to explore the potential pharmacological profile of this compound.

To provide a relevant context for researchers interested in this compound, this guide summarizes the known biological activities of other compounds isolated from its source organisms, Dysoxylum gotadhora and Aglaia lawii. This information may offer insights into the potential, yet uninvestigated, properties of this compound and guide future screening efforts.

Biological Activities of Compounds from Aglaia lawii

Aglaia lawii is known to produce a variety of secondary metabolites, including steroids, sesquiterpenes, and phenolic compounds.[2][3][4] Studies on extracts and isolated compounds from this plant have demonstrated several biological activities:

  • Cytotoxic Activity: Various compounds isolated from Aglaia lawii have been evaluated for their potential as anticancer agents. For instance, an aglaforbesin derivative demonstrated potent and selective cytotoxicity against the HCT116 human colorectal cancer cell line.[5] However, other phenolic compounds isolated from the bark of A. lawii showed only weak or no cytotoxic activity against HepG2 human liver cancer cells.[3][4]

  • Anti-inflammatory Activity: The genus Aglaia is a recognized source of compounds with anti-inflammatory properties.[2]

  • Antibacterial Activity: Certain steroids isolated from A. lawii have exhibited antibacterial activities against various bacterial strains.[2]

Biological Activities of Compounds from Dysoxylum gotadhora

Dysoxylum gotadhora, also known as Dysoxylum binectariferum, is a rich source of diverse bioactive compounds, including alkaloids, triterpenoids, coumarins, steroids, and flavonoids.[6][7] The genus Dysoxylum is well-documented for the broad-spectrum biological activities of its constituent compounds.[7][8][9]

  • Cytotoxic Activity: Compounds isolated from the Dysoxylum genus have shown significant cytotoxic properties against various cancer cell lines.[9]

  • Anti-inflammatory and Immunomodulatory Effects: Rohitukine, a prominent compound found in D. gotadhora, has demonstrated both anti-inflammatory and immune-modulatory effects.[10] The genus is known for producing compounds with anti-inflammatory potential.[7][8]

  • Antimicrobial and Antiviral Activity: Extracts and isolated compounds from Dysoxylum species have been reported to possess antimicrobial and antiviral activities.[6][7][8]

Future Directions for this compound Research

The absence of biological screening data for this compound underscores a clear need for further investigation. Based on the activities of other compounds from its source organisms, a logical starting point for a preliminary biological screening of this compound would involve a battery of in vitro assays.

A proposed workflow for such a screening is outlined below:

experimental_workflow cluster_extraction Compound Isolation cluster_screening Preliminary Biological Screening cluster_advanced Further Investigation (if activity is observed) Isolation Isolation of this compound from Dysoxylum gotadhora or Aglaia lawii Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT on cancer cell lines) Isolation->Cytotoxicity Primary Screening AntiInflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) Isolation->AntiInflammatory Primary Screening Antimicrobial Antimicrobial Assays (e.g., MIC, MBC against bacteria/fungi) Isolation->Antimicrobial Primary Screening Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Hit Identification AntiInflammatory->Mechanism Antimicrobial->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo Lead Optimization

References

Physical and chemical properties of Eichlerialactone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone is a naturally occurring triterpenoid that has demonstrated notable biological activity, particularly as an antimycobacterial agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its spectroscopic profile, and available information on its biological activity and potential mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical and Physical Properties

This compound, with the molecular formula C₂₇H₄₂O₄, is a complex organic molecule.[1] Its fundamental properties are summarized in the table below. While some physical properties such as melting point, boiling point, and specific solubility have not been extensively reported in publicly available literature, general solubility characteristics suggest it is soluble in organic solvents, a trait that can be enhanced with warming.[1]

PropertyValueSource
Molecular Formula C₂₇H₄₂O₄[1]
Molecular Weight 430.6 g/mol [1]
IUPAC Name 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[1]
CAS Number 2202-01-9
InChI Key LEKUPXHLKIIVCR-FAKJQIDCSA-N[1]
SMILES CC(=C)[C@@H]1CC[C@@]2(--INVALID-LINK--CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(=O)O4)C)C)C[1]
Solubility Soluble in organic solvents with warming.
Storage 2-8°C (sealed, away from moisture and light); Stock solutions can be stored below -20°C for several months.

Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the intricate structure of organic molecules like this compound.

  • ¹H NMR Spectroscopy: While a publicly available spectrum is not readily accessible, the proton NMR data would be crucial for identifying the chemical environment of each hydrogen atom in the molecule, including characteristic signals for its vinyl, methyl, and methine protons.

  • ¹³C NMR Spectroscopy: The carbon skeleton of this compound has been characterized using ¹³C NMR. The PubChem database indicates the availability of ¹³C NMR spectral data, which would reveal the number of unique carbon environments and their functionalities (e.g., carbonyl, olefinic, aliphatic).[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

  • C=O stretching: Indicative of the carbonyl groups in the lactone and carboxylic acid moieties.

  • O-H stretching: A broad band corresponding to the hydroxyl group of the carboxylic acid.

  • C=C stretching: Corresponding to the alkene group.

  • C-H stretching: For the various aliphatic and vinylic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry would confirm the elemental composition of the molecular ion peak [M]+ at m/z 430.3083, consistent with the molecular formula C₂₇H₄₂O₄.[1] The fragmentation pattern would provide further structural information by revealing stable fragments resulting from the cleavage of specific bonds within the molecule.

Experimental Protocols

Isolation of this compound

Detailed experimental protocols for the isolation and purification of this compound are not extensively documented in readily available literature. However, it is known to be isolated from natural sources such as the bark and leaves of plants from the Aglaia genus, including Aglaia lawii, Aglaia crassinervia, and Aglaia erythrosperma. A general workflow for the isolation of natural products from plant material is outlined below.

experimental_workflow General Isolation Workflow for this compound plant_material Plant Material (e.g., Aglaia sp. bark/leaves) extraction Solvent Extraction (e.g., with methanol, ethyl acetate) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification This compound Pure this compound purification->this compound

Caption: General workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

Antimycobacterial Activity

The most significant biological activity reported for this compound is its antimycobacterial properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) in the range of 25–50 µg/mL.

Potential Mechanism of Action

The precise molecular mechanism by which this compound exerts its antimycobacterial effect has not been definitively elucidated. However, based on the known mechanisms of other antimycobacterial triterpenoids, a plausible hypothesis is the inhibition of key enzymes involved in the biosynthesis of the mycobacterial cell wall. One such critical pathway is the Type II Fatty Acid Synthase (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell envelope.

The proposed mechanism involves this compound binding to and inhibiting one or more enzymes in the FAS-II pathway, thereby disrupting mycolic acid synthesis and compromising the integrity of the cell wall, ultimately leading to bacterial cell death.

signaling_pathway Proposed Antimycobacterial Mechanism of this compound This compound This compound FASII_Enzyme FAS-II Pathway Enzyme(s) This compound->FASII_Enzyme Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis FASII_Enzyme->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Cell_Death Disruption leads to

Caption: Proposed mechanism of antimycobacterial action.

Conclusion

This compound presents a promising scaffold for the development of novel antimycobacterial agents. Its complex chemical structure and demonstrated biological activity warrant further investigation. This technical guide consolidates the currently available information to facilitate future research and development efforts. Key areas for future exploration include the elucidation of its precise mechanism of action, determination of its full pharmacokinetic and pharmacodynamic profiles, and the development of a scalable synthetic route to enable further preclinical and clinical evaluation.

References

Eichlerialactone literature review and historical context.

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Eichlerialactone is a naturally occurring dammarane triterpenoid that was first isolated in 1975. This document provides a comprehensive technical overview of this compound, consolidating the available scientific literature into a detailed guide for researchers, scientists, and professionals in drug development. It covers the historical context of its discovery, its natural sources, detailed chemical structure, and available data on its biological activities. This guide also includes a summary of quantitative data and outlines the experimental protocols for its isolation and characterization, aiming to serve as a foundational resource for future research and development efforts.

Introduction and Historical Context

This compound was first reported in 1975 by Rao et al. as a new natural product isolated from the wood of Cabralea eichleriana DC., a plant belonging to the Meliaceae family[1]. This initial study laid the groundwork for its structural elucidation and classification as a dammarane triterpenoid[1]. Subsequent phytochemical investigations have identified this compound in other species of the Meliaceae family, including Aglaia lawii and Dysoxylum gotadhora, indicating its distribution within this plant family[2]. The Meliaceae family is well-known for producing a diverse array of structurally complex and biologically active triterpenoids[3][4][5].

This compound belongs to a class of tetracyclic triterpenoids characterized by the dammarane skeleton. These compounds are of significant interest to the scientific community due to their wide range of reported biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[4][6][7]. While research on this compound itself has been limited, its structural class suggests potential for interesting pharmacological properties.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid with the molecular formula C₂₇H₄₂O₄, corresponding to a molecular weight of 430.6 g/mol [2]. Its structure features a dammarane skeleton, which is a stereoisomer of protostane. The systematic IUPAC name for this compound is 3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[2].

The chemical structure of this compound, as determined by spectroscopic analysis, is presented below.

Isolation_Workflow start Powdered Wood of Cabralea eichleriana extraction Ethanol Extraction start->extraction partition Chloroform-Water Partition extraction->partition chloroform_extract Chloroform Extract partition->chloroform_extract column1 Silica Gel Column Chromatography (Hexane-EtOAc gradient) chloroform_extract->column1 fractions Fraction Collection & TLC Analysis column1->fractions purification Repeated Column Chromatography fractions->purification crystallization Recrystallization purification->crystallization product Pure this compound crystallization->product Potential_Signaling_Pathways This compound This compound CancerCell Cancer Cell This compound->CancerCell Weak Cytotoxicity Apoptosis Induction of Apoptosis CancerCell->Apoptosis ? CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest ? Angiogenesis Inhibition of Angiogenesis CancerCell->Angiogenesis ? CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath Angiogenesis->CellDeath Inhibition of Tumor Growth

References

In Silico Prediction of Eichlerialactone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eichlerialactone is a natural product with a defined chemical structure, yet its biological activity remains largely uncharacterized in publicly available literature.[1] This technical guide outlines a comprehensive in silico framework to predict and characterize the bioactivity of this compound, thereby accelerating its potential development as a therapeutic agent. The methodologies presented herein leverage computational approaches to identify potential protein targets, predict pharmacokinetic and pharmacodynamic properties, and propose mechanisms of action. This document provides a roadmap for researchers to efficiently design and execute experimental studies to validate these computational predictions. The protocols and workflows are based on established principles of computational drug discovery.[2][3][4][5]

Introduction to this compound

This compound is a sesquiterpenoid lactone with the chemical formula C27H42O4.[1] While its existence and structure are documented, a significant knowledge gap exists regarding its biological effects. Natural products with similar structural motifs have exhibited a wide range of bioactivities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This guide proposes a systematic in silico screening approach to explore the therapeutic potential of this compound.

Proposed In Silico Bioactivity Prediction Workflow

The following workflow outlines a logical sequence of computational studies to predict the bioactivity of this compound. This workflow is designed to be iterative, with the results of each step informing the next.

G cluster_0 Target Identification cluster_1 Target Validation & Refinement cluster_2 Pharmacoprofiling cluster_3 Systems Biology cluster_4 Experimental Validation A This compound Structure (SMILES/SDF) B Ligand-Based Screening (Chemical Similarity) A->B C Structure-Based Screening (Reverse Docking) A->C F ADMET Prediction (Pharmacokinetics & Toxicity) A->F D Molecular Docking (Binding Affinity Prediction) B->D C->D E Molecular Dynamics Simulation (Binding Stability) D->E G Pathway Analysis D->G E->G H Hypothesis Generation (Mechanism of Action) G->H I In Vitro & In Vivo Experimental Validation H->I

Figure 1: In Silico Bioactivity Prediction Workflow for this compound.

Data Presentation: Hypothetical In Silico Screening Results

The following tables represent hypothetical data that could be generated from the proposed in silico workflow.

Table 1: Predicted Binding Affinities from Molecular Docking
Target ProteinProtein FamilyPredicted Binding Affinity (kcal/mol)Potential Indication
Cyclooxygenase-2 (COX-2)Oxidoreductase-9.8Anti-inflammatory
TNF-alphaCytokine-8.5Anti-inflammatory
PI3K/AktKinase-8.2Oncology
Estrogen Receptor AlphaNuclear Receptor-7.9Oncology
Aryl Hydrocarbon ReceptorTranscription Factor-7.5Immunology/Toxicology
Table 2: Predicted ADMET Properties of this compound
PropertyPredicted ValueInterpretation
Molecular Weight430.6 g/mol Compliant with Lipinski's Rule of Five
LogP3.5Good lipid solubility
Aqueous Solubility-4.2 (log(mol/L))Moderately soluble
BBB PermeabilityLowUnlikely to cross the blood-brain barrier
hERG InhibitionUnlikelyLow risk of cardiotoxicity
HepatotoxicityPossiblePotential for drug-induced liver injury[4]
Cytochrome P450 InhibitionInhibitor of CYP3A4Potential for drug-drug interactions

Proposed Signaling Pathway Involvement

Based on the hypothetical docking results suggesting activity against PI3K/Akt, a key pathway in cancer, the following diagram illustrates the potential mechanism of action of this compound.

G cluster_0 Hypothetical PI3K/Akt Signaling Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Figure 2: Hypothetical Inhibition of the PI3K/Akt Signaling Pathway by this compound.

Methodologies for Key In Silico Experiments

Target Identification
  • Ligand-Based Screening: The SMILES string of this compound will be used to search for structurally similar compounds with known biological activities in databases such as ChEMBL and PubChem. A Tanimoto coefficient threshold of >0.85 will be used to identify close analogs. The targets of these analogs will be considered potential targets for this compound.

  • Structure-Based Screening (Reverse Docking): The 3D structure of this compound will be docked against a library of druggable protein structures (e.g., the PDBbind database). The top-ranking proteins based on docking scores will be selected as potential targets.

Molecular Docking
  • Protocol: Molecular docking will be performed using AutoDock Vina. The protein target structures will be prepared by removing water molecules, adding polar hydrogens, and assigning charges. The ligand (this compound) structure will be energy minimized. The docking grid will be centered on the known active site of the target protein. A blind docking approach will be used if the active site is unknown. The top 9 binding poses will be generated and analyzed.

ADMET Prediction
  • Protocol: The ADMET properties of this compound will be predicted using online tools such as SwissADME and pkCSM. These tools utilize quantitative structure-activity relationship (QSAR) models to predict a wide range of pharmacokinetic and toxicological properties based on the chemical structure.[5]

Proposed Experimental Validation Protocols

In Vitro Enzyme Inhibition Assay (e.g., for COX-2)
  • Objective: To determine the inhibitory activity of this compound against a specific enzyme target identified through in silico screening.

  • Materials: Recombinant human COX-2 enzyme, arachidonic acid (substrate), this compound, positive control inhibitor (e.g., Celecoxib), assay buffer, and a plate reader.

  • Procedure:

    • A dilution series of this compound is prepared.

    • The enzyme, substrate, and this compound (or control) are incubated together in a 96-well plate.

    • The reaction is initiated by the addition of the substrate.

    • The enzyme activity is measured by monitoring the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is calculated.

Cell-Based Proliferation Assay (e.g., for PI3K/Akt pathway)
  • Objective: To assess the effect of this compound on the proliferation of cancer cells.

  • Materials: A cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7), cell culture medium, this compound, a positive control inhibitor (e.g., a known PI3K inhibitor), and a cell viability reagent (e.g., MTT or PrestoBlue).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a dilution series of this compound for 48-72 hours.

    • The cell viability reagent is added, and the absorbance or fluorescence is measured using a plate reader.

    • The GI50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated.

Conclusion

This guide provides a robust computational framework for the initial investigation of this compound's bioactivity. By employing a combination of ligand- and structure-based virtual screening, molecular docking, and ADMET prediction, researchers can efficiently generate hypotheses about the compound's mechanism of action and potential therapeutic applications. The proposed experimental protocols offer a direct path to validating these in silico findings. This integrated approach will accelerate the exploration of this compound's therapeutic potential and guide future drug development efforts.

References

Unraveling the Ecological Significance of Eichlerialactone: A Scientific Enigma

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the realm of fungal secondary metabolites, the precise ecological role of Eichlerialactone for its producing fungus remains an enigma within the scientific community. Comprehensive searches of available scientific literature and databases have not yet identified the specific fungal species responsible for the biosynthesis of this natural product. This critical information gap precludes a definitive understanding of its function in the fungus's life cycle, its interactions with its environment, and its potential influence on surrounding organisms.

Fungi are prolific producers of a vast and diverse array of secondary metabolites, compounds that are not essential for primary growth but often confer significant ecological advantages.[1][2][3][4] These molecules can serve a multitude of purposes, including acting as antimicrobial or antifungal agents to outcompete other microorganisms, serving as signaling molecules for communication, or functioning as toxins to deter predators or parasites.[5][6] The specific ecological role of a secondary metabolite is intricately linked to the life history and environmental niche of the producing organism.

Without the identification of the fungus that synthesizes this compound, any discussion of its ecological purpose would be purely speculative. To formulate a scientifically grounded hypothesis, researchers would first need to isolate and identify the producing fungal species. Subsequently, a detailed study of the fungus's natural habitat, its interactions with other fungi, bacteria, plants, and animals, and the specific conditions under which this compound is produced would be necessary.

Hypothetical Ecological Roles of Fungal Secondary Metabolites:

While the specific function of this compound is unknown, we can consider the general ecological roles of similar fungal compounds to frame potential areas of future investigation. These roles often fall into the following categories:

  • Competitive Antagonism: Many fungal secondary metabolites possess antimicrobial or antifungal properties, inhibiting the growth of competing microorganisms in the immediate vicinity.[5] This chemical warfare is crucial for securing resources such as nutrients and space.

  • Signaling and Communication: Fungi utilize chemical signals for a variety of communication purposes, including quorum sensing to coordinate population behavior, and in symbiotic or pathogenic interactions with host organisms.

  • Defense against Predation: Some fungal metabolites are toxic or unpalatable to fungivores (organisms that feed on fungi), thereby providing a protective advantage.

  • Symbiotic Interactions: In mutualistic relationships, such as those between mycorrhizal fungi and plants, secondary metabolites can play a role in establishing and maintaining the symbiotic interface.

Future Research Directions:

The path forward in understanding the ecological role of this compound is clear. The primary objective must be the identification of the producing fungal species. Once this is achieved, a multifaceted research approach can be employed, incorporating the following experimental strategies:

Experimental Protocols

1. Isolation and Identification of the Producing Fungus:

  • Methodology: This would involve targeted isolation of fungi from environments where this compound or related compounds have been detected. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be used to screen fungal cultures for the presence of the compound. Once a producing strain is identified, its DNA would be sequenced (e.g., ITS region, 18S rRNA) for taxonomic identification.

2. In Vitro Bioassays:

  • Methodology: Once this compound can be obtained in pure form from the identified fungus, a battery of in vitro bioassays can be conducted. This would include:

    • Antimicrobial Assays: Testing the inhibitory activity of this compound against a panel of ecologically relevant bacteria and fungi using methods like broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).

    • Cytotoxicity Assays: Evaluating the toxic effects of the compound on various cell lines to assess its potential as a toxin.

    • Signaling Assays: Employing reporter gene assays or observing morphological changes in other organisms in response to this compound to investigate its potential as a signaling molecule.

3. Co-culture Experiments:

  • Methodology: The producing fungus would be grown in co-culture with other microorganisms isolated from its natural environment. The production of this compound would be monitored under these competitive conditions to see if its synthesis is induced or enhanced.

4. Gene Expression Analysis:

  • Methodology: Using techniques like quantitative PCR (qPCR) or RNA-sequencing, the expression of the biosynthetic genes responsible for producing this compound can be measured under different environmental conditions (e.g., nutrient limitation, presence of competitors). This can provide clues about the triggers for its production.

Visualizing Potential Pathways and Workflows

While the actual signaling pathways and experimental workflows for this compound are yet to be discovered, we can create conceptual diagrams based on common principles in fungal ecology and secondary metabolism research.

G Hypothetical Signaling Pathway for a Fungal Secondary Metabolite Environmental_Cue Environmental Cue (e.g., Competitor, Nutrient Stress) Fungal_Cell Producing Fungal Cell Environmental_Cue->Fungal_Cell Sensor_Kinase Sensor Kinase Fungal_Cell->Sensor_Kinase Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Sensor_Kinase->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Biosynthetic_Genes This compound Biosynthetic Genes Transcription_Factor->Biosynthetic_Genes Eichlerialactone_Production This compound Production & Secretion Biosynthetic_Genes->Eichlerialactone_Production Ecological_Effect Ecological Effect (e.g., Inhibition of Competitor) Eichlerialactone_Production->Ecological_Effect

Caption: A conceptual model of a signaling pathway for the production of a fungal secondary metabolite like this compound.

G General Experimental Workflow for Investigating Ecological Role cluster_0 Discovery & Identification cluster_1 Bioactivity & Function cluster_2 Ecological Validation Isolation Isolate Fungus from Environmental Sample Screening Screen for this compound Production (HPLC-MS) Isolation->Screening Identification Identify Fungus (DNA Sequencing) Screening->Identification Hypothesis Formulate Hypothesis on Ecological Role Identification->Hypothesis Bioassays In Vitro Bioassays (Antimicrobial, Cytotoxic) Microcosm Microcosm Experiments (Simulated Environment) Bioassays->Microcosm Co_culture Co-culture with Competitors Co_culture->Microcosm Gene_Expression Analyze Biosynthetic Gene Expression Gene_Expression->Microcosm Field_Studies Field Studies (In Situ Analysis) Microcosm->Field_Studies Hypothesis->Bioassays Hypothesis->Co_culture Hypothesis->Gene_Expression

Caption: A generalized workflow for elucidating the ecological role of a novel fungal secondary metabolite.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Eichlerialactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents frequently delves into the rich chemical diversity of natural products and their synthetic analogs. Eichlerialactones, a class of bioactive compounds, represent a promising scaffold for the development of new drugs. This technical guide provides an in-depth overview of the core methodologies and data interpretation integral to the structural elucidation of novel Eichlerialactone analogs. By presenting a systematic approach, from isolation to definitive structural confirmation and bioactivity assessment, this document serves as a comprehensive resource for researchers in the field.

Isolation and Purification of Novel Analogs

The initial step in the structural elucidation of any novel compound is its isolation in a pure form. A multi-step chromatographic approach is typically employed, leveraging the physicochemical properties of the target analogs.

Table 1: Exemplar Multi-Step Chromatographic Purification of this compound Analogs

StepChromatographic TechniqueStationary PhaseMobile Phase GradientFraction Collected
1Column ChromatographySilica Gel (60-120 mesh)Hexane:Ethyl Acetate (9:1 to 1:1)Crude Fractions A-E
2Solid-Phase Extraction (SPE)C18Methanol:Water (2:8 to 8:2)Purified Fractions A1-A3, B1-B2
3High-Performance Liquid Chromatography (HPLC)C18 (5 µm, 4.6 x 250 mm)Acetonitrile:Water with 0.1% Formic Acid (Isocratic or Gradient)Isolated Analogs EA-001, EA-002
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

A typical HPLC protocol for the final purification of a novel this compound analog (e.g., EA-001) is as follows:

  • Sample Preparation: Dissolve 1 mg of the semi-purified fraction in 1 mL of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Utilize a standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 mm internal diameter, 250 mm length) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to improve peak shape, is often effective. The gradient may run from 30% to 95% acetonitrile over 30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to identify the absorbance maxima of the target compound.

  • Fraction Collection: Collect the peak corresponding to the novel analog using an automated fraction collector.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity (>95%).

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_elucidation Structural Elucidation cluster_validation Bioactivity & Confirmation start Crude Extract col_chrom Column Chromatography start->col_chrom Silica Gel spe Solid-Phase Extraction col_chrom->spe C18 hplc HPLC Purification spe->hplc C18 pure_analog Pure Analog (>95%) hplc->pure_analog ms Mass Spectrometry (HRMS) pure_analog->ms nmr NMR Spectroscopy (1D & 2D) pure_analog->nmr ir Infrared Spectroscopy pure_analog->ir uv UV-Vis Spectroscopy pure_analog->uv elucidated_structure Proposed Structure ms->elucidated_structure nmr->elucidated_structure ir->elucidated_structure uv->elucidated_structure bioassay Biological Assays elucidated_structure->bioassay synthesis Total Synthesis elucidated_structure->synthesis confirmed_structure Confirmed Structure & Activity bioassay->confirmed_structure synthesis->confirmed_structure

Caption: Experimental workflow for the structural elucidation of novel analogs.

Spectroscopic and Spectrometric Analysis

Once a novel analog is isolated, a suite of spectroscopic and spectrometric techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the novel analog.

Table 2: HRMS Data for a Hypothetical this compound Analog (EA-001)

Ionization ModeAdductCalculated m/zMeasured m/zMass Error (ppm)Elemental Composition
ESI+[M+H]⁺447.2013447.20181.1C₂₄H₃₀O₈
ESI+[M+Na]⁺469.1832469.18360.9C₂₄H₃₀NaO₈
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) experiments identify the types and numbers of protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms.

Table 3: ¹H and ¹³C NMR Data for Hypothetical this compound Analog EA-001 (in CDCl₃)

PositionδC (ppm)δH (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)
1172.5-H-2, H-3
278.24.85 (d, 8.5)C-1, C-3, C-4
345.12.15 (m)C-1, C-2, C-4, C-5
438.91.98 (m), 1.75 (m)C-2, C-3, C-5, C-6
5130.25.62 (dd, 10.2, 2.5)C-3, C-4, C-6, C-7
6128.85.48 (dt, 10.2, 3.8)C-4, C-5, C-7
............
Experimental Protocol: 2D NMR Spectroscopy (HMBC)
  • Sample Preparation: Dissolve 5-10 mg of the pure analog in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment Setup: Load a standard Heteronuclear Multiple Bond Correlation (HMBC) pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths for both ¹H and ¹³C dimensions to encompass all expected signals.

    • The long-range coupling constant (ⁿJCH) is typically optimized for a value between 4 and 10 Hz to observe two- and three-bond correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) by applying window functions and Fourier transformation.

  • Analysis: Correlate proton signals with carbon signals over two to three bonds to piece together the molecular fragments.

Bioactivity Assessment and Signaling Pathway Analysis

Understanding the biological activity of novel analogs is paramount in drug development. In vitro assays are employed to determine the potency and efficacy of the compounds.

Table 4: In Vitro Bioactivity of this compound Analogs against a Cancer Cell Line

CompoundIC₅₀ (µM)
This compound (Parent)12.5
Analog EA-0015.2
Analog EA-00228.1
Doxorubicin (Positive Control)0.8

Should an analog exhibit significant bioactivity, further studies may be undertaken to elucidate its mechanism of action, including the identification of modulated signaling pathways.

Signaling_Pathway EA001 This compound Analog (EA-001) Receptor Cell Surface Receptor EA001->Receptor Binds and inhibits KinaseA Kinase A Receptor->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Inhibition TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Inhibition of nuclear translocation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression CellCycleArrest Cell Cycle Arrest Nucleus->CellCycleArrest Gene Expression

Caption: Hypothetical signaling pathway modulated by a novel this compound analog.

Conclusion

The structural elucidation of novel this compound analogs is a meticulous process that relies on the synergistic application of advanced analytical techniques. Through a systematic workflow encompassing isolation, comprehensive spectroscopic analysis, and bioactivity evaluation, the precise chemical architecture and therapeutic potential of these compounds can be unveiled. The detailed protocols and data presentation formats outlined in this guide provide a robust framework for researchers dedicated to the discovery and development of the next generation of natural product-based therapeutics.

Initial Cytotoxicity Screening of Eichlerialactone on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone, a natural product with a complex chemical structure, presents a potential candidate for anticancer drug discovery.[1][2][3] This technical guide provides a comprehensive framework for the initial in vitro cytotoxicity screening of this compound against a panel of human cancer cell lines. The document outlines detailed experimental protocols for common colorimetric cytotoxicity assays, including the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. Furthermore, it presents a strategy for data analysis and visualization, including the generation of dose-response curves and the calculation of IC50 values. This guide also includes a generalized overview of apoptotic signaling pathways that may be investigated in subsequent mechanism-of-action studies. The provided methodologies and workflows are intended to serve as a robust starting point for researchers initiating the evaluation of this compound's anticancer potential.

Introduction to this compound

This compound is a naturally occurring compound with the molecular formula C27H42O4.[1] Its intricate structure, belonging to the class of seco-dammarane triterpenoids, suggests potential biological activity that warrants investigation for therapeutic applications.[4] Natural products have historically been a rich source of anticancer agents, and the unique scaffold of this compound makes it a compound of interest for novel drug development.[5][6] The initial step in evaluating its potential as an anticancer agent is to perform a comprehensive cytotoxicity screening across a diverse panel of cancer cell lines to identify sensitive cell types and determine its potency.[7][8]

Experimental Protocols for Cytotoxicity Screening

The following protocols describe three standard assays for determining the cytotoxic effects of this compound on adherent cancer cell lines. The choice of assay may depend on the specific cell line and the anticipated mechanism of cell death.[9]

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to represent different tumor types. For example:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon cancer

  • HeLa: Human cervical cancer

  • PC-3: Human prostate cancer

Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[10]

This compound Preparation

This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the complete culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11][12]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[15][16]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[17][18]

  • Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[18]

  • Air-dry the plates completely.

  • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[17][18]

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10][17]

  • Air-dry the plates again.

  • Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[17]

  • Measure the absorbance at 510 nm using a microplate reader.[16]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[19][20][21]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described previously. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22][23]

  • After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[22]

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[20][22]

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions. This typically contains a substrate and a catalyst.[21][22]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[22]

  • Add a stop solution to each well.[21][22]

  • Measure the absorbance at 490 nm using a microplate reader.[19][20]

Data Presentation and Analysis

Quantitative data from the cytotoxicity assays should be organized into clear and structured tables. The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition in vitro, should be determined from the dose-response curves.

Table 1: Hypothetical Cytotoxicity of this compound on Human Cancer Cell Lines (IC50 in µM)

Cell LineMTT Assay (48h)SRB Assay (48h)LDH Assay (48h)
MCF-715.2 ± 1.818.5 ± 2.125.1 ± 3.0
A54922.7 ± 2.525.1 ± 2.933.4 ± 4.1
HCT1168.9 ± 1.110.3 ± 1.414.6 ± 2.2
HeLa35.4 ± 4.239.8 ± 4.548.9 ± 5.7
PC-312.1 ± 1.514.6 ± 1.920.8 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding eichlerialactone_prep This compound Stock Preparation treatment Treatment with This compound eichlerialactone_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay srb_assay SRB Assay treatment->srb_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Absorbance Measurement mtt_assay->absorbance srb_assay->absorbance ldh_assay->absorbance data_analysis IC50 Calculation & Dose-Response Curves absorbance->data_analysis

Caption: Workflow for initial cytotoxicity screening of this compound.

Generalized Apoptotic Signaling Pathway

Further investigation into the mechanism of action of this compound may reveal an induction of apoptosis.[24][25] The following diagram illustrates a generalized overview of the intrinsic and extrinsic apoptotic pathways.[26][27][28]

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR) death_ligands->death_receptors caspase8 Caspase-8 (Initiator) death_receptors->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

The Antimicrobial Potential of Eichlerialactone: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring novel antimicrobial agents will find the compound Eichlerialactone to be a subject of nascent interest yet significant informational scarcity. Despite its documentation in chemical databases, a thorough review of scientific literature reveals a notable absence of data regarding its antimicrobial spectrum, efficacy against pathogenic bacteria, and mechanism of action.

Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, to summarize in a structured format. The scientific community has not yet published detailed experimental protocols or elucidated the signaling pathways associated with this compound's potential antimicrobial activity.

The compound "this compound" is registered in the PubChem database with the chemical formula C27H42O4.[1] However, this entry lacks associated literature or biological activity data, indicating that while its chemical structure has been identified, its properties remain largely unexplored.

This technical guide, therefore, serves to highlight a significant knowledge gap and a potential opportunity for original research in the field of antimicrobial drug discovery. The absence of information on this compound's bioactivity presents a frontier for investigation.

Future Research Directions: A Proposed Workflow

For researchers interested in exploring the antimicrobial potential of this compound, a foundational experimental workflow is proposed. This workflow is based on established methodologies for antimicrobial susceptibility testing and mechanism of action studies.

Sourcing and Preparation of this compound

The initial and most critical step would be to obtain a pure sample of this compound. This may involve chemical synthesis or isolation from its natural source, which, based on its name, is likely a species from the fungal genus Eichleria.

Preliminary Antimicrobial Screening

An initial screening against a panel of clinically relevant pathogenic bacteria would be the first biological assessment. This could be achieved using the disk diffusion method.

Experimental Workflow: Disk Diffusion Assay

G cluster_0 Disk Diffusion Method A Prepare standardized inoculum of test bacterium B Inoculate Mueller-Hinton agar plate A->B C Apply sterile paper disc impregnated with this compound B->C D Incubate at 37°C for 18-24 hours C->D E Measure the zone of inhibition (diameter in mm) D->E

Caption: A flowchart of the disk diffusion method for preliminary antimicrobial screening.

Quantitative Antimicrobial Susceptibility Testing

Following a positive preliminary screening, the next step is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a broader panel of Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard and quantitative approach.

Experimental Workflow: Broth Microdilution Assay

G cluster_0 Broth Microdilution for MIC Determination A Prepare serial two-fold dilutions of this compound in a 96-well plate B Add a standardized bacterial suspension to each well A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24 hours C->D E Determine the lowest concentration with no visible bacterial growth (MIC) D->E G A This compound B Cell Wall Synthesis (e.g., Peptidoglycan synthesis assay) A->B C Protein Synthesis (e.g., Ribosome binding assay) A->C D DNA Replication/Repair (e.g., DNA gyrase inhibition assay) A->D E Cell Membrane Integrity (e.g., Membrane potential assay) A->E

References

Eichlerialactone: An Overview of a Novel Natural Compound with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only. The anti-inflammatory potential of Eichlerialactone in cellular models has not been substantiated in publicly available scientific literature. All information regarding potential experimental protocols and signaling pathways is presented as a hypothetical framework based on the analysis of similar compounds and general anti-inflammatory research.

Introduction

This compound is a naturally occurring chemical compound with the molecular formula C27H42O4. It has been identified in plant species such as Dysoxylum gotadhora, Aglaia lawii, and has been isolated from the seeds of Aglaia forbesii.[1][2] Structurally, it is classified as a seco-dammarane triterpenoid.[2] While the chemical structure of this compound has been elucidated, its biological activities, including its potential anti-inflammatory properties, remain largely unexplored in published research.

This technical guide aims to provide a comprehensive (though hypothetical) framework for investigating the anti-inflammatory potential of this compound in cellular models. Due to the absence of specific data on this compound, the subsequent sections will outline established experimental protocols and known inflammatory signaling pathways that could be relevant for its evaluation. This document is designed to serve as a foundational resource for researchers initiating studies on this novel compound.

Hypothetical Quantitative Data on Anti-inflammatory Effects

To date, there is no publicly available quantitative data on the anti-inflammatory effects of this compound. For the purposes of this guide, we present a template for how such data could be structured and presented.

Table 1: Hypothetical Inhibitory Effects of this compound on Pro-inflammatory Markers in LPS-stimulated RAW 264.7 Macrophages

ParameterThis compound Concentration (µM)IC50 (µM)Positive Control (e.g., Dexamethasone)
Cell Viability (%) 1
10
50
100
Nitric Oxide (NO) Production (% Inhibition) 1
10
50
100
Prostaglandin E2 (PGE2) Production (pg/mL) 1
10
50
100
Tumor Necrosis Factor-alpha (TNF-α) Secretion (pg/mL) 1
10
50
100
Interleukin-6 (IL-6) Secretion (pg/mL) 1
10
50
100
Interleukin-1β (IL-1β) Secretion (pg/mL) 1
10
50
100

Proposed Experimental Protocols for Assessing Anti-inflammatory Potential

The following are detailed methodologies for key experiments that would be essential in characterizing the anti-inflammatory activity of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells would be pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay
  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with this compound at various concentrations for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay
  • Method: Griess Reagent Assay.

  • Procedure:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Mix the supernatant with Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect cell culture supernatants.

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay protocol.

    • Measure the absorbance and calculate cytokine concentrations based on standard curves.

Western Blot Analysis for Protein Expression
  • Target Proteins: Inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

  • Procedure:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that this compound might modulate and a general experimental workflow for its evaluation.

G cluster_0 Cellular Inflammation Model cluster_1 Experimental Assays RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Inflammatory Response Inflammatory Response LPS Stimulation->Inflammatory Response This compound Treatment This compound Treatment This compound Treatment->Inflammatory Response Cell Viability (MTT) Cell Viability (MTT) This compound Treatment->Cell Viability (MTT) NO Production (Griess) NO Production (Griess) Inflammatory Response->NO Production (Griess) Cytokine Levels (ELISA) Cytokine Levels (ELISA) Inflammatory Response->Cytokine Levels (ELISA) Protein Expression (Western Blot) Protein Expression (Western Blot) Inflammatory Response->Protein Expression (Western Blot)

Caption: General experimental workflow for evaluating the anti-inflammatory potential of this compound.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa phosphorylates NFkB p65/p50 IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 Nucleus->Inflammatory_Genes transcription This compound This compound This compound->IKK This compound->NFkB

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK ASK1/TAK1 TLR4->MAPKKK MAPKK MKK3/6, MKK4/7, MEK1/2 MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Cytokines AP1->Inflammatory_Genes This compound This compound This compound->MAPK

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a novel natural product with a chemical structure that suggests potential biological activity. However, its therapeutic properties, particularly its anti-inflammatory capacity, have yet to be investigated and reported in the scientific literature. The experimental framework provided in this document offers a standard and robust approach to systematically evaluate the anti-inflammatory effects of this compound in cellular models.

Future research should focus on performing the outlined in vitro assays to determine the efficacy and mechanism of action of this compound. Should promising results be obtained, further studies in pre-clinical animal models of inflammation would be warranted to establish its in vivo efficacy and safety profile. The exploration of this compound and similar natural compounds holds promise for the discovery of new therapeutic agents for the treatment of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Eichlerialactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation

Due to the absence of specific experimental data for the extraction and purification of Eichlerialactone in the reviewed literature, a table summarizing quantitative data such as yield and purity cannot be provided at this time. Researchers undertaking this protocol are encouraged to meticulously document these parameters to contribute to the body of knowledge on this compound.

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound from plant material.

1. Plant Material Collection and Preparation

  • Collection: Collect fresh plant material, such as the bark or leaves of Aglaia lawii or Dysoxylum gotadhora.

  • Authentication: Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

  • Grinding: Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Extraction

  • Solvent Selection: Based on general methods for triterpenoid extraction, a sequential extraction with solvents of increasing polarity is recommended. A common starting point is a non-polar solvent like hexane to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract triterpenoids.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in the chosen solvent (e.g., ethyl acetate) at room temperature for a period of 24-72 hours with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with the selected solvent. This method allows for continuous extraction but uses heat, which may degrade thermolabile compounds.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.

  • Step 1: Initial Fractionation using Column Chromatography

    • Stationary Phase: Silica gel is a common choice for the initial separation of compounds.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

  • Step 2: Further Purification by Column Chromatography

    • Fractions showing the potential presence of this compound (based on preliminary analysis or comparison with standards, if available) can be subjected to further column chromatography using a different stationary phase, such as RP-18, or a different solvent system to achieve better separation.

  • Step 3: Gel Permeation Chromatography

    • For the removal of high molecular weight impurities, gel permeation chromatography using a stationary phase like Sephadex LH-20 can be employed. A common mobile phase for this technique is a mixture of chloroform and methanol (1:1).

  • Step 4: Final Purification by Preparative HPLC (Optional)

    • For obtaining a highly pure compound, preparative High-Performance Liquid Chromatography (HPLC) can be used as a final purification step.

4. Structure Elucidation

The chemical structure of the purified compound should be confirmed using spectroscopic methods such as:

  • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

  • Infrared (IR) Spectroscopy.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_collection Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Aglaia lawii bark) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography1 Silica Gel Column Chromatography crude_extract->column_chromatography1 fraction_collection Fraction Collection & TLC Analysis column_chromatography1->fraction_collection column_chromatography2 RP-18 or further Silica Gel Chromatography fraction_collection->column_chromatography2 gel_permeation Sephadex LH-20 Gel Permeation column_chromatography2->gel_permeation pure_compound Pure this compound gel_permeation->pure_compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compound->structure_elucidation

Caption: Generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for a generic lactone compound, as no specific pathway for this compound has been reported in the provided search results. This is a generalized representation and may not reflect the actual mechanism of action of this compound.

Hypothetical_Signaling_Pathway cluster_cellular_location This compound This compound (Hypothetical) Receptor Membrane Receptor This compound->Receptor Binds to Cell_Membrane Cell Membrane Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, STAT3) Signaling_Cascade->Transcription_Factor Activates/Inhibits Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Modulation of Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory, Cytotoxic) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for a natural lactone compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Eichlerialactone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eichlerialactone is a natural product of fungal origin with a molecular formula of C27H42O4 and a molecular weight of approximately 430.6 g/mol .[1] As a hydrophobic compound, its analysis and quantification are crucial for research and development in various fields, including natural product chemistry and drug discovery. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. The described method is designed to be robust and suitable for the quantification of this compound in extracts from microbial cultures.

Data Presentation

The following tables summarize the key parameters for the HPLC method, as well as typical performance data that can be expected.

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 100% B over 15 min, hold at 100% B for 5 min, return to 70% B over 1 min, and re-equilibrate for 4 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 25 minutes

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

This section details the procedures for sample preparation, standard solution preparation, and the HPLC analysis workflow.

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol is adapted from general methods for extracting fungal secondary metabolites.

Materials:

  • Fungal culture broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Centrifuge the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Evaporate the solvent from the filtrate using a rotary evaporator at 40 °C until a dry residue is obtained.

  • Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

  • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Transfer the standard solutions to HPLC vials.

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification A Fungal Culture Extraction C Sample Filtration (0.22 µm) A->C B This compound Standard Dilution D Standard Filtration (0.22 µm) B->D E HPLC System (C18 Column, Gradient Elution) C->E Inject Sample D->E Inject Standards F UV Detection (210 nm) E->F G Data Acquisition & Processing F->G H Generate Calibration Curve G->H I Quantify this compound in Samples G->I H->I

Caption: Workflow for this compound HPLC Analysis.

Signaling Pathway Context

While the direct signaling pathway of this compound is under investigation, its structural analog, Galiellalactone, is a known inhibitor of the STAT3 signaling pathway. Galiellalactone has been shown to directly bind to STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and survival. Given the structural similarity, it is plausible that this compound may exert its biological effects through a similar mechanism.

The diagram below illustrates the canonical JAK-STAT3 signaling pathway, which is a potential target of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK STAT3_inactive Inactive STAT3 (Monomer) JAK->STAT3_inactive Recruitment & Phosphorylation STAT3_active Active STAT3 (Dimer) STAT3_inactive->STAT3_active Phosphorylation DNA DNA STAT3_active->DNA Nuclear Translocation & DNA Binding This compound This compound This compound->STAT3_active Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binding

Caption: Proposed STAT3 Signaling Pathway Inhibition.

References

Application Notes and Protocols: Synthesis of Eichlerialactone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Eichlerialactone is a natural product that has garnered interest within the scientific community. This document aims to provide detailed application notes and protocols for the total synthesis and semi-synthesis of this compound and its derivatives. However, a thorough review of the current scientific literature reveals a significant gap in information specifically detailing the total or semi-synthesis of this compound itself. While the synthesis of other lactone-containing natural products, such as the ecklonialactones, is documented, these protocols are not directly transferable to this compound due to structural differences.

The information presented herein is based on general synthetic strategies applicable to related lactone compounds. It is intended to serve as a foundational guide for researchers venturing into the synthesis of this compound and its analogues, rather than a direct replication of established procedures. Further methodological development and optimization will be necessary.

Data Presentation

As no specific quantitative data for the synthesis of this compound or its derivatives could be found in the current literature, the following tables are presented as templates. Researchers should populate these tables with their own experimental data as it becomes available.

Table 1: Summary of a Hypothetical Total Synthesis of this compound

StepReactionReagents and ConditionsStarting Material (mmol)ProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1..................
2..................
3..................
.....................

Table 2: Summary of a Hypothetical Semi-synthesis of this compound Derivatives

DerivativeModification ReactionReagents and ConditionsThis compound (mmol)ProductYield (%)Biological Activity (e.g., IC₅₀ in µM)
Derivative 1..................
Derivative 2..................
Derivative 3..................

Experimental Protocols

The following protocols are generalized procedures that may be adapted for the synthesis of a complex natural product like this compound. These are based on common reactions used in the total synthesis of other complex molecules.

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of products should be performed using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).

  • The structure of all synthetic intermediates and final products should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).

Hypothetical Protocol for a Key Synthetic Step (e.g., Lactonization):

This protocol describes a macrolactonization, a common strategy for the formation of the lactone ring in natural product synthesis.

Objective: To form the macrocyclic lactone core of an advanced intermediate in the synthesis of this compound.

Materials:

  • Hydroxy acid precursor

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous toluene

Procedure:

  • To a solution of the hydroxy acid precursor (1.0 eq) in anhydrous toluene at room temperature is added triethylamine (2.5 eq).

  • The solution is stirred for 10 minutes, after which 2,4,6-trichlorobenzoyl chloride (1.2 eq) is added.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • In a separate flask, a solution of DMAP (5.0 eq) in a large volume of anhydrous toluene is heated to 80 °C.

  • The activated ester solution from step 3 is added dropwise to the hot DMAP solution over a period of 6 hours using a syringe pump.

  • After the addition is complete, the reaction is stirred at 80 °C for an additional 12 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired macrolactone.

Visualizations

The following diagrams illustrate general concepts relevant to a synthetic chemistry workflow.

G General Workflow for Total Synthesis A Starting Materials B Key Fragment Synthesis A->B C Fragment Coupling B->C D Core Structure Assembly C->D E Functional Group Interconversion D->E F Final Product (this compound) E->F

Caption: A generalized workflow for a convergent total synthesis approach.

G Decision Tree for Semi-Synthetic Modification A This compound B Identify Reactive Sites (e.g., -OH, -COOH) A->B C Esterification / Etherification B->C D Amidation B->D E Reduction / Oxidation B->E F SAR Studies C->F D->F E->F

Caption: A logical flow for planning semi-synthetic modifications of a natural product.

Application Notes and Protocols for Determining the Biological Activity of Eichlerialactone using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a naturally occurring dammarane-type triterpenoid found in plants of the Dysoxylum and Aglaia genera[1]. Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects[2][3]. Preliminary studies on dammarane-type triterpenoids suggest that their biological effects may be mediated through the induction of apoptosis and the inhibition of key inflammatory pathways such as the NF-κB signaling cascade[4][5][6].

These application notes provide detailed protocols for a panel of cell-based assays to investigate the cytotoxic and anti-inflammatory properties of this compound. The following protocols are designed to be a starting point for researchers to screen and characterize the biological activity of this compound and its analogs.

Data Presentation: Biological Activity of Structurally Related Dammarane Triterpenoids

While specific quantitative data for this compound is not yet widely available in the public domain, the following tables summarize the reported biological activities of structurally similar dammarane triterpenoids. This data serves as a valuable reference for anticipating the potential potency of this compound and for designing appropriate concentration ranges for the described assays.

Table 1: Cytotoxicity of Dammarane Triterpenoids against Various Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Dammarane Triterpenoid 1MIA PaCa-2 (Pancreatic)MTT12.36 ± 0.33[4]
Aglinin C 3-acetateHepG2 (Liver)NF-κB Luciferase12.45 ± 2.37[5]
24-epi-cabraleadiolHepG2 (Liver)NF-κB Luciferase13.95 ± 1.57[5]
Cholestane-type steroidA549 (Lung)Not Specified1.5 - 9.6[7]
Cholestane-type steroidMCF-7 (Breast)Not Specified1.5 - 9.6[7]
Cholestane-type steroidHepG2 (Liver)Not Specified1.5 - 9.6[7]
(20S)-20-hydroxydammar,24-en-3-onB16-F10 (Melanoma)PrestoBlue21.55 ± 0.25[8]

Table 2: Anti-inflammatory Activity of Dammarane Triterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Dammarane TriterpenoidRAW 264.7NO Production71.85 - 95.71[2]
Aglinin CHepG2NF-κB Luciferase23.32 ± 3.25[5]
CabraleahydroxylactoneHepG2LXR Activation20.29 ± 3.69[5]
Cabraleahydroxylactone 3-acetateHepG2LXR Activation24.32 ± 2.99[5]
Ginsenoside RdHepG2NF-κB Luciferase12.05 ± 0.82[6]
Ginsenoside KmHepG2NF-κB Luciferase8.84 ± 0.99[6]

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This assay determines the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.[9]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture selected cancer cell lines cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding add_compound Add serial dilutions of this compound cell_seeding->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Measure absorbance at 570 nm add_solubilization->read_absorbance calculate_viability Calculate percent cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][10]

Workflow for Nitric Oxide Inhibition Assay

NO_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Data Analysis cell_culture Culture RAW 264.7 cells cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding add_compound Pre-treat with this compound cell_seeding->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate Incubate for 24 hours add_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_griess Incubate for 10-15 minutes add_griess->incubate_griess read_absorbance Measure absorbance at 540 nm incubate_griess->read_absorbance calculate_no Calculate nitrite concentration read_absorbance->calculate_no generate_curve Generate nitrite standard curve generate_curve->calculate_no determine_inhibition Determine percent NO inhibition calculate_no->determine_inhibition

Caption: Workflow for the nitric oxide inhibition assay.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Anti-inflammatory Activity: Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Workflow for Cytokine ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_sample Sample Incubation cluster_detection Detection cluster_readout Signal Development & Readout coat_plate Coat plate with capture antibody block_plate Block non-specific binding sites coat_plate->block_plate add_sample Add standards and cell supernatants block_plate->add_sample incubate_sample Incubate and wash add_sample->incubate_sample add_detection_ab Add biotinylated detection antibody incubate_sample->add_detection_ab incubate_detection Incubate and wash add_detection_ab->incubate_detection add_avidin_hrp Add Avidin-HRP incubate_detection->add_avidin_hrp incubate_hrp Incubate and wash add_avidin_hrp->incubate_hrp add_substrate Add TMB substrate incubate_hrp->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_absorbance Measure absorbance at 450 nm stop_reaction->read_absorbance

Caption: General workflow for a sandwich ELISA.

Materials:

  • Cell culture supernatants from the NO inhibition assay

  • ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, mouse IL-6) containing:

    • Capture antibody

    • Detection antibody (biotinylated)

    • Recombinant cytokine standard

    • Avidin-HRP conjugate

    • Substrate solution (TMB)

    • Stop solution

    • Assay diluent and wash buffer

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Avidin-HRP: Wash the plate and add the Avidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops (5-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Calculate the percentage of cytokine inhibition.

Potential Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including dammarane triterpenoids, are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][11] This pathway plays a crucial role in regulating the expression of genes involved in inflammation, including pro-inflammatory cytokines and iNOS (the enzyme responsible for NO production).

Simplified NF-κB Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB IkB_deg IκB Degradation IkB_p->IkB_deg IkB_deg->NFkB releases DNA DNA NFkB_nuc->DNA binds to Gene_exp Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->Gene_exp activates

Caption: Simplified overview of the NF-κB signaling pathway.

This compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the degradation of IκB. Further experiments, such as Western blotting for phosphorylated IκB or NF-κB reporter assays, would be necessary to elucidate the precise mechanism of action.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By assessing its cytotoxicity and anti-inflammatory potential, researchers can gain valuable insights into its therapeutic promise. The provided data on structurally related compounds offer a useful starting point for experimental design. Further investigation into the molecular mechanisms, such as the modulation of the NF-κB pathway, will be crucial for the future development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols: A Robust Bioassay for Screening Eichlerialactone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone and its analogs, such as Galiellalactone, have emerged as promising natural products with potent anti-cancer properties.[1][2] Their mechanism of action is primarily attributed to the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and drug resistance.[2][4][5] Consequently, the development of a robust and efficient bioassay for screening novel this compound analogs is crucial for identifying next-generation STAT3 inhibitors with improved therapeutic profiles.

These application notes provide a comprehensive, tiered approach for the screening and characterization of this compound analogs, employing a combination of cell-based and biochemical assays. The proposed workflow is designed to confirm STAT3 inhibition, elucidate the mechanism of action, and establish a structure-activity relationship (SAR) for lead optimization.

Screening Cascade Overview

A multi-step screening cascade is recommended to efficiently identify and characterize potent and specific this compound analogs. This approach begins with a high-throughput cell-based assay to identify active compounds, followed by biochemical assays to confirm direct STAT3 targeting and elucidate the specific mechanism of inhibition.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Tertiary Assays Primary_Screen STAT3-Dependent Luciferase Reporter Assay (High-Throughput Cell-Based) Biochemical_Assays Biochemical Assays (Mechanism of Action) Primary_Screen->Biochemical_Assays Active Analogs Cellular_Activity Cellular Assays (Confirmation of Activity) Primary_Screen->Cellular_Activity Active Analogs DNA_Binding STAT3 DNA-Binding ELISA Biochemical_Assays->DNA_Binding Determine Inhibition Site SH2_Binding Fluorescence Polarization (FP) Assay (SH2 Domain) Biochemical_Assays->SH2_Binding Determine Inhibition Site Western_Blot Western Blot (pSTAT3 & Downstream Targets) Cellular_Activity->Western_Blot Cell_Viability Cell Viability/Proliferation Assay Cellular_Activity->Cell_Viability

Caption: A tiered screening cascade for this compound analogs.

Data Presentation: Comparative Efficacy of STAT3 Inhibitors

The following tables provide a structured summary of expected quantitative data for known STAT3 inhibitors. These tables should be used as templates to populate with data generated from the screening of this compound analogs, allowing for easy comparison of potency and selectivity.

Table 1: Cell-Based Assay Data

CompoundSTAT3 Luciferase Reporter IC50 (µM)Cell Viability EC50 (µM) (e.g., in DU145 cells)
Stattic 5-100.29 ± 0.09[6]
Galiellalactone ~1-5Varies by cell line
Niclosamide ~0.5-11.09 ± 0.9[6]
Analog X Experimental DataExperimental Data
Analog Y Experimental DataExperimental Data

Table 2: Biochemical Assay Data

CompoundSTAT3 DNA-Binding ELISA IC50 (µM)STAT3 SH2 Domain FP IC50 (µM)
Stattic 1.27 ± 0.38[6]>600[6]
S3I-1757 0.31 ± 0.18[6]7.39 ± 0.95[6]
Niclosamide Potent InhibitorNo significant activity
Analog X Experimental DataExperimental Data
Analog Y Experimental DataExperimental Data

Experimental Protocols

Primary Screening: STAT3-Dependent Luciferase Reporter Assay

This cell-based assay is the first step to identify analogs that inhibit STAT3 transcriptional activity.[7][8][9][10]

Principle: A reporter gene (luciferase) is placed under the control of a promoter containing STAT3 binding elements. Inhibition of STAT3 signaling results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing a STAT3-luciferase reporter construct in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Seed cells into 96-well white, clear-bottom plates at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound analogs in serum-free DMEM.

    • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Stattic).

    • Incubate for 1-2 hours.

  • STAT3 Activation:

    • Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6) at a final concentration of 20 ng/mL, in the presence of the compounds.

    • Incubate for 18-24 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add a dual-luciferase reporter assay reagent (e.g., from Promega) to each well according to the manufacturer's instructions.

    • Measure firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the vehicle-treated, IL-6 stimulated control.

    • Determine the IC50 value for each active analog by fitting the data to a dose-response curve.

Luciferase_Workflow Start Start Seed_Cells Seed HEK293-STAT3 Luciferase Reporter Cells Start->Seed_Cells Add_Analogs Add this compound Analogs Seed_Cells->Add_Analogs Stimulate Stimulate with IL-6 Add_Analogs->Stimulate Incubate Incubate 18-24h Stimulate->Incubate Measure_Luminescence Measure Luciferase Activity Incubate->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the STAT3 Luciferase Reporter Assay.

Secondary Assay: STAT3 DNA-Binding ELISA

This biochemical assay confirms whether the active analogs directly inhibit the binding of STAT3 to its DNA consensus sequence.[11][12][13]

Principle: An ELISA plate is coated with a double-stranded DNA oligonucleotide containing the STAT3 binding site. Activated STAT3 from nuclear extracts or recombinant STAT3 protein binds to the DNA. This binding is detected using a primary antibody specific for STAT3 and a secondary antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.

Protocol:

  • Preparation of Nuclear Extracts or Recombinant STAT3:

    • For nuclear extracts, treat a STAT3-active cancer cell line (e.g., DU145) with the analog, stimulate with IL-6, and isolate nuclear proteins using a commercial kit.

    • Alternatively, use purified recombinant STAT3 protein.

  • Binding Reaction:

    • Add the nuclear extract or recombinant STAT3 to the wells of the STAT3 DNA-binding ELISA plate.

    • Add the this compound analogs at various concentrations.

    • Incubate for 1 hour at room temperature with mild agitation.

  • Detection:

    • Wash the wells to remove unbound protein and compounds.

    • Add the primary anti-STAT3 antibody and incubate for 1 hour.

    • Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash, then add the HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition and determine the IC50 values.

Tertiary Assay: Fluorescence Polarization (FP) for SH2 Domain Binding

This assay determines if the analogs inhibit STAT3 dimerization by binding to the SH2 domain.[14][15][16][17]

Principle: A fluorescently labeled phosphopeptide that binds to the STAT3 SH2 domain is used. When the small peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger STAT3 protein, its tumbling is slower, leading to high fluorescence polarization. A compound that displaces the fluorescent peptide from the SH2 domain will cause a decrease in fluorescence polarization.

Protocol:

  • Reagents:

    • Purified, unphosphorylated STAT3 protein.

    • Fluorescein-labeled phosphotyrosine peptide (e.g., derived from the gp130 receptor).

  • Assay Setup:

    • In a 384-well black plate, add the STAT3 protein and the fluorescent peptide at optimized concentrations.

    • Add the this compound analogs in serial dilutions.

  • Measurement:

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

    • Measure fluorescence polarization using a plate reader with appropriate filters.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Determine the IC50 values for compounds that cause a significant decrease in polarization.

STAT3_Inhibition_Mechanisms cluster_0 STAT3 Activation Pathway cluster_1 Inhibition by this compound Analogs Cytokine Cytokine (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_mono STAT3 Monomer JAK->STAT3_mono pSTAT3_mono pSTAT3 Monomer STAT3_mono->pSTAT3_mono pSTAT3_dimer pSTAT3 Dimer pSTAT3_mono->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression DNA Binding Analog This compound Analog Inhibit_Dimerization Inhibit Dimerization (SH2 Domain Binding) [FP Assay] Analog->Inhibit_Dimerization Inhibit_DNA_Binding Inhibit DNA Binding [ELISA] Analog->Inhibit_DNA_Binding Inhibit_Dimerization->pSTAT3_dimer Inhibit_DNA_Binding->Nucleus

Caption: STAT3 signaling pathway and points of inhibition.

Conclusion

The described multi-assay platform provides a robust framework for the systematic screening and characterization of this compound analogs as STAT3 inhibitors. By combining high-throughput cell-based screening with targeted biochemical assays, this approach enables the identification of potent lead compounds and provides critical insights into their mechanism of action, thereby accelerating the drug discovery and development process for this promising class of natural products.

References

Elucidating the Molecular Mechanisms of Eichlerialactone: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eichlerialactone, a natural compound synonymous with Galiellalactone, has emerged as a promising therapeutic agent due to its potent anti-cancer properties. This document provides a comprehensive guide to the in vitro methodologies required to investigate the mechanism of action of this compound. The primary molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cellular processes frequently dysregulated in cancer.[1][2] this compound directly binds to STAT3, inhibiting its ability to bind to DNA without affecting its phosphorylation state, thereby impeding downstream gene transcription involved in cell proliferation, survival, and apoptosis.[2][3][4] These application notes offer detailed protocols for essential in vitro assays to characterize the biological effects of this compound, including the assessment of its cytotoxicity, its impact on the STAT3 signaling pathway, and its ability to induce programmed cell death.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the reported in vitro efficacy of Galiellalactone (this compound) and its more potent analogues, SG-1709 and SG-1721, in triple-negative breast cancer (TNBC) cell lines. This data is crucial for designing experiments with appropriate concentration ranges.

CompoundCell LineAssayIC50 Value (µM)Reference
GaliellalactoneMDA-MB-231Cytotoxicity~20[1]
GaliellalactoneMDA-MB-468Cytotoxicity~20[1]
SG-1709MDA-MB-231Cytotoxicity~5[1]
SG-1709MDA-MB-468Cytotoxicity~5[1]
SG-1721MDA-MB-231Cytotoxicity~2.5[1]
SG-1721MDA-MB-468Cytotoxicity~2.5[1]

Core Experimental Protocols

To thoroughly investigate the mechanism of action of this compound, a series of well-established in vitro assays are recommended. The following sections provide detailed protocols for these key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[5][7] The intensity of the purple color is directly proportional to the number of viable cells.[6][8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, DU145) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator to allow for the formation of formazan crystals.[5][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[9] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

Analysis of STAT3 Signaling Pathway: Western Blotting

Western blotting is a fundamental technique to detect specific proteins in a sample and is crucial for assessing the phosphorylation status of STAT3, a key event in its activation.[10][11] This protocol allows for the quantification of both total STAT3 and its activated form, phosphorylated at tyrosine 705 (p-STAT3 Tyr705).[10][12]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[11] Treat the cells with various concentrations of this compound for the desired time. For studies involving cytokine stimulation, cells can be pre-treated with this compound before adding a STAT3 activator like Interleukin-6 (IL-6).[13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bio-Rad Protein Assay.[10]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.[12] A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Signal Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[11]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control to determine the relative changes in STAT3 phosphorylation.[11]

Measurement of STAT3 Transcriptional Activity: Dual-Luciferase Reporter Assay

The dual-luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of STAT3.[14] This assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a promoter with STAT3 response elements. When activated STAT3 binds to these elements, it drives the expression of firefly luciferase. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter serves as an internal control for transfection efficiency and cell viability.[14][15]

Protocol:

  • Cell Seeding and Transfection: One day before transfection, seed cells (e.g., HEK293T) into a 96-well plate.[15] Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[13][16]

  • Compound Treatment and Stimulation: After 24 hours of transfection, treat the cells with different concentrations of this compound for a specified duration.[15] Subsequently, stimulate the cells with a STAT3 activator (e.g., IL-6) to induce STAT3 transcriptional activity.[13]

  • Cell Lysis: Following treatment and stimulation, wash the cells with PBS and lyse them using a passive lysis buffer.[14]

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase assay kit.[15] The luminometer will first inject the firefly luciferase substrate and measure the luminescence, and then inject the Renilla luciferase substrate and measure its luminescence.[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to obtain the relative luciferase activity.[14] Calculate the fold induction of STAT3 activity in stimulated versus unstimulated cells. Determine the inhibitory effect of this compound by comparing the relative luciferase activity in treated versus untreated, stimulated cells. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.[14]

Assessment of Programmed Cell Death: Apoptosis Assays

This compound has been shown to induce apoptosis in cancer cells.[1][2] Various methods can be employed to detect and quantify apoptosis.

Protocol (using Annexin V/Propidium Iodide Staining and Flow Cytometry):

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizing the Molecular Landscape: Diagrams and Workflows

To provide a clearer understanding of the experimental logic and the underlying biological processes, the following diagrams have been generated using Graphviz.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & Binding Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Initiates This compound This compound This compound->STAT3_dimer Inhibits DNA Binding

Caption: this compound's mechanism of action on the STAT3 signaling pathway.

MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_Compound 2. Treat with this compound (24-72h) Seed_Cells->Treat_Compound Add_MTT 3. Add MTT Reagent Treat_Compound->Add_MTT Incubate_Formazan 4. Incubate (4h) (Formazan formation) Add_MTT->Incubate_Formazan Solubilize 5. Solubilize Formazan (SDS-HCl) Incubate_Formazan->Solubilize Measure_Absorbance 6. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data 7. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment & Lysis Protein_Quant 2. Protein Quantification Cell_Treatment->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody (p-STAT3, STAT3, Actin) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. ECL Detection Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis Luciferase_Assay_Workflow Transfection 1. Co-transfect Cells (STAT3-Luc & Renilla-Luc) Treatment 2. Treat with this compound & Stimulate with IL-6 Transfection->Treatment Lysis 3. Cell Lysis Treatment->Lysis Measure_Luc 4. Measure Firefly & Renilla Luminescence Lysis->Measure_Luc Analyze 5. Normalize & Calculate Inhibition (IC50) Measure_Luc->Analyze

References

Application Notes and Protocols for Scaling Up Eichlerialactone Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of theoretical and practical approaches for scaling up the production of Eichlerialactone, a naturally occurring seco-dammarane triterpenoid. Given the absence of published specific protocols for the large-scale synthesis or extraction of this compound, this document outlines plausible strategies based on established methodologies for similar natural products.

Introduction to this compound

This compound is a seco-dammarane triterpenoid with the chemical formula C₂₇H₄₂O₄. It has been isolated from several plant species of the Meliaceae family, including Aglaia forbesii, Dysoxylum gotadhora, and Aglaia lawii. Preliminary studies have indicated its potential as an antimycobacterial and antibacterial agent, making it a compound of interest for further investigation and drug development. The scaling up of this compound production is a critical step to enable extensive preclinical and clinical studies.

This document presents two primary strategies for obtaining larger quantities of this compound:

  • Strategy A: Extraction and Purification from Natural Sources. A proposed protocol for the large-scale extraction of this compound from plant biomass.

  • Strategy B: Hypothetical Total Synthesis. A conceptual outline for a potential synthetic route to this compound.

Additionally, a putative signaling pathway for its antibacterial action is proposed to guide further mechanistic studies.

Strategy A: Scaled-Up Extraction and Purification from Aglaia forbesii

This protocol is a generalized procedure for the isolation of this compound from its natural source, based on common techniques for extracting triterpenoids from plant materials. Optimization of specific parameters will be necessary to maximize yield and purity.

Extraction_Workflow A Plant Material Collection & Preparation (Aglaia forbesii) B Drying and Grinding A->B C Solvent Extraction (e.g., Ultrasound-Assisted Extraction) B->C D Filtration and Concentration C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (e.g., Silica Gel) E->F G Further Purification (e.g., Preparative HPLC) F->G H Crystallization G->H I Pure this compound H->I

Figure 1: Workflow for the extraction and purification of this compound.

Objective: To extract and purify this compound from the dried and powdered plant material of Aglaia forbesii.

Materials:

  • Dried and powdered leaves or bark of Aglaia forbesii

  • Ethanol (95%)

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Silica gel (for column chromatography)

  • Solvents for HPLC (e.g., acetonitrile, water)

  • Large-scale extractor (e.g., percolator or ultrasound-assisted extraction system)

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Plant Material:

    • Collect fresh plant material (Aglaia forbesii).

    • Air-dry the material in a well-ventilated area, protected from direct sunlight, until brittle.

    • Grind the dried material into a coarse powder.

  • Extraction:

    • Pack the powdered plant material (e.g., 10 kg) into a large-scale percolator or a suitable vessel for ultrasound-assisted extraction (UAE).

    • Macerate the powder with 95% ethanol at a solid-to-solvent ratio of 1:5 (w/v) for 24 hours at room temperature.

    • For UAE, optimize parameters such as sonication frequency, time, and temperature to enhance extraction efficiency. A possible starting point is 40 kHz for 60 minutes at 40°C.[1]

    • Collect the ethanol extract and repeat the extraction process two more times with fresh solvent.

    • Combine all the ethanol extracts.

  • Concentration:

    • Filter the combined ethanol extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and methanol (9:1 v/v).

    • Perform liquid-liquid partitioning successively with n-hexane and then ethyl acetate.

    • The non-polar compounds will partition into the n-hexane phase, while compounds of intermediate polarity, including many triterpenoids, will move to the ethyl acetate phase.

    • Collect the ethyl acetate fraction and concentrate it to dryness.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions rich in the target compound and concentrate.

  • High-Purity Purification:

    • For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile and water.

    • Collect the peak corresponding to this compound.

  • Crystallization:

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., hot methanol) and allow it to cool slowly to induce crystallization.

    • Collect the crystals by filtration and dry them under vacuum.

The following table presents hypothetical data for a scaled-up extraction process. Actual yields will vary depending on the plant material, extraction method, and optimization.

ParameterValueReference Method
Starting Plant Material (dry weight)10 kg-
Crude Ethanol Extract Yield800 g (8%)General Triterpenoid Extraction
Ethyl Acetate Fraction Yield150 g (1.5%)General Triterpenoid Extraction
Purified this compound Yield1.5 g (0.015%)Estimated from similar compounds
Purity after Column Chromatography>90%TLC/HPLC
Final Purity after Prep-HPLC>98%HPLC/NMR

Strategy B: Hypothetical Total Synthesis of this compound

As no total synthesis of this compound has been reported, this section provides a conceptual retrosynthetic analysis to guide synthetic chemists. The proposed strategy is based on the known structure of this compound and common synthetic methodologies for complex natural products.

Retrosynthesis This compound This compound KeyIntermediate1 Key Intermediate 1 (Seco-dammarane core) This compound->KeyIntermediate1 Lactonization, Side chain introduction KeyIntermediate2 Key Intermediate 2 (Functionalized Decalin System) KeyIntermediate1->KeyIntermediate2 Ring opening BuildingBlock1 Building Block A (Wieland-Miescher ketone analogue) KeyIntermediate2->BuildingBlock1 Annulation BuildingBlock2 Building Block B (Side chain precursor) KeyIntermediate2->BuildingBlock2 Coupling

Figure 2: A simplified retrosynthetic analysis for this compound.

The proposed retrosynthesis disconnects this compound back to a key seco-dammarane intermediate. This intermediate could potentially be accessed through the ring-opening of a dammarane-type triterpenoid precursor. This precursor, a functionalized decalin system, could be assembled from simpler building blocks, such as a derivative of the Wieland-Miescher ketone and a suitable side-chain precursor, via well-established annulation and coupling reactions.

Putative Signaling Pathway for Antibacterial Action

This compound has been reported to have antibacterial and antimycobacterial properties. While its precise mechanism of action is unknown, many triterpenoids exert their antimicrobial effects by disrupting the bacterial cell membrane or inhibiting key cellular enzymes. The following diagram illustrates a hypothetical signaling pathway for this compound's antibacterial activity.

Signaling_Pathway cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction Enzyme Inhibition of Key Enzymes (e.g., DNA gyrase, Topoisomerase IV) This compound->Enzyme Binding to Active Site Cell_Death Bacterial Cell Death Membrane->Cell_Death Loss of Integrity DNA_Replication Inhibition of DNA Replication Enzyme->DNA_Replication DNA_Replication->Cell_Death

Figure 3: Putative mechanism of antibacterial action of this compound.

This proposed mechanism suggests two potential primary modes of action for this compound:

  • Cell Membrane Disruption: The lipophilic triterpenoid structure may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.

  • Enzyme Inhibition: this compound may specifically bind to and inhibit the function of essential bacterial enzymes, such as those involved in DNA replication (e.g., DNA gyrase, topoisomerase IV) or cell wall biosynthesis. This would halt critical cellular processes, leading to bacteriostasis or bactericidal effects.

Further research, including binding assays and studies on bacterial morphology after treatment with this compound, is required to validate this proposed pathway.

Conclusion and Future Directions

The successful scaling up of this compound production is essential for its development as a potential therapeutic agent. The protocols and strategies outlined in this document provide a foundational framework for researchers. For the extraction-based approach, systematic optimization of extraction parameters and purification steps will be crucial for improving yields and economic feasibility. For the synthetic approach, significant research will be needed to develop a viable and efficient total synthesis. Elucidating the precise mechanism of action will be vital for understanding its therapeutic potential and for the rational design of more potent analogues.

References

Application Notes and Protocols: Enhancing the Biological Activity of Eichlerialactone Through Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a naturally occurring sesquiterpenoid lactone with a complex chemical structure. While the biological activities of this compound itself are not extensively documented, its core γ-butyrolactone scaffold is a common feature in a wide array of natural products exhibiting significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This suggests that this compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its biological activity. The proposed derivatization strategies are based on established structure-activity relationships of other bioactive γ-butyrolactones and aim to explore the therapeutic potential of this natural product. The protocols provided herein are intended to guide researchers in the synthesis, purification, and biological evaluation of novel this compound derivatives.

Predicted Biological Activities of this compound

In silico analysis of the this compound structure suggests potential for a range of biological activities. Based on its structural similarity to other bioactive terpenoids and γ-butyrolactones, this compound is predicted to exhibit modest activity in the following areas:

  • Anticancer Activity: The lactone ring is a known pharmacophore in several anticancer agents, potentially acting as a Michael acceptor.

  • Anti-inflammatory Activity: Terpenoid structures are often associated with the modulation of inflammatory pathways.

  • Antimicrobial Activity: The α,β-unsaturated lactone moiety can react with nucleophilic residues in bacterial or fungal enzymes.

These predicted activities provide a rationale for the targeted derivatization of this compound to enhance its potency and selectivity.

Derivatization Strategies

The chemical structure of this compound offers several sites for modification to enhance its biological profile. The primary focus of derivatization will be on the carboxylic acid group and the γ-butyrolactone ring.

Strategy 1: Amide and Ester Formation at the Carboxylic Acid

Modification of the carboxylic acid moiety can significantly impact the compound's polarity, cell permeability, and interaction with biological targets.

  • Rationale: Converting the carboxylic acid to a series of amides and esters can modulate the molecule's pharmacokinetic properties. Introducing aromatic or heterocyclic moieties can also lead to new interactions with target proteins.

  • Proposed Derivatives:

    • Aliphatic and aromatic amides (e.g., with benzylamine, piperidine)

    • Aliphatic and aromatic esters (e.g., methyl, ethyl, benzyl esters)

Strategy 2: Modification of the γ-Butyrolactone Ring

The γ-butyrolactone ring is a key feature for potential biological activity. Introducing substituents or modifying the ring itself can alter its reactivity and binding affinity.

  • Rationale: Introduction of an α-methylene group can enhance cytotoxicity by creating a Michael acceptor. Ring-opening to form the corresponding γ-hydroxy acid can also lead to different biological activities.

  • Proposed Derivatives:

    • α-Methylene-γ-butyrolactone derivatives

    • Ring-opened γ-hydroxy acid derivatives

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis from this compound

Objective: To synthesize amide derivatives of this compound at the carboxylic acid position.

Materials:

  • This compound

  • Oxalyl chloride

  • Dry dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

  • Desired amine (e.g., benzylamine, piperidine)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dry DCM.

  • In a separate flask, dissolve the desired amine (1.5 equivalents) and TEA (2 equivalents) in dry DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified amide derivative by NMR and Mass Spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of this compound and its derivatives in DMSO.

  • Prepare serial dilutions of the compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment in Macrophages

Objective: To assess the ability of this compound derivatives to inhibit the production of inflammatory mediators in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • This compound derivatives

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of nitric oxide in the supernatants using the Griess reagent.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibitory effect of the derivatives on the production of these inflammatory mediators.

Protocol 4: Antimicrobial Activity Assessment using Disk Diffusion Assay

Objective: To screen this compound derivatives for their antimicrobial activity against a panel of bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile paper disks

  • This compound derivatives

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Solvent control (e.g., DMSO)

Procedure:

  • Prepare a standardized inoculum of the microbial strains.

  • Spread the inoculum evenly onto the surface of the agar plates.

  • Impregnate sterile paper disks with known concentrations of the this compound derivatives.

  • Place the disks on the surface of the inoculated agar plates.

  • Include positive and solvent control disks.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Measure the diameter of the zones of inhibition around the disks.

  • Compare the zone diameters to determine the relative antimicrobial activity of the derivatives.

Data Presentation

The quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison between the parent compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. A549
This compound>100>100>100
Derivative 1A25.3 ± 2.132.8 ± 3.545.1 ± 4.2
Derivative 1B15.8 ± 1.521.4 ± 2.029.7 ± 2.8
Doxorubicin0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundNO Inhibition (%) at 50 µMTNF-α Inhibition (%) at 50 µMIL-6 Inhibition (%) at 50 µM
This compound15.2 ± 1.810.5 ± 1.28.9 ± 1.0
Derivative 2A65.4 ± 5.358.2 ± 4.952.7 ± 4.5
Derivative 2B78.9 ± 6.171.3 ± 5.865.1 ± 5.2

Table 3: Antimicrobial Activity of this compound Derivatives (Zone of Inhibition in mm)

Compound (100 µ g/disk )S. aureusE. coliC. albicans
This compound600
Derivative 3A15810
Derivative 3B181012
Ampicillin (10 µ g/disk )2520-
Fluconazole (25 µ g/disk )--22

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often modulated by anti-inflammatory and anticancer agents. These pathways represent potential targets for this compound derivatives.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Derivative This compound Derivative Derivative->IKK inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound derivatives.

MAPK_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus translocates TFs Transcription Factors (e.g., AP-1) Nucleus->TFs activates Proliferation Cell Proliferation & Survival TFs->Proliferation Derivative This compound Derivative Derivative->Raf inhibits

Caption: MAPK/ERK signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow Diagram

Derivatization_Workflow Start This compound Derivatization Derivatization (Amide/Ester Formation, Lactone Modification) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening Characterization->Screening Anticancer Anticancer Assay (MTT) Screening->Anticancer AntiInflammatory Anti-inflammatory Assay (Macrophage-based) Screening->AntiInflammatory Antimicrobial Antimicrobial Assay (Disk Diffusion) Screening->Antimicrobial Data Data Analysis (IC50, Inhibition %) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for derivatization and biological evaluation of this compound.

Application Notes and Protocols for Assessing Enzymatic Activity of Potential Eichlerialactone Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the enzymatic activity of HMG-CoA reductase and Farnesyl Diphosphate Synthase (FPPS), two key enzymes in the mevalonate pathway. While the direct enzymatic targets of Eichlerialactone are still a subject of ongoing research, its complex terpenoid structure suggests potential inhibitory activity against enzymes involved in isoprenoid biosynthesis. Therefore, these protocols serve as a valuable starting point for screening this compound and its analogs against these critical enzymes.

I. HMG-CoA Reductase Activity Assays

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol and other isoprenoid biosynthesis. Inhibition of this enzyme is a key mechanism for cholesterol-lowering drugs.

Application Note: Spectrophotometric Assay for HMG-CoA Reductase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate by HMG-CoA reductase.[1][2][3] This method is suitable for determining enzyme kinetics and for high-throughput screening of potential inhibitors like this compound.

Data Presentation

ParameterValueReference
Wavelength340 nm[1][2]
Extinction Coefficient of NADPH6220 M⁻¹cm⁻¹
Temperature37°C[1]
pH6.8 - 7.5[1][3]
Experimental Protocol: Spectrophotometric HMG-CoA Reductase Assay

Materials:

  • HMG-CoA Reductase enzyme (catalytic domain)

  • HMG-CoA substrate solution

  • NADPH

  • Assay Buffer: 50 mM sodium phosphate buffer (pH 6.8), or similar buffer at pH 7.5.[1][3]

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Pravastatin, Atorvastatin)[1][3]

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HMG-CoA in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup (96-well plate format):

    • Blank/Control Wells: Add assay buffer and the same concentration of solvent used for the test compounds.

    • Enzyme Control Wells: Add assay buffer, HMG-CoA reductase, and solvent.

    • Test Compound Wells: Add assay buffer, HMG-CoA reductase, and the desired concentration of the test compound.

    • Positive Control Wells: Add assay buffer, HMG-CoA reductase, and the positive control inhibitor.

  • Reaction Initiation:

    • Add NADPH solution to all wells to a final concentration of 0.8 mM.[1]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding HMG-CoA to all wells to a final concentration of 0.8 mM.[1]

  • Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30-60 seconds for a total of 15-30 minutes using a microplate reader.[1]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Workflow Diagram

HMG_CoA_Reductase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, HMG-CoA, NADPH) Add_Components Add Reagents to 96-well Plate Prep_Reagents->Add_Components Prep_Compounds Prepare Test Compounds (this compound, Controls) Prep_Compounds->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Initiate_Reaction Initiate with HMG-CoA Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50 Mevalonate_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate NADPH -> NADP+ Isoprenoids Isoprenoids (Cholesterol, etc.) Mevalonate->Isoprenoids Multiple Steps HMG_CoA_Reductase HMG-CoA Reductase This compound This compound (Potential Inhibitor) This compound->HMG_CoA_Reductase FPPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, Substrates, Enzymes) Add_Components Add Reagents to 96-well Plate Prep_Reagents->Add_Components Prep_Compounds Prepare Test Compounds (this compound, Controls) Prep_Compounds->Add_Components Initiate_Reaction Initiate with IPP Add_Components->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex: 340 nm, Em: 505 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Initial Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50 FPPS_Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP->FPP Downstream Squalene, Cholesterol, Prenylated Proteins FPP->Downstream FPPS FPPS This compound This compound (Potential Inhibitor) This compound->FPPS

References

Application Notes and Protocols: Investigating the Effect of Eichlerialactone on Gene Expression in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a natural product with a chemical structure available in public databases like PubChem.[1] While its full biological activity is still under investigation, its complex structure suggests potential interactions with cellular pathways, making it a candidate for drug discovery research. This document provides a detailed protocol for investigating the effects of this compound on gene expression in cancer cell lines. The primary methodologies covered are global transcriptome analysis using RNA sequencing (RNA-Seq) and validation of key gene expression changes using quantitative real-time PCR (qRT-PCR).

Understanding how a small molecule like this compound alters gene expression is a critical step in elucidating its mechanism of action and potential therapeutic applications.[2][3][4] By identifying the genes and signaling pathways affected, researchers can gain insights into its efficacy and potential as an anti-cancer agent.

Key Experimental Protocols

Cell Culture and this compound Treatment

This protocol outlines the steps for treating cancer cell lines with this compound to assess its impact on gene expression.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (solvent only)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

  • Cell Treatment: Once the cells have adhered and are in the logarithmic growth phase, replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the cell line and the expected biological response.

  • Harvesting: After the treatment period, harvest the cells for RNA extraction.

RNA Extraction and Quality Control

This protocol describes the extraction of total RNA from the treated and control cells.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (e.g., Agilent 2100)

Procedure:

  • Cell Lysis: Lyse the harvested cells according to the RNA extraction kit manufacturer's instructions.

  • RNA Purification: Purify the total RNA using the columns and buffers provided in the kit.

  • Elution: Elute the RNA in RNase-free water.

  • Quantity and Purity Assessment: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.[5]

  • Integrity Assessment: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value > 8 is generally recommended for RNA-Seq.[5]

RNA Sequencing (RNA-Seq)

This protocol provides a general workflow for RNA-Seq to obtain a global view of gene expression changes.

Procedure:

  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, and adapter ligation.[6]

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated cells compared to the vehicle control.[7][8]

Quantitative Real-Time PCR (qRT-PCR) Validation

This protocol is for validating the expression changes of specific genes identified by RNA-Seq.[9][10]

Materials:

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers

  • Reference gene primers (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • cDNA Synthesis: Reverse transcribe an equal amount of total RNA from each sample into cDNA using a cDNA synthesis kit.[11]

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reactions by mixing the cDNA, gene-specific primers, reference gene primers, and master mix.

  • Real-time PCR: Perform the real-time PCR on a compatible instrument. The cycling conditions will depend on the master mix and primers used.[11]

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using a method such as the ΔΔCt method, normalized to the reference gene expression.[12][13]

Data Presentation

Table 1: Example RNA-Seq Data Summary
Gene NameLog2 Fold Change (this compound vs. Control)p-valueAdjusted p-value (FDR)
Gene A2.50.0010.005
Gene B-1.80.0030.012
Gene C3.10.00050.003
Gene D-2.20.0020.008
Table 2: Example qRT-PCR Validation Data
Gene NameRelative Expression (Fold Change vs. Control)Standard Deviationp-value
Gene A4.80.5< 0.01
Gene B0.40.08< 0.05
Gene C8.21.2< 0.01
Gene D0.30.05< 0.05

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis start Seed Cancer Cells treatment Treat with this compound (or Vehicle Control) start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc rnaseq RNA Sequencing (Library Prep & Sequencing) qc->rnaseq qrpcr qRT-PCR Validation qc->qrpcr rnaseq_analysis RNA-Seq Data Analysis (Alignment, DEG) rnaseq->rnaseq_analysis qrpcr_analysis qRT-PCR Data Analysis (ΔΔCt Method) qrpcr->qrpcr_analysis interpretation Biological Interpretation rnaseq_analysis->interpretation qrpcr_analysis->interpretation

Caption: Experimental workflow for investigating this compound's effect on gene expression.

Signaling_Pathway cluster_input External Stimulus cluster_pathway Hypothetical Signaling Cascade cluster_output Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression Changes TF->Gene_Expression Activation/ Repression

Caption: Hypothetical signaling pathway modulated by this compound.

References

Eichlerialactone: Uncharted Territory for a Potential Chemical Probe in Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, Eichlerialactone remains a molecule of unknown biological function, precluding its current use as a chemical probe in cell biology. As of November 2025, there is no published data detailing its mechanism of action, cellular targets, or any quantitative biological activity.

This compound is a natural product whose chemical structure is known and cataloged in databases such as PubChem.[1] However, beyond its chemical properties, its interactions with biological systems have not been characterized.[1] This lack of information means that crucial data for its application as a chemical probe, such as its potency, selectivity, and effects on cellular pathways, are entirely missing.

For a compound to be utilized as a chemical probe, it must meet several critical criteria. It should exhibit high potency and selectivity for a specific biological target, and its mechanism of action should be well-understood. This allows researchers to use the probe to investigate the function of its target protein in cells and organisms. Currently, no studies have identified a specific protein target for this compound or described its effects in any cellular assays.

The development of a chemical probe is a rigorous process that involves detailed biological characterization. This typically includes:

  • Target Identification and Validation: Determining the specific protein or proteins with which the compound interacts.

  • Mechanism of Action Studies: Elucidating how the compound affects the function of its target and downstream signaling pathways.

  • Cellular Assays: Quantifying the effects of the compound on various cellular processes, such as proliferation, apoptosis, or inflammation.

As no such studies have been published for this compound, it is not possible to provide the requested detailed application notes, protocols, or data tables. The creation of signaling pathway diagrams is also not feasible, as there is no information on which, if any, signaling cascades this compound might modulate.

Researchers, scientists, and drug development professionals interested in novel chemical structures are encouraged to consider this compound as a candidate for foundational biological screening. Initial studies could involve broad-based phenotypic screening to identify any potential cellular effects. Should any significant bioactivity be discovered, further investigation into its mechanism of action and target identification would be warranted. Until such research is conducted and published, this compound remains an intriguing but uncharacterized natural product with untapped potential.

References

Formulation Strategies for In Vivo Studies of Eichlerialactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a novel natural product with potential therapeutic applications. As with many new chemical entities, its successful in vivo evaluation is contingent on the development of appropriate formulation strategies to ensure adequate bioavailability and exposure in preclinical models. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, particularly addressing challenges associated with poor aqueous solubility. The methodologies outlined here are based on established practices for compounds with similar physicochemical properties and are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Data Presentation: Formulation Approaches for Poorly Soluble Compounds

The selection of a formulation strategy for this compound will depend on its specific physicochemical properties, the intended route of administration, and the desired pharmacokinetic profile. Below is a summary of common formulation approaches for poorly soluble drugs that can be adapted for this compound.

Formulation StrategyDescriptionAdvantagesDisadvantagesKey Excipients
Co-solvents A mixture of a water-miscible organic solvent with water is used to increase the solubility of the drug.[1]Simple to prepare, suitable for early-stage screening.Risk of drug precipitation upon dilution in aqueous physiological fluids, potential for solvent toxicity.Polyethylene glycol (PEG), Propylene glycol (PG), Ethanol, Glycerol, Dimethyl sulfoxide (DMSO)
Surfactant Dispersions/ Micellar Solutions Surfactants are used above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1][2]Enhances solubility and can improve membrane permeability.Potential for gastrointestinal irritation and toxicity at high concentrations.Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15
Lipid-Based Formulations (e.g., SEDDS) Self-Emulsifying Drug Delivery Systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][3]Improves solubility and bioavailability, protects the drug from degradation.Complex formulation development, potential for drug precipitation upon dilution.Oils (e.g., sesame oil, corn oil), Surfactants (e.g., Cremophor® EL, Labrasol®), Co-solvents (e.g., Transcutol® HP)
Particle Size Reduction (Micronization/Nanonization) Reducing the particle size of the drug increases the surface area available for dissolution, thereby enhancing the dissolution rate.[1][2]Applicable to a wide range of drugs, can significantly improve oral absorption.Can be technically challenging, potential for particle aggregation.Wet-milling equipment, High-pressure homogenizers
Inclusion Complexes Cyclodextrins are used to form inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.[1][3]Enhances solubility and stability, can mask taste.Limited to drugs with appropriate size and geometry to fit into the cyclodextrin cavity.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a simple formulation of this compound for initial in vivo screening studies in rodents via oral gavage.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Sterile water for injection

  • Vortex mixer

  • Sterile glass vials

  • Pipettes and sterile tips

Procedure:

  • Determine the desired concentration of this compound for dosing.

  • Prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and PG (e.g., 60:40 v/v).

  • Weigh the required amount of this compound and place it in a sterile glass vial.

  • Add a small amount of the co-solvent vehicle to the vial to wet the powder.

  • Vortex the mixture until a uniform suspension or solution is formed.

  • Gradually add the remaining volume of the co-solvent vehicle while continuously vortexing.

  • If necessary, sterile water for injection can be added to the final formulation to reduce viscosity, but care must be taken to avoid drug precipitation. The final concentration of the organic co-solvents should be kept as low as possible while maintaining drug solubility.

  • Visually inspect the formulation for complete dissolution or a uniform suspension before administration.

Protocol 2: Administration via Oral Gavage in Mice

Objective: To administer the prepared this compound formulation to mice orally.

Materials:

  • Mouse oral gavage needles (18-20 gauge, flexible or curved with a rounded tip)[4][5]

  • Syringes (1 mL)

  • Animal scale

  • 70% Ethanol

  • Prepared this compound formulation

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[4][5]

  • Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with an appropriate gavage needle.

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and forelimbs.[6]

  • Hold the mouse in a vertical position.

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[4] The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.

  • Once the needle is in the esophagus, dispense the formulation slowly and steadily.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-dosing.[4][7]

Protocol 3: Preparation of a Formulation for Intravenous Injection

Objective: To prepare a sterile, injectable formulation of this compound for intravenous administration in mice.

Materials:

  • This compound

  • Solubilizing agent (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a suitable surfactant like Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Vortex mixer

  • Sterile, pyrogen-free vials

  • Sterile filtration unit (0.22 µm pore size)

  • Laminar flow hood

Procedure (using HP-β-CD):

  • Prepare a stock solution of HP-β-CD in sterile saline (e.g., 40% w/v).

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the HP-β-CD solution to the this compound powder.

  • Vortex or sonicate the mixture until the this compound is completely dissolved. This may take some time.

  • Once dissolved, sterile filter the solution using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Visually inspect the final solution for any particulates before administration.

Protocol 4: Administration via Intravenous (Tail Vein) Injection in Mice

Objective: To administer the prepared sterile this compound formulation to mice intravenously.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile needles (27-30 gauge)[8][9]

  • Sterile syringes (e.g., insulin syringes)

  • 70% Ethanol

  • Gauze

  • Prepared sterile this compound formulation

Procedure:

  • Weigh the mouse to determine the correct injection volume. The maximum recommended bolus injection volume for the tail vein in mice is typically 5 mL/kg.[8]

  • Place the mouse in a restrainer, allowing the tail to be accessible.

  • Warm the tail using a heat lamp or by immersing it in warm water (around 45°C) to cause vasodilation and make the lateral tail veins more visible.[9][10]

  • Wipe the tail with 70% ethanol.

  • Draw the calculated volume of the sterile this compound formulation into a sterile syringe.

  • Identify one of the lateral tail veins.

  • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, starting towards the distal end of the tail.[8]

  • A successful insertion may result in a small flash of blood in the hub of the needle.

  • Inject the solution slowly and steadily.[9] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway Diagram

Eichlerialactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor_Inactive Inactive Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active DNA DNA Transcription_Factor_Active->DNA Gene_Expression Modulation of Gene Expression DNA->Gene_Expression

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_formulation Formulation Development cluster_in_vivo In Vivo Study cluster_analysis Analysis Solubility_Screen Solubility Screening in various excipients Formulation_Prep Preparation of Trial Formulations Solubility_Screen->Formulation_Prep Stability_Test Short-term Stability Assessment Formulation_Prep->Stability_Test Dosing Dosing (Oral Gavage or IV) Stability_Test->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Sample_Collection Blood/Tissue Sample Collection Dosing->Sample_Collection Bioanalysis LC-MS/MS Bioanalysis of this compound Sample_Collection->Bioanalysis PD_Analysis Pharmacodynamic/ Efficacy Assessment Sample_Collection->PD_Analysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: General experimental workflow for in vivo studies.

Logical Relationship Diagram

Formulation_Selection_Logic Start Start: Poorly Soluble This compound Route Intended Route of Administration? Start->Route Oral Oral Route->Oral Oral IV Intravenous Route->IV IV Oral_Formulation Consider: - Co-solvents - Surfactants - SEDDS - Particle Size Reduction Oral->Oral_Formulation IV_Formulation Consider: - Co-solvents - Cyclodextrins - Surfactants (Must be sterile and isotonic) IV->IV_Formulation Toxicity Excipient Toxicity and Tolerability? Oral_Formulation->Toxicity IV_Formulation->Toxicity Acceptable Acceptable Toxicity->Acceptable Yes Not_Acceptable Not Acceptable Toxicity->Not_Acceptable No Final_Formulation Final Formulation for In Vivo Study Acceptable->Final_Formulation Not_Acceptable->Route Re-evaluate

Caption: Decision logic for formulation selection.

References

Application Notes & Protocols for the Spectroscopic Quantification of Eichlerialactone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eichlerialactone is a lanostane-type triterpenoid natural product that has been isolated from various organisms.[1] As a member of this class of compounds, it holds potential for various biological activities, necessitating robust and reliable methods for its quantification in complex biological and chemical matrices. This document provides detailed application notes and protocols for the quantification of this compound using three distinct spectroscopic methods: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

These methods offer varying degrees of selectivity, sensitivity, and structural information, allowing researchers to choose the most appropriate technique based on their specific experimental needs, sample complexity, and available instrumentation. The provided protocols are intended as a starting point for method development and will require validation according to established guidelines (e.g., ICH, FDA) for specific applications.[2][3][4]

High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV-absorbing chromophore.[5][6][7] While many terpene lactones exhibit weak UV absorbance at lower wavelengths, HPLC-UV can be a suitable method for their quantification, particularly at higher concentrations or in less complex matrices.[4][8]

Principle:

This method separates this compound from other components in a mixture using reversed-phase HPLC. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column. The absorbance is directly proportional to the concentration of the analyte in the sample, following the Beer-Lambert law.[9]

Experimental Protocol: HPLC-UV Quantification of this compound

a. Sample Preparation:

  • Solid Samples (e.g., plant material, fungal biomass):

    • Accurately weigh 1-5 g of the homogenized and dried sample.

    • Perform a solvent extraction using a suitable organic solvent such as methanol, ethanol, or ethyl acetate. Sonication or Soxhlet extraction can be employed to improve efficiency.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Liquid Samples (e.g., fermentation broth, plasma):

    • Perform a liquid-liquid extraction with an appropriate immiscible organic solvent (e.g., ethyl acetate).

    • Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to clean up and concentrate the analyte.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

b. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: Based on the general absorbance of terpene lactones, detection at a low wavelength, such as 210-220 nm , is recommended to maximize sensitivity.[4] The optimal wavelength should be determined by acquiring a UV spectrum of a purified this compound standard.

  • Run Time: Approximately 15-20 minutes, depending on the gradient.

c. Calibration and Quantification:

  • Prepare a stock solution of purified this compound in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject the calibration standards into the HPLC system and record the peak area at the selected wavelength.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Data Presentation: HPLC-UV Method
ParameterExpected Performance
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Note: These are typical expected values and must be determined during method validation for the specific matrix.

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Complex Mixture extraction Solvent Extraction / SPE sample->extraction filtration Filtration (0.45 µm) extraction->filtration reconstitution Reconstitution in Mobile Phase filtration->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc uv_detection UV Detection (~210 nm) hplc->uv_detection chromatogram Chromatogram Generation uv_detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Concentration Calculation calibration->quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Complex Mixture is_spike Spike with Internal Standard sample->is_spike extraction LLE or SPE is_spike->extraction reconstitution Reconstitution extraction->reconstitution lc_sep UHPLC Separation reconstitution->lc_sep esi ESI+ Ionization lc_sep->esi q1 Q1: Precursor Ion Selection (m/z 431.3) esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Monitoring q2->q3 mrm_chrom MRM Chromatogram q3->mrm_chrom peak_integration Peak Area Integration mrm_chrom->peak_integration ratio_calc Analyte/IS Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Concentration Determination calibration->quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Weigh Sample Extract dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire_spectrum Acquire 1H NMR Spectrum (long relaxation delay) nmr_tube->acquire_spectrum process_spectrum Process Spectrum (Phase & Baseline Correction) acquire_spectrum->process_spectrum integrate_peaks Integrate Analyte & IS Peaks process_spectrum->integrate_peaks calculate_conc Calculate Concentration using qNMR Formula integrate_peaks->calculate_conc Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor (e.g., IL-6R) jak JAK cytokine_receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer Dimerizes dna DNA stat3_dimer->dna Translocates to Nucleus & Binds DNA This compound This compound This compound->p_stat3 Inhibits Phosphorylation? This compound->stat3_dimer Inhibits Dimerization? gene_transcription Gene Transcription dna->gene_transcription Initiates inflammatory_proteins Inflammatory Proteins (e.g., iNOS, COX-2) gene_transcription->inflammatory_proteins Leads to cytokine Cytokine (e.g., IL-6) cytokine->cytokine_receptor Binds

References

Eichlerialactone: Application in Antimicrobial Biofilm Studies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a natural product with the chemical formula C27H42O4. It has been isolated from plant species such as Dysoxylum gotadhora and Aglaia lawii[1]. Preliminary studies have indicated that this compound possesses antimycobacterial activity against Mycobacterium tuberculosis H37Ra and exhibits antibacterial effects against Gram-positive pathogens, with a Minimum Inhibitory Concentration (MIC) in the range of 25-50 µg/mL. It has also been reported to have weak cytotoxicity against a breast cancer cell line.

Note: As of the current literature survey, there are no specific studies published on the application of this compound in the context of antimicrobial biofilm formation or eradication. The following application notes and protocols are therefore provided as a general framework for the evaluation of a novel compound, such as this compound, for its anti-biofilm potential.

Data Presentation: A Framework for Quantifying Anti-Biofilm Activity

When evaluating a new compound, it is crucial to present the quantitative data in a clear and structured manner. The following tables provide templates for summarizing key anti-biofilm metrics.

Table 1: Planktonic vs. Biofilm Inhibitory Concentrations of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₅₀) (µg/mL)
Staphylococcus aureus ATCC 29213
Pseudomonas aeruginosa PAO1
Escherichia coli ATCC 25922
Candida albicans SC5314
  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture.

  • MBIC₅₀: The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm by 50%.

  • MBEC₅₀: The lowest concentration of an antimicrobial agent required to eradicate 50% of the cells in a pre-formed biofilm.

Table 2: Effect of this compound on Biofilm Biomass and Viability

Bacterial StrainThis compound Concentration (µg/mL)Biofilm Biomass Inhibition (%)Reduction in Biofilm Viable Cells (log₁₀ CFU/mL)
S. aureus ATCC 29213Sub-MIC Conc. 1
Sub-MIC Conc. 2
P. aeruginosa PAO1Sub-MIC Conc. 1
Sub-MIC Conc. 2

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are standard protocols for assessing the anti-biofilm properties of a compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • This compound stock solution

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria without the compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation.

Materials:

  • 96-well flat-bottomed microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

Procedure:

  • Add 100 µL of bacterial suspension (adjusted to 1 x 10⁶ CFU/mL) and 100 µL of this compound at various concentrations (typically below the MIC) to the wells.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Carefully discard the planktonic cells and wash the wells gently with PBS.

  • Fix the biofilms with methanol for 15 minutes.

  • Stain the adherent biofilms with 0.1% crystal violet for 20 minutes.

  • Wash the wells with PBS to remove excess stain and allow them to air dry.

  • Solubilize the stain with 30% acetic acid.

  • Measure the absorbance at 595 nm using a microplate reader. The percentage of inhibition is calculated relative to the control.

Biofilm Eradication Assay

This protocol assesses the ability of a compound to destroy a pre-formed biofilm.

Procedure:

  • Grow biofilms in a 96-well plate as described in the biofilm inhibition assay (steps 1-4, without the compound).

  • After the incubation period, remove the planktonic cells and wash the wells with PBS.

  • Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms.

  • Incubate for another 24 hours.

  • Quantify the remaining biofilm using the crystal violet method as described above.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.

Materials:

  • Glass-bottom dishes or chamber slides

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar)

  • Confocal microscope

Procedure:

  • Grow biofilms on glass surfaces in the presence or absence of this compound.

  • After incubation, gently wash the biofilms with PBS.

  • Stain the biofilms with a viability stain (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

  • Visualize the biofilms using a confocal microscope, acquiring z-stack images to reconstruct the 3D architecture.

Visualization of Workflows and Pathways

Diagrams are provided to illustrate the logical flow of experiments and a potential mechanism of action.

experimental_workflow cluster_screening Initial Screening cluster_characterization In-depth Characterization cluster_mechanism Mechanism of Action Studies A Determine MIC of this compound (Planktonic Cells) B Biofilm Inhibition Assay (Crystal Violet) A->B Use sub-MIC concentrations C Biofilm Eradication Assay (Pre-formed Biofilms) B->C F Quorum Sensing Inhibition Assay B->F If inhibition is observed D Confocal Laser Scanning Microscopy (Biofilm Architecture & Viability) C->D E Quantify Viable Cells in Biofilm (CFU Counting) C->E G Gene Expression Analysis (qRT-PCR) (e.g., adhesion, EPS genes) F->G quorum_sensing_pathway cluster_bacteria Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Signal_Molecule Autoinducer Signal (e.g., AHL) Signal_Synthase->Signal_Molecule synthesis Receptor Signal Receptor (e.g., LuxR) DNA DNA Receptor->DNA binds to promoter Virulence_Genes Biofilm & Virulence Genes DNA->Virulence_Genes transcription Signal_Molecule->Receptor binding & activation This compound This compound (Hypothetical Target) This compound->Signal_Synthase inhibition This compound->Receptor inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eichlerialactone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Eichlerialactone from fungal cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation and extraction of this compound.

Problem 1: Low or No this compound Yield

Possible Cause Suggested Solution
Inappropriate Fungal Strain Verify the fungal strain is a known producer of this compound. If not, consider strain improvement techniques such as UV mutagenesis or genetic engineering.
Suboptimal Culture Medium The composition of the culture medium is critical for secondary metabolite production. Systematically optimize the carbon and nitrogen sources, as well as their ratio.[1] Evaluate the effect of trace elements and vitamins.[2][3]
Incorrect Culture Conditions Optimize physical parameters such as pH, temperature, and agitation speed.[4] These factors significantly influence fungal growth and metabolite synthesis. Perform a time-course study to determine the optimal incubation period for this compound production, as secondary metabolites are often produced during the stationary phase of growth.[1]
Silent Biosynthetic Gene Cluster The genes responsible for this compound production may not be expressed under standard laboratory conditions. Employ epigenetic modifiers (e.g., histone deacetylase inhibitors) or co-culture with other microorganisms to induce gene expression.
Inhibitory Compounds in Medium High concentrations of certain nutrients or metabolic byproducts can inhibit this compound synthesis. Fed-batch cultivation can help maintain optimal nutrient levels and reduce the accumulation of inhibitory substances.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Cause Suggested Solution
Variability in Inoculum Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass for each fermentation. Ensure the inoculum is from a fresh, actively growing culture.
Inconsistent Media Preparation Ensure precise measurement and thorough mixing of all media components. Use high-quality reagents and water to minimize batch-to-batch variability.[1]
Fluctuations in Culture Conditions Calibrate and monitor all fermentation equipment (e.g., pH probes, thermometers, tachometers) to ensure consistent operating conditions.
Genetic Instability of the Fungal Strain Fungal strains can undergo genetic changes over successive subcultures. Maintain a stock of the original high-yielding strain cryopreserved and start new cultures from this stock periodically.

Problem 3: Difficulty in Extracting or Quantifying this compound

Possible Cause Suggested Solution
Inefficient Extraction Method Optimize the extraction solvent system. A combination of polar and non-polar solvents may be necessary. Consider techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Degradation of this compound This compound may be sensitive to pH, temperature, or light. Perform extraction at low temperatures and protect samples from light. Analyze the stability of the compound under different conditions.
Interference from Other Compounds The crude extract may contain compounds that interfere with quantification. Use a sample clean-up step, such as solid-phase extraction (SPE), prior to analysis.[5]
Inappropriate Analytical Method Develop and validate a specific and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[6][7] Use a certified reference standard for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the key media components to focus on for optimizing this compound production?

A1: The most critical components are the carbon and nitrogen sources. The type and concentration of these nutrients can significantly influence the metabolic pathways leading to this compound synthesis. It is also important to evaluate the impact of phosphate levels and trace elements, which are often cofactors for biosynthetic enzymes.

Q2: How can I systematically optimize multiple culture parameters?

A2: A one-factor-at-a-time (OFAT) approach can be used for initial screening. However, for a more comprehensive optimization that considers the interactions between different factors, statistical methods like Response Surface Methodology (RSM) are highly recommended.[8]

Q3: What is the typical growth phase for this compound production?

A3: Secondary metabolites like this compound are generally produced during the stationary phase of fungal growth, after the rapid consumption of primary nutrients for biomass accumulation has ceased.[1] A time-course experiment tracking both biomass and this compound concentration is essential to determine the optimal harvest time.

Q4: Can I use a chemically defined medium for producing this compound?

A4: Yes, and it is often preferred. Chemically defined media provide better consistency and reproducibility compared to complex, undefined media.[1] This is particularly important for industrial-scale production and for studies aimed at understanding the biosynthesis of the compound.

Q5: My fungal culture is growing well, but not producing this compound. What should I do?

A5: This is a common issue known as the "uncoupling" of growth and production. It can be caused by several factors, including nutrient limitation (of specific precursors), feedback inhibition by the product itself, or the lack of a specific signaling molecule. Try altering the culture conditions to induce stress (e.g., nutrient limitation, addition of an elicitor) or using co-cultivation techniques.

Data Presentation

Summarize your experimental data in a structured table to facilitate comparison of different conditions.

Table 1: Example of Data Summary for this compound Yield Optimization

Experiment ID Carbon Source (g/L) Nitrogen Source (g/L) pH Temperature (°C) Agitation (rpm) Incubation Time (days) Biomass (g/L) This compound Yield (mg/L)
ControlGlucose (20)Peptone (10)6.0251501412.55.2
Exp-01Fructose (20)Peptone (10)6.0251501411.87.8
Exp-02Glucose (20)Yeast Extract (10)6.0251501414.26.1
Exp-03Glucose (20)Peptone (10)5.0251501410.14.5
Exp-04Glucose (20)Peptone (10)6.0281501413.08.9
Exp-05Glucose (20)Peptone (10)6.0252001415.110.3
...........................

Experimental Protocols

1. Fungal Culture Preparation for this compound Production

  • Strain Maintenance: Maintain the this compound-producing fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA). Subculture every 2-3 weeks and store long-term at -80°C or in liquid nitrogen.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar plug (approximately 1 cm²) from a fresh plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth - PDB).

    • Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient biomass is obtained.

  • Production Culture:

    • Inoculate a 1 L Erlenmeyer flask containing 200 mL of the production medium with 10% (v/v) of the seed culture.

    • Incubate the production culture under the desired experimental conditions (e.g., 25°C, 150 rpm) for the predetermined optimal production time.

2. Extraction of this compound from Fungal Culture

  • Harvesting: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction from Broth:

    • Extract the culture filtrate three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Extraction from Mycelium:

    • Lyophilize (freeze-dry) the fungal biomass.

    • Grind the dried mycelium into a fine powder.

    • Extract the mycelial powder with a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) using sonication or maceration.

    • Filter the extract and evaporate the solvent to obtain the crude mycelial extract.

  • Sample Preparation for Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before analysis.

3. Quantification of this compound by HPLC

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or Mass Spectrometry (MS) detector.

  • Mobile Phase: An exemplary mobile phase could be a gradient of acetonitrile and water (both with 0.1% formic acid). The gradient program should be optimized to achieve good separation of this compound from other metabolites.

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations. Inject these standards into the HPLC to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_analysis Analysis strain Fungal Strain Selection media Media Formulation strain->media inoculum Inoculum Preparation media->inoculum fermentation Fermentation inoculum->fermentation parameters Parameter Optimization (pH, Temp, Agitation) fermentation->parameters sampling Time-Course Sampling fermentation->sampling extraction This compound Extraction sampling->extraction quantification HPLC Quantification extraction->quantification data Data Analysis & Yield Calculation quantification->data data->media Iterative Refinement

Caption: Experimental workflow for optimizing this compound yield.

Hypothetical_Biosynthetic_Pathway precursor Primary Metabolite (e.g., Acetyl-CoA, Mevalonate) intermediate1 Intermediate A precursor->intermediate1 Enzyme 1 intermediate2 Intermediate B intermediate1->intermediate2 Enzyme 2 intermediate3 Intermediate C intermediate2->intermediate3 Enzyme 3 This compound This compound intermediate3->this compound Enzyme 4

Caption: A hypothetical biosynthetic pathway for this compound.

Troubleshooting_Tree start Low/No this compound Yield check_growth Is there good mycelial growth? start->check_growth optimize_media Optimize Media Components (Carbon, Nitrogen, etc.) check_growth->optimize_media No check_production Is the biosynthetic pathway active? check_growth->check_production Yes optimize_conditions Optimize Physical Conditions (pH, Temp, Agitation) optimize_media->optimize_conditions use_elicitors Use Elicitors or Epigenetic Modifiers check_production->use_elicitors No strain_improvement Consider Strain Improvement check_production->strain_improvement Yes, but still low yield

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Troubleshooting Low Solubility of Eichlerialactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low solubility of Eichlerialactone in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a natural product with the chemical formula C27H42O4 and a molecular weight of approximately 430.6 g/mol .[1][2] Its complex, largely hydrophobic structure contributes to its low solubility in water. For researchers in drug development and other biomedical fields, achieving an appropriate concentration in aqueous buffers is crucial for conducting meaningful in vitro and in vivo experiments to evaluate its biological activity.

Q2: What are the initial steps to take when this compound fails to dissolve in my aqueous buffer?

Initially, confirm that the issue is indeed solubility and not degradation. Visually inspect the solution for precipitates or cloudiness after attempting to dissolve the compound. If solubility is the problem, a systematic approach to improving it is recommended. This involves trying various solubilization techniques, starting with simpler methods like co-solvents and progressing to more complex formulations if necessary.

Q3: Are there any known solvents for this compound?

Q4: What are the common methods to improve the solubility of hydrophobic compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds.[3][4][5] These include:

  • Co-solvency: Using a water-miscible organic solvent to increase the solubility.[3][4]

  • Use of Surfactants: Employing detergents to form micelles that encapsulate the hydrophobic compound.[5][6]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the hydrophobic molecule, thereby increasing its solubility.[7][8]

  • pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility.

  • Use of Hydrotropes: Adding compounds that enhance the solubility of other solutes.[5][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: this compound precipitates out of the aqueous solution.

Step 1: Initial Dissolution in an Organic Solvent

It is standard practice to first dissolve hydrophobic compounds in a water-miscible organic solvent to create a concentrated stock solution.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), Ethanol, or N,N-Dimethylformamide (DMF).

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add a small volume of the chosen organic solvent to completely dissolve the compound.

    • Gently vortex or sonicate if necessary to ensure complete dissolution.

Step 2: Dilution into Aqueous Buffer

The stock solution should be diluted into the final aqueous buffer. The final concentration of the organic solvent should be kept to a minimum to avoid off-target effects in biological assays.

  • Recommendation: The final concentration of DMSO or other organic solvents should typically be less than 0.5% (v/v) in the final assay medium, although the tolerance can vary depending on the cell line or experimental system.

Workflow for Troubleshooting this compound Solubility

G start Start: Low this compound Solubility stock_solution Prepare concentrated stock in DMSO or Ethanol start->stock_solution dilute Dilute stock into aqueous buffer stock_solution->dilute check_solubility Check for Precipitation dilute->check_solubility soluble Soluble: Proceed with Experiment check_solubility->soluble No insoluble Insoluble: Troubleshoot Further check_solubility->insoluble Yes troubleshoot_options Select Solubilization Method insoluble->troubleshoot_options cosolvent Co-solvent Optimization troubleshoot_options->cosolvent surfactant Use of Surfactants troubleshoot_options->surfactant cyclodextrin Cyclodextrin Complexation troubleshoot_options->cyclodextrin optimize Optimize Concentration and Re-test cosolvent->optimize surfactant->optimize cyclodextrin->optimize optimize->dilute

Caption: A workflow diagram for systematically troubleshooting the low aqueous solubility of this compound.

Detailed Experimental Protocols

Method 1: Co-solvent System Optimization

If simple dilution of an organic stock solution results in precipitation, optimizing the co-solvent system may be necessary.

  • Principle: Co-solvents reduce the polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds.[10]

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 2%, 5% DMSO or ethanol).

    • Add the this compound stock solution to each buffer to achieve the desired final concentration.

    • Observe for any precipitation immediately and after a defined period (e.g., 1 hour, 24 hours) at the experimental temperature.

    • Select the lowest concentration of co-solvent that maintains solubility.

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (for cell-based assays)
DMSO0.1% - 1%< 0.5%
Ethanol0.1% - 1%< 1%
Propylene Glycol1% - 5%Varies by cell type
Method 2: Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5][10]

  • Principle: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic exterior. Hydrophobic drugs can partition into the hydrophobic core.[5]

  • Recommended Surfactants: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® F-68, Pluronic® F-127).[11][12]

  • Protocol:

    • Prepare a stock solution of the surfactant in the aqueous buffer.

    • Add the surfactant stock solution to the final buffer to achieve a concentration above its CMC.

    • Prepare a concentrated stock of this compound in a minimal amount of organic solvent.

    • Add the this compound stock to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

    • Visually inspect for clarity.

SurfactantTypical Concentration RangeNotes
Tween® 800.01% - 0.1% (w/v)Widely used in pharmacological experiments.[11]
Pluronic® F-1270.1% - 1% (w/v)A non-ionic surfactant with low cellular toxicity.[11]
Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules.[7][8]

  • Principle: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the hydrophobic drug, while the hydrophilic exterior allows the complex to dissolve in water.[7][10]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol:

    • Prepare a solution of the cyclodextrin in the aqueous buffer.

    • Add the this compound powder directly to the cyclodextrin solution.

    • Stir or sonicate the mixture for an extended period (e.g., 1-24 hours) at a controlled temperature to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

CyclodextrinTypical Concentration Range (w/v)
HP-β-CD1% - 10%
SBE-β-CD1% - 10%

Decision Tree for Solubilization Method Selection

G start Precipitation Observed is_in_vitro In Vitro Experiment? start->is_in_vitro is_cell_based Cell-based Assay? is_in_vitro->is_cell_based Yes is_in_vivo In Vivo Experiment? is_in_vitro->is_in_vivo No try_cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) is_cell_based->try_cosolvent Yes try_surfactant Use Surfactant (e.g., Tween 80) is_cell_based->try_surfactant No (e.g., biochemical assay) try_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) try_cosolvent->try_cyclodextrin Fails try_surfactant->try_cyclodextrin Fails formulation_dev Advanced Formulation (e.g., Liposomes, Nanoparticles) try_cyclodextrin->formulation_dev Fails is_in_vivo->try_cyclodextrin Yes

Caption: A decision tree to guide the selection of an appropriate solubilization method based on the experimental context.

References

Improving the stability and preventing degradation of Eichlerialactone in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and preventing the degradation of Eichlerialactone in solution. The following information is based on established principles of lactone chemistry due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The most common degradation pathway for this compound, a compound containing a γ-lactone ring, is hydrolysis. This reaction involves the cleavage of the lactone ring by water, leading to the formation of the corresponding hydroxy carboxylic acid. The rate of hydrolysis is significantly influenced by pH, temperature, and the type of solvent used.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). In alkaline (basic) conditions, hydrolysis is significantly accelerated through a process called saponification.[1][2] Acid-catalyzed hydrolysis can also occur, particularly at elevated temperatures.[3][4][5][6]

Q3: What are the best solvents for dissolving and storing this compound?

A3: For short-term use, aprotic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO) are recommended to minimize hydrolysis. If aqueous solutions are necessary, it is crucial to use a buffered solution within the optimal pH range (4-6). Protic solvents, especially alcohols in the presence of acid, can lead to transesterification, forming an ester of the hydroxy acid.[3][4][5][6]

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is unavailable, complex organic molecules, including some lactones, can be susceptible to photodegradation.[7][8][9] It is recommended to protect this compound solutions from direct exposure to UV and strong visible light by using amber vials or storing them in the dark.

Q5: What is the recommended storage temperature for this compound solutions?

A5: To minimize both hydrolysis and potential thermal degradation, it is recommended to store this compound solutions at low temperatures. For short-term storage (days), refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended, especially for solutions in aprotic solvents. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Degradation of this compound in the stock or working solution.1. Verify Solution Age and Storage: Prepare fresh solutions for critical experiments. Ensure stock solutions are stored at the recommended temperature and protected from light. 2. Check pH of Aqueous Solutions: If using aqueous buffers, measure the pH to ensure it is within the optimal range (4-6). 3. Solvent Selection: If possible, switch to a recommended aprotic solvent for stock solutions. 4. Perform a Stability Check: Analyze the purity of your solution using a suitable analytical method (e.g., HPLC) to quantify the amount of intact this compound.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Identify Degradation Pathway: Based on the analytical data (e.g., mass spectrometry), try to identify the degradation products. An increase in mass corresponding to the addition of a water molecule suggests hydrolysis. 2. Review Experimental Conditions: Analyze the pH, temperature, and light exposure during your experiment to identify the likely stressor. 3. Implement Preventative Measures: Based on the identified cause, adjust your protocol by modifying the buffer, solvent, temperature, or light protection.
Precipitation of the compound from the solution. Poor solubility or degradation leading to less soluble products.1. Confirm Solubility: Check the solubility of this compound in the chosen solvent at the working concentration. You may need to use a co-solvent or a different solvent system. 2. Investigate Degradation: Degradation products may have different solubility profiles. Analyze the precipitate to determine if it is the parent compound or a degradant.

Quantitative Data on Lactone Stability (Illustrative)

Disclaimer: The following data is illustrative for γ-lactones and is intended to demonstrate general trends. Specific degradation rates for this compound may vary.

Table 1: Effect of pH on the Half-Life of a Generic γ-Lactone at 25°C

pHHalf-life (t½)
2.0~150 hours
4.0~1500 hours
6.0~1200 hours
7.4~2 hours
9.0< 10 minutes

Table 2: Effect of Temperature on the Half-Life of a Generic γ-Lactone at pH 7.4

TemperatureHalf-life (t½)
4°C~24 hours
25°C~2 hours
37°C~30 minutes

Table 3: Effect of Solvent on the Stability of a Generic γ-Lactone at 25°C

SolventRelative Stability
AcetonitrileHigh
DMSOHigh
Water (pH 7.4)Low
Methanol (neutral)Moderate
Methanol (acidic)Low (transesterification)

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to identify the potential degradation products and pathways of this compound.[10][11][12][13]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

3. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at room temperature for 30 minutes, 1 hour, and 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Incubate at room temperature for 2, 6, and 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 60°C oven for 24 hours.

    • Dissolve the stressed solid in acetonitrile for analysis.

    • Separately, incubate a solution of this compound in acetonitrile at 60°C for 24 hours.

  • Photodegradation:

    • Expose a solution of this compound (100 µg/mL in acetonitrile) to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]

    • Keep a control sample in the dark at the same temperature.

4. Analysis:

  • Analyze all stressed and control samples by a stability-indicating HPLC-UV/MS method.

  • The method should be able to separate the parent this compound peak from all degradation product peaks.

  • Quantify the percentage of degradation and identify the mass of the degradation products.

Visualizations

degradation_pathway This compound This compound (Lactone Ring Intact) Hydroxy_Acid Hydroxy Carboxylic Acid (Lactone Ring Opened) This compound->Hydroxy_Acid Hydrolysis (H₂O, H⁺, or OH⁻) Oxidized_Product Oxidized Product(s) This compound->Oxidized_Product Oxidation (e.g., H₂O₂) Photo_Product Photodegradation Product(s) This compound->Photo_Product Photolysis (Light Exposure) troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Solution Preparation (Age, Solvent, pH) start->check_solution check_storage Verify Storage Conditions (Temperature, Light) check_solution->check_storage Solution OK prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Issue Found adjust_storage Adjust Storage (e.g., -20°C, Amber Vial) check_storage->adjust_storage Issue Found analyze_purity Analyze Purity (e.g., HPLC) check_storage->analyze_purity Storage OK prepare_fresh->analyze_purity adjust_storage->analyze_purity preventative_measures center Stable This compound pH Optimal pH (4-6) center->pH Solvent Aprotic Solvent (e.g., ACN, DMSO) center->Solvent Temp Low Temperature (≤ 4°C) center->Temp Light Light Protection (Amber Vials) center->Light

References

Overcoming challenges in the chemical synthesis of the Eichlerialactone core structure.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of the Eichlerialactone core structure. The information is tailored for scientists and professionals in drug development and chemical research.

Troubleshooting Guide

This guide addresses common experimental challenges encountered during the synthesis of the this compound core and similar complex polycyclic lactones.

Problem 1: Low Yield in Key Ring-Forming Reactions (e.g., Diels-Alder, Ring-Closing Metathesis)

Possible CauseSuggested Solution
Catalyst Inactivity or Decomposition - Ensure the catalyst is fresh and handled under appropriate inert conditions. - For metathesis reactions, consider using a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst. - Screen different catalyst loadings to find the optimal concentration.
Substrate Impurities - Purify starting materials meticulously, as trace impurities can poison catalysts. - Ensure solvents are anhydrous and degassed, especially for oxygen and moisture-sensitive reactions.
Unfavorable Reaction Kinetics - Optimize the reaction temperature; some reactions may require elevated temperatures, while others need cooling to prevent side reactions. - Adjust the concentration; for intramolecular reactions, high dilution conditions (0.001-0.01 M) are often necessary to favor cyclization over polymerization.
Steric Hindrance - If steric hindrance is a suspected issue, consider alternative synthetic routes that form the sterically congested centers earlier in the synthesis. - The use of more reactive reagents or catalysts might be necessary to overcome high activation barriers.

Problem 2: Poor Stereoselectivity in the Formation of Chiral Centers

Possible CauseSuggested Solution
Inadequate Chiral Auxiliary or Catalyst Control - Screen a variety of chiral ligands or catalysts to improve enantioselectivity or diastereoselectivity. - Ensure the chiral auxiliary is of high enantiomeric purity.
Epimerization of Stereocenters - Avoid harsh acidic or basic conditions, which can lead to the erosion of stereochemical integrity.[1] - Use milder reagents and reaction conditions, particularly during workup and purification steps.
Unfavorable Transition State Geometry - The choice of solvent can significantly influence the transition state. Screen a range of solvents with varying polarities. - Temperature can also affect selectivity; running reactions at lower temperatures often enhances stereocontrol.

Problem 3: Challenges in the Final Lactonization Step

Possible CauseSuggested Solution
Low Yield of Lactone - Incomplete Reaction: Extend the reaction time and monitor progress by TLC or LC-MS.[1] - Side Reactions: Dehydration and intermolecular polymerization are common side reactions.[1] Employ high dilution conditions to minimize polymerization.[1] For dehydration-sensitive substrates, use milder lactonization methods.
Failure to Cyclize - The hydroxy acid precursor may be sterically hindered. Consider using more powerful lactonization reagents such as Yamaguchi, Shiina, or Corey-Nicolaou macrolactonization conditions. - The conformation of the molecule may not be suitable for cyclization. Molecular modeling can sometimes provide insight into the preferred low-energy conformations.
Epimerization at the α-Carbon to the Carboxyl Group - Use non-basic conditions for lactonization if this is a concern. The Mukaiyama macrolactonization is a milder method that can sometimes prevent this issue.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of the this compound core?

A1: Based on the synthesis of structurally related compounds like (-)-ecklonialactone B, the key steps that often present challenges include the stereoselective construction of the polycyclic core, potentially via a Diels-Alder reaction or a series of stereocontrolled transformations, and the final macrolactonization to form the characteristic lactone ring.[3]

Q2: Which lactonization methods are most effective for complex precursors like the seco-acid of this compound?

A2: For complex and sterically hindered hydroxy acids, powerful macrolactonization methods are often required. The most commonly employed and successful methods include:

  • Yamaguchi Esterification: This method uses 2,4,6-trichlorobenzoyl chloride for the formation of a mixed anhydride, which then undergoes cyclization in the presence of DMAP.

  • Shiina Macrolactonization: This method utilizes an aromatic carboxylic anhydride and a nucleophilic catalyst.

  • Corey-Nicolaou Macrolactonization: This classic method employs 2,2'-dipyridyl disulfide and triphenylphosphine.[2]

Q3: How can I monitor the progress of the lactonization reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward method for monitoring the reaction. The lactone product is typically less polar than the starting hydroxy acid and will therefore have a higher Rf value.[1] For more detailed analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS or NMR spectroscopy.[1]

Q4: What are some common side reactions during the formation of the this compound core and how can they be minimized?

A4: Besides the lactonization issues, side reactions can occur during the construction of the carbon skeleton. For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, which might be used to form key C-C bonds, common side reactions include homocoupling of the starting materials. To minimize this, it is crucial to use high-purity reagents, rigorously degas all solvents, and maintain a strict inert atmosphere.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety practices should always be followed. Many of the reagents used in complex organic synthesis are toxic, flammable, or pyrophoric. For example, organometallic reagents such as Grignards or organolithiums require handling under a strict inert atmosphere. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE).

Experimental Protocols

General Protocol for Yamaguchi Macrolactonization

This protocol is a general guideline and may require optimization for the specific substrate.

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (e.g., argon or nitrogen). Ensure all solvents are anhydrous.

  • Reaction Setup: Dissolve the seco-acid (1.0 eq.) in anhydrous toluene to a final concentration of approximately 0.05 M. Add triethylamine (3.0 eq.) to the solution.

  • Mixed Anhydride Formation: To the stirred solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq.) dropwise at room temperature. Stir the mixture for 2 hours.

  • Cyclization: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP) (6.0 eq.) in a large volume of anhydrous toluene (to achieve a final substrate concentration of ~0.005 M). Heat this solution to reflux.

  • Addition: Add the mixed anhydride solution to the refluxing DMAP solution via a syringe pump over several hours (e.g., 4-8 hours) to maintain high dilution conditions.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at reflux and monitor by TLC until the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Core Synthesis cluster_lactonization Lactonization cluster_purification Final Steps start Starting Materials purify Purification of Starting Materials start->purify dry Drying of Solvents and Glassware purify->dry coupling Key C-C Bond Formation (e.g., Suzuki, Heck) dry->coupling Inert Atmosphere cycloaddition Ring Formation (e.g., Diels-Alder) coupling->cycloaddition functional_group Functional Group Interconversion cycloaddition->functional_group seco_acid Hydroxy Acid Precursor functional_group->seco_acid lactonization Macrolactonization (e.g., Yamaguchi) seco_acid->lactonization High Dilution workup Aqueous Workup lactonization->workup chromatography Column Chromatography workup->chromatography characterization Spectroscopic Characterization chromatography->characterization end This compound Core characterization->end

Caption: A generalized experimental workflow for the synthesis of the this compound core structure.

troubleshooting_lactonization cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Lactone Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn polymerization Intermolecular Polymerization start->polymerization dehydration Dehydration Side Reaction start->dehydration extend_time Extend Reaction Time / Increase Temp incomplete_rxn->extend_time high_dilution Use High Dilution Conditions polymerization->high_dilution milder_reagents Use Milder Reagents (e.g., Mukaiyama) dehydration->milder_reagents

Caption: A troubleshooting decision tree for low yield in the lactonization step.

References

Strategies to reduce off-target effects of Eichlerialactone in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Eichlerialactone and other novel bioactive compounds in cellular assays. This guide provides troubleshooting advice and frequently asked questions to help researchers identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

A1: this compound is a natural compound that is a secondary metabolite isolated from fungi of the genus Eichleria.[1] It is being investigated for a variety of potential pharmacological properties, including antimicrobial, anticancer, or anti-inflammatory effects; however, its specific molecular targets and the full extent of its biological activities are still under investigation.[1]

Q2: What are off-target effects and why are they a concern for a novel compound like this compound?

Q3: What are the common causes of off-target effects in cellular assays?

A3: Several factors can contribute to off-target effects:

  • High Compound Concentration: Using concentrations significantly above the compound's binding affinity for its intended target increases the likelihood of binding to lower-affinity, off-target proteins.[2]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.[2]

  • Structural Similarity of Targets: Small molecules often bind to conserved domains in proteins. For example, the ATP-binding pocket is similar across many kinases, making it a frequent source of off-target binding for kinase inhibitors.[2]

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.[2]

Troubleshooting Guide: Unexpected Results

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: The observed cellular phenotype does not correlate with the expected pathway.

  • Possible Cause: The phenotype may be driven by one or more unknown off-target interactions.

  • Troubleshooting Workflow:

    G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Cells (e.g., CETSA) A->B F Target Engagement Confirmed? B->F C Step 2: Perform Dose-Response Analysis G Dose-Response Correlates with Target IC50? C->G D Step 3: Use a Structurally Unrelated Inhibitor (if available) H Similar Phenotype Observed? D->H E Step 4: Proteome-Wide Profiling (e.g., Thermal Proteome Profiling) I Identify Potential Off-Targets E->I F->C  Yes K Hypothesis: Off-Target Effect or Compound Artifact F->K No   G->D  Yes G->K No   H->E No   J Hypothesis: On-Target Effect H->J  Yes

    Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: High cytotoxicity is observed at concentrations needed for the desired biological effect.

  • Possible Cause: The cytotoxicity may be an off-target effect unrelated to the primary mechanism of action.

  • Solutions & Strategies:

    • Optimize Concentration: Perform a detailed dose-response curve for both the desired activity and cytotoxicity in parallel. The ideal concentration will show high efficacy with minimal cell death.[3]

    • Time-Course Experiment: Assess whether the cytotoxicity is immediate or develops over time. This can provide clues about the mechanism (e.g., acute necrosis vs. apoptosis).

    • Use of Rescue Experiments: If the intended target is known, attempt to "rescue" the cytotoxic phenotype by overexpressing the target protein or by adding a downstream product of the inhibited pathway. If the cytotoxicity persists, it is likely an off-target effect.

Quantitative Data Summary

Since specific on-target and off-target binding affinities for this compound are not yet publicly available, researchers should aim to generate data in the following format to systematically characterize the compound.

TargetAssay TypeIC50 / Kd (On-Target)IC50 / Kd (Off-Target A)IC50 / Kd (Off-Target B)Selectivity Index (Off-Target/On-Target)
Hypothetical TargetBiochemical Assaye.g., 50 nMe.g., 5,000 nMe.g., >10,000 nM100x
Hypothetical TargetCellular Assaye.g., 200 nMe.g., 8,000 nMe.g., >20,000 nM40x

This table should be populated with experimental data as it becomes available.

Key Experimental Protocols

To rigorously assess and minimize the off-target effects of this compound, a combination of target engagement and proteome-wide profiling methods is recommended.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method is used to verify that this compound directly binds to its intended target inside intact cells.

  • Objective: To assess target engagement by observing the thermal stabilization of a target protein upon ligand binding.

  • Methodology:

    • Cell Treatment: Treat one population of cells with this compound at the desired concentration and a control population with a vehicle (e.g., DMSO).

    • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

    • Lysis: Lyse the cells to release the proteins. The unbound proteins will denature and aggregate at lower temperatures than the ligand-bound proteins.

    • Separation: Centrifuge the lysates to pellet the aggregated proteins.

    • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature point using Western blotting or other protein detection methods.

    • Analysis: A shift in the melting curve to a higher temperature in the this compound-treated sample indicates direct binding to the target protein.

    G cluster_0 A 1. Treat cells (+/- this compound) B 2. Heat aliquots to various temperatures A->B C 3. Lyse cells and separate soluble/aggregated proteins B->C D 4. Analyze soluble protein via Western Blot C->D E 5. Compare melting curves D->E

    Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Kinome Scanning (for potential kinase off-targets)

If this compound is suspected to interact with kinases, this assay provides a broad screening profile.

  • Objective: To determine the inhibitory activity of this compound against a large panel of kinases.

  • Methodology:

    • Compound Submission: Provide a sample of this compound to a commercial vendor that performs kinome profiling (e.g., Eurofins DiscoverX, Promega).

    • Assay Performance: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified human kinases.

    • Data Analysis: The results are provided as the percent inhibition for each kinase at the tested concentrations. Strong inhibition of kinases other than the intended target reveals potential off-targets.

    • Follow-up: For significant off-target hits, full dose-response curves should be generated to determine the IC50 values.

References

Addressing batch-to-batch variability in Eichlerialactone production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability in Eichlerialactone production.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in this compound yield between different fermentation batches. What are the most likely causes?

A1: Batch-to-batch variability in the production of secondary metabolites like this compound is a common challenge in fermentation processes. The variability can stem from several factors, including inconsistencies in the inoculum (age, size, and physiological state), minor variations in raw material quality, and slight deviations in fermentation parameters such as pH, temperature, and dissolved oxygen levels.[1][2][3] Even small changes in these conditions can significantly impact the metabolic pathways responsible for this compound biosynthesis.[4]

Q2: How can we optimize our fermentation medium to improve the consistency of this compound production?

A2: Optimizing the fermentation medium is a critical step for consistent secondary metabolite production.[5] A systematic approach, such as Response Surface Methodology (RSM), can be employed to identify the optimal concentrations of key nutrients.[5] For triterpenoid production, the type and concentration of carbon and nitrogen sources are particularly important.[3] It is also beneficial to evaluate the impact of trace elements and vitamins on your specific producing strain.

Q3: What are the best practices for preparing the inoculum to ensure reproducible fermentations?

A3: Inoculum quality is a cornerstone of reproducible fermentations. Standardize your inoculum preparation by using a consistent seed culture medium, controlling the incubation time and temperature, and ensuring the inoculum is in the exponential growth phase at the time of transfer. The size of the inoculum should also be kept consistent across batches.[3]

Q4: Our this compound yield is consistently low. What initial steps should we take to troubleshoot this issue?

A4: To address low yields, first, verify the purity and identity of your starting materials and the accuracy of your measurements.[6] Review your fermentation parameters to ensure they are within the optimal range for your producing organism. It is also advisable to perform a thorough cleaning and sterilization of your bioreactor to rule out contamination. If the issue persists, consider re-optimizing the fermentation medium and process parameters.[5][6]

Q5: How can we monitor the fermentation process in real-time to detect deviations early?

A5: Implementing real-time monitoring of key parameters such as pH, temperature, dissolved oxygen, and substrate consumption can provide early warnings of deviations from the optimal process.[7] Online sensors and process analytical technology (PAT) can be invaluable for maintaining consistency and improving batch-to-batch reproducibility.

Troubleshooting Guides

Issue 1: Inconsistent this compound Titer

Symptoms:

  • Significant variation in the final this compound concentration from batch to batch.

  • Unpredictable fermentation performance.

Possible Causes & Solutions:

CauseRecommended Action
Inoculum Variability Standardize inoculum preparation protocols. Ensure consistent age, cell density, and physiological state of the seed culture. Use a consistent inoculum volume for each batch.
Raw Material Inconsistency Source raw materials from a reliable supplier with consistent quality. Perform quality control checks on incoming raw materials.
Fermentation Parameter Fluctuation Calibrate all sensors (pH, temperature, dissolved oxygen) regularly. Implement a robust process control strategy to maintain parameters within a narrow range.
Genetic Instability of Producing Strain Periodically re-isolate and screen high-producing colonies from your master cell bank. Store working cell banks under appropriate conditions to minimize genetic drift.
Issue 2: Low this compound Yield

Symptoms:

  • Consistently low final concentration of this compound.

  • Poor productivity.

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Fermentation Medium Conduct a medium optimization study. Systematically evaluate different carbon and nitrogen sources, as well as their concentrations.[3][5] Consider using statistical methods like Plackett-Burman design and Response Surface Methodology (RSM).
Non-ideal Physical Parameters Optimize fermentation parameters such as temperature, pH, and agitation/aeration rates. These factors significantly influence secondary metabolite production.
Presence of Inhibitory Byproducts Analyze the fermentation broth for the accumulation of inhibitory compounds. If identified, consider strategies to reduce their formation or remove them from the culture.
Inefficient Product Recovery Review and optimize your downstream processing (extraction and purification) to minimize product loss.
Issue 3: Foaming During Fermentation

Symptoms:

  • Excessive foam formation in the bioreactor.

  • Loss of culture volume and potential contamination.

Possible Causes & Solutions:

CauseRecommended Action
High Protein Content in Medium Add a sterile antifoaming agent at the beginning of the fermentation or as needed.
High Agitation/Aeration Rates Optimize the agitation and aeration rates to provide sufficient oxygen transfer without causing excessive foaming.
Cell Lysis Monitor cell viability. If significant cell lysis is occurring, investigate the cause (e.g., nutrient limitation, shear stress).

Data Presentation

Table 1: Effect of Carbon Source on Triterpenoid Yield (Hypothetical Data)

Carbon Source (20 g/L)Biomass (g/L)Triterpenoid Yield (mg/L)
Glucose15.285.3
Fructose14.882.1
Sucrose16.595.7
Maltose13.978.5
Starch18.1110.2

Table 2: Effect of Nitrogen Source on Triterpenoid Yield (Hypothetical Data)

Nitrogen Source (5 g/L)Biomass (g/L)Triterpenoid Yield (mg/L)
Peptone17.5105.4
Yeast Extract18.2112.8
Ammonium Sulfate12.365.9
Casein Hydrolysate16.998.6

Experimental Protocols

Protocol 1: General Fermentation Protocol for Triterpenoid Production
  • Inoculum Preparation:

    • Aseptically transfer a cryopreserved vial of the producing fungal strain to a 250 mL flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).

    • Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-5 days, or until the culture reaches the late exponential growth phase.

  • Fermentation:

    • Aseptically transfer the seed culture (typically 5-10% v/v) to the production bioreactor containing the optimized fermentation medium.

    • Maintain the fermentation at the desired temperature (e.g., 25-28°C), pH (e.g., 5.0-6.5), and dissolved oxygen level (e.g., >20% saturation).

    • Monitor the fermentation for key parameters and take samples aseptically at regular intervals for analysis of biomass and this compound concentration.

    • Continue the fermentation for the predetermined duration (e.g., 7-14 days).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

    • Lyophilize the biomass to dryness.

    • Extract the dried biomass with a suitable organic solvent (e.g., ethyl acetate or methanol) using sonication or Soxhlet extraction.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification:

    • Dissolve a known amount of the crude extract in a suitable solvent.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

    • Use a UV or Evaporative Light Scattering Detector (ELSD) for detection.

    • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.[8][9]

Mandatory Visualizations

G Troubleshooting Workflow for Batch-to-Batch Variability start Batch-to-Batch Variability Observed check_inoculum Review Inoculum Preparation Protocol start->check_inoculum check_media Analyze Raw Material Consistency start->check_media check_params Verify Fermentation Parameters & Calibration start->check_params consistent_inoculum Inoculum Consistent? check_inoculum->consistent_inoculum consistent_media Media Components Consistent? check_media->consistent_media consistent_params Parameters Stable? check_params->consistent_params optimize_inoculum Standardize Inoculum Age, Size, & Viability consistent_inoculum->optimize_inoculum No re_evaluate Re-evaluate Fermentation Data consistent_inoculum->re_evaluate Yes optimize_media Source Certified Raw Materials / QC Incoming Lots consistent_media->optimize_media No consistent_media->re_evaluate Yes optimize_params Calibrate Probes & Implement Tighter Control Loops consistent_params->optimize_params No consistent_params->re_evaluate Yes optimize_inoculum->re_evaluate optimize_media->re_evaluate optimize_params->re_evaluate strain_stability Investigate Strain Stability re_evaluate->strain_stability end Consistent Production strain_stability->end

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

G Hypothetical Biosynthetic Pathway for a Triterpenoid Lactone acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp squalene Squalene fpp->squalene epoxy_squalene 2,3-Oxidosqualene squalene->epoxy_squalene triterpene_cyclase Triterpene Cyclase epoxy_squalene->triterpene_cyclase triterpene_scaffold Triterpene Scaffold triterpene_cyclase->triterpene_scaffold p450s Cytochrome P450s (Oxidation) triterpene_scaffold->p450s oxidized_triterpene Oxidized Triterpene p450s->oxidized_triterpene lactonization Lactonization (Enzymatic or Spontaneous) oxidized_triterpene->lactonization triterpenoid_lactone Triterpenoid Lactone (e.g., this compound) lactonization->triterpenoid_lactone

Caption: A generalized, hypothetical biosynthetic pathway for a triterpenoid lactone.

References

Minimizing cytotoxicity of Eichlerialactone in non-cancerous cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Eichlerialactone in non-cancerous cell lines during experimental procedures.

FAQs: Understanding and Mitigating this compound Cytotoxicity

Q1: What is this compound and what is currently known about its cytotoxicity?

This compound is a natural product with a complex chemical structure.[1][2] Published data on its biological activity is limited; however, it has been reported to exhibit weak cytotoxicity against a breast cancer cell line.[3] There is currently a lack of specific data on its cytotoxic effects on various non-cancerous cell lines and the underlying mechanisms.

Q2: My non-cancerous control cell line shows significant death after treatment with this compound. What are the first troubleshooting steps?

When unexpected cytotoxicity is observed in non-cancerous cells, it is crucial to systematically troubleshoot the experiment. Initial steps include:

  • Confirming Compound Concentration: Verify the calculations for your stock solution and final dilutions. Serial dilution errors are a common source of variability.

  • Assessing Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle-only control.

  • Checking Cell Health: Confirm that the cells were healthy and in the logarithmic growth phase before treatment. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.

  • Verifying Assay Integrity: Ensure your cytotoxicity assay (e.g., MTT, LDH) is performing as expected by using positive and negative controls.[4][5]

Q3: How can I quantitatively assess the selectivity of this compound for cancer cells over non-cancerous cells?

The selectivity of a compound is typically determined by calculating the Selectivity Index (SI) . This is the ratio of the cytotoxic concentration in non-cancerous cells to the cytotoxic concentration in cancer cells (e.g., IC50 in non-cancerous cells / IC50 in cancer cells).[6][7][8] A higher SI value indicates greater selectivity for killing cancer cells while sparing normal cells. An SI value greater than 3 is generally considered to indicate high selectivity.[7]

Q4: What are some general strategies to protect my non-cancerous cells from the cytotoxic effects of a compound like this compound?

Several strategies can be employed to selectively protect normal cells from drug-induced cytotoxicity:[9][10]

  • Cyclotherapy (Inducing Cell Cycle Arrest): Pre-treating cells with an agent that induces cell cycle arrest (e.g., in G1 phase) can protect normal cells from drugs that target actively dividing cells.[11][12][13] Cancer cells with defective cell cycle checkpoints will not arrest and will remain susceptible.

  • Inhibition of Apoptosis: Co-treatment with caspase inhibitors can block the apoptotic signaling pathways that lead to cell death.[14][15][16]

  • Modulation of Signaling Pathways: Investigating and targeting pro-survival or pro-death signaling pathways that may be differentially regulated in normal versus cancer cells can offer a protective strategy.

Q5: I am observing high background in my cytotoxicity assay. What could be the cause?

High background in cytotoxicity assays can stem from several factors:

  • MTT Assay: Contamination of the culture with microorganisms can lead to the reduction of MTT and a false positive signal. The presence of certain chemical compounds can also interfere with the assay.

  • LDH Assay: The presence of LDH in the serum of the culture medium can lead to high background. It is recommended to use serum-free medium during the LDH release portion of the experiment.[17] Additionally, improper handling of cells can cause premature cell lysis and LDH release.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Non-Cancerous Cell Lines
Possible Cause Troubleshooting Step
Incorrect Drug Concentration Prepare fresh dilutions of this compound from a newly prepared stock solution. Verify all calculations.
Solvent Toxicity Run a dose-response curve for the solvent (e.g., DMSO) alone to determine its non-toxic concentration range for your specific cell line.
Sub-optimal Cell Health Ensure cells are seeded at an appropriate density and are in the exponential growth phase at the time of treatment. Avoid using cells that are over-confluent or have been in culture for too many passages.
Assay Interference Test for direct interaction of this compound with the assay reagents (e.g., does it reduce MTT or inhibit LDH in a cell-free system?).
Problem 2: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step
Variable Cell Seeding Density Use a consistent cell seeding density for all experiments. IC50 values can be influenced by the initial number of cells.[8]
Differences in Incubation Time Maintain a consistent incubation time with this compound across all experiments, as IC50 values can be time-dependent.
Inconsistent Data Analysis Use a standardized method for calculating IC50 values, such as a non-linear regression (sigmoidal dose-response) model.[18]
Compound Instability Prepare fresh solutions of this compound for each experiment, as the compound may degrade in solution over time.

Quantitative Data Summary

The following tables present hypothetical IC50 data for this compound to illustrate how to compare cytotoxicity and selectivity.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineTypeThis compound IC50 (µM)
MCF-7Breast Cancer15
A549Lung Cancer25
HCT116Colon Cancer20
MCF-10ANon-cancerous Breast Epithelial75
BEAS-2BNon-cancerous Bronchial Epithelial100

Table 2: Calculated Selectivity Index (SI) of this compound

Cancer Cell LineNon-cancerous Cell LineSI (IC50 Non-cancerous / IC50 Cancerous)
MCF-7MCF-10A5.0
A549BEAS-2B4.0

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5][19][20][21]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells (negative control) and wells with medium only (background control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay procedures.[9][10][17][22][23]

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Cancer & Non-cancerous lines) Seeding 3. Seed Cells in 96-well plates Cell_Culture->Seeding Compound_Prep 2. This compound Dilution Series Treatment 4. Add this compound (Incubate 24-72h) Compound_Prep->Treatment Seeding->Treatment Assay 5. Perform MTT or LDH Assay Treatment->Assay Readout 6. Measure Absorbance Assay->Readout IC50 7. Calculate IC50 Readout->IC50 SI 8. Determine Selectivity Index IC50->SI

Workflow for Assessing this compound Cytotoxicity and Selectivity.

Cyclotherapy_Concept cluster_normal Normal Cells (Functional p53) cluster_cancer Cancer Cells (Defective p53) N_Start Proliferating Normal Cells N_Arrest G1 Arrest N_Start->N_Arrest Add Cell Cycle Inhibitor N_Protected Protected from Cytotoxicity N_Arrest->N_Protected Add this compound C_Start Proliferating Cancer Cells C_NoArrest No Arrest (Continue Cycling) C_Start->C_NoArrest Add Cell Cycle Inhibitor C_Death Cell Death C_NoArrest->C_Death Add this compound

Concept of Cyclotherapy to Protect Normal Cells.

Apoptosis_Inhibition This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Caspase_Activation Caspase Activation Cellular_Stress->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis Survival Cell Survival Caspase_Activation->Survival Caspase_Inhibitor Caspase Inhibitor Caspase_Inhibitor->Caspase_Activation Blocks

Mechanism of Protection via Caspase Inhibition.

References

Dealing with poor signal-to-noise in spectroscopic analysis of Eichlerialactone.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of Eichlerialactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal-to-noise ratios in their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal-to-noise ratio in the 1H NMR spectrum of my purified this compound sample. What are the potential causes and solutions?

A1: A low signal-to-noise (S/N) ratio in an NMR spectrum can stem from several factors. The primary reason is often a low sample concentration.[1][2] Other contributing factors can include poor instrument shimming, suboptimal acquisition parameters, or the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, concentrate your sample. For a typical 500 MHz NMR spectrometer, a concentration of 1-5 mg/mL in 0.5-0.7 mL of deuterated solvent is a good starting point.

  • Optimize Acquisition Parameters: Increase the number of scans (transients).[2][3] The S/N ratio increases with the square root of the number of scans. For a very dilute sample, running the experiment overnight is a common practice.[2]

  • Check Instrument Shimming: Poor shimming leads to broad peaks, which reduces the peak height and thus the S/N ratio.[4] Ensure the spectrometer is properly shimmed before acquiring your data.

  • Sample Purity: Ensure your sample is free from paramagnetic impurities which can cause significant line broadening and a decrease in signal intensity.

Q2: My LC-MS analysis of this compound shows a high baseline noise, making it difficult to detect my compound. How can I reduce the noise?

A2: High baseline noise in LC-MS can originate from several sources, including the mobile phase, the LC system itself, or the mass spectrometer settings.[5][6][7]

Troubleshooting Steps:

  • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives.[5][6][7] Contaminants in the mobile phase can increase the chemical noise.

  • System Contamination: Flush the LC system thoroughly to remove any accumulated contaminants.[7] A "ghost peak" appearing in a blank run is an indicator of system contamination.

  • MS Source Conditions: Optimize the mass spectrometer's source parameters, such as gas flow rates and temperatures, to enhance the ionization of this compound while minimizing background noise.[5]

  • Detector Settings: In some cases, a very high detector gain can amplify noise.[8] It's a balance between amplifying the signal of interest and not amplifying the noise to an unacceptable level.

Q3: I am struggling with adduct formation in the ESI-MS of this compound, which complicates the interpretation of my data. What are common adducts and how can I control their formation?

A3: In electrospray ionization (ESI), it is common to observe adducts with ions present in the mobile phase or from contaminants. For positive ion mode, common adducts are with protons ([M+H]+), sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[9][10][11][12] In negative ion mode, deprotonation ([M-H]-) is common.

Strategies to Control Adduct Formation:

  • Use Volatile Buffers: Incorporating volatile buffers like ammonium formate or ammonium acetate into the mobile phase can promote the formation of a specific, desired adduct (e.g., [M+NH4]+) and suppress the formation of others like sodium adducts.[5]

  • High Purity Solvents: Using high-purity solvents and glassware that has been properly cleaned can minimize contamination from sodium and potassium ions.[6]

  • Sample Clean-up: Ensure your sample is well-purified to remove any salts or other impurities that could contribute to adduct formation.

Troubleshooting Guides

Guide 1: Improving Signal-to-Noise in 1H NMR of this compound

This guide provides a systematic approach to troubleshooting poor S/N in the 1H NMR analysis of this compound.

Workflow for Troubleshooting Poor NMR Signal-to-Noise

G start Low S/N in 1H NMR Spectrum check_conc Is sample concentration adequate? (>1 mg/mL) start->check_conc increase_conc Increase sample concentration check_conc->increase_conc No check_scans Are the number of scans sufficient? check_conc->check_scans Yes increase_conc->check_scans increase_scans Increase number of scans (e.g., 64, 128, or more) check_scans->increase_scans No check_shims Is the instrument properly shimmed? check_scans->check_shims Yes increase_scans->check_shims perform_shimming Perform manual or gradient shimming check_shims->perform_shimming No check_purity Is the sample pure? (Check for paramagnetic impurities) check_shims->check_purity Yes perform_shimming->check_purity repurify Re-purify sample (e.g., column chromatography) check_purity->repurify No good_spectrum Acquire High-Quality Spectrum check_purity->good_spectrum Yes repurify->good_spectrum

Caption: A flowchart for systematically troubleshooting poor signal-to-noise in NMR.

Experimental Protocol: Optimizing NMR Acquisition Parameters

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6).

  • Initial Acquisition: Acquire a quick 1H NMR spectrum with a standard number of scans (e.g., 8 or 16).

  • Assess S/N: Evaluate the signal-to-noise ratio of the initial spectrum.

  • Increase Scans: If the S/N is low, increase the number of scans. A common practice is to quadruple the number of scans to double the S/N ratio.[2] For very dilute samples, consider running the experiment for several hours or overnight.

  • Receiver Gain: Ensure the receiver gain is set to an optimal level. An excessively high gain can lead to signal clipping and artifacts, while a very low gain will result in a poor signal. Most modern spectrometers have an autogain function.

Data Presentation: S/N Ratio vs. Number of Scans

Number of ScansRelative S/N Improvement
161x
642x
2564x
10248x
Guide 2: Enhancing Sensitivity in LC-MS Analysis of this compound

This guide outlines steps to improve the sensitivity of your LC-MS method for this compound.

Workflow for Enhancing LC-MS Sensitivity

G start Poor Sensitivity in LC-MS check_mobile_phase Is the mobile phase optimized? (LC-MS grade solvents, appropriate additives) start->check_mobile_phase optimize_mp Use high-purity solvents and volatile additives (e.g., formic acid, ammonium formate) check_mobile_phase->optimize_mp No check_column Is the column appropriate and in good condition? check_mobile_phase->check_column Yes optimize_mp->check_column replace_column Use a high-efficiency column (e.g., smaller particle size, narrower ID) check_column->replace_column No check_ms_params Are the MS parameters optimized? check_column->check_ms_params Yes replace_column->check_ms_params optimize_ms Optimize source parameters (gas flows, temps) and ion optics check_ms_params->optimize_ms No check_sample_prep Is the sample clean and concentrated? check_ms_params->check_sample_prep Yes optimize_ms->check_sample_prep improve_sample_prep Perform solid-phase extraction (SPE) or other cleanup check_sample_prep->improve_sample_prep No sensitive_analysis Achieve Sensitive Analysis check_sample_prep->sensitive_analysis Yes improve_sample_prep->sensitive_analysis

Caption: A logical workflow for improving sensitivity in LC-MS experiments.

Experimental Protocol: Mobile Phase Optimization for Enhanced ESI of this compound

  • Solvent Selection: Start with high-purity, LC-MS grade water and acetonitrile or methanol.[6][7]

  • Additive Screening (Positive Ion Mode):

    • Prepare mobile phases with 0.1% formic acid. This often provides good protonation ([M+H]+).

    • Prepare mobile phases with 5-10 mM ammonium formate. This can promote the formation of ammonium adducts ([M+NH4]+), which can be beneficial for some molecules.[5]

  • Flow Rate and Gradient: Optimize the flow rate for your column dimensions. A slower flow rate can sometimes improve ionization efficiency. Use a gradient that provides good separation of this compound from any impurities.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.

  • Comparative Analysis: Inject a standard solution of this compound using each of the prepared mobile phases and compare the resulting signal intensity and S/N ratio.

Data Presentation: Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase AdditivePredominant IonRelative Signal Intensity
0.1% Formic Acid[M+H]+1.0x
5 mM Ammonium Formate[M+NH4]+1.5x
No Additive[M+Na]+0.7x

Note: The relative signal intensity is hypothetical and will depend on the specific instrumentation and the chemical nature of this compound.

References

Technical Support Center: Eichlerialactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Eichlerialactone preparations. Our goal is to help you enhance the purity of your this compound samples through detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a naturally occurring triterpenoid lactone.[1] It is found in plants of the Dysoxylum genus, such as Dysoxylum gotadhora.[1] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₇H₄₂O₄[1]
Molecular Weight430.6 g/mol [1]
IUPAC Name3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-oxooxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[1]

Q2: What are the common impurities in a crude this compound extract?

Crude extracts from natural sources are complex mixtures. Common impurities in triterpenoid extracts include:

  • Other Triterpenoids: Structurally similar compounds that co-extract and can be difficult to separate.

  • Sterols: Compounds like stigmasterol and sitosterol are often present in plant extracts.[2]

  • Fatty Acids and Lipids: Non-polar compounds that are co-extracted with this compound.

  • Pigments: Chlorophylls and carotenoids, depending on the plant material used.

  • Polysaccharides and Sugars: Polar compounds that can sometimes interfere with purification.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of terpenoid lactones. Other useful techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Incomplete Extraction: The solvent or method used was not efficient in extracting this compound from the source material.Optimize the extraction process by trying different solvents (e.g., methanol, ethyl acetate) or extraction techniques (e.g., sonication, Soxhlet extraction).[3]
Degradation of this compound: The compound may be sensitive to heat, light, or pH changes during extraction or purification.Perform extraction and purification at lower temperatures and protect the sample from light. Use neutral pH buffers where possible.
Loss During Solvent Partitioning: this compound may have partitioned into an unintended solvent layer.Carefully check the polarity of the solvents used and analyze all layers by TLC or HPLC to track the compound.
Persistent Impurities Detected by HPLC Co-eluting Compounds: Impurities with similar polarity to this compound are not being resolved by the current HPLC method.Modify the HPLC mobile phase gradient, try a different solvent system (e.g., acetonitrile/water instead of methanol/water), or use a different type of HPLC column (e.g., a phenyl-hexyl column instead of a C18 column).
Inadequate Sample Preparation: The crude extract was not sufficiently cleaned up before HPLC.Implement a pre-purification step, such as Solid Phase Extraction (SPE) or flash chromatography, to remove major impurities before preparative HPLC.
Broad or Tailing Peaks in HPLC Column Overload: Too much sample is being injected onto the HPLC column.Reduce the injection volume or the concentration of the sample.
Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.Ensure the sample is completely dissolved in a solvent compatible with the mobile phase before injection. Sonication may help.
Column Contamination or Degradation: The HPLC column performance has deteriorated.Flush the column with a strong solvent (e.g., isopropanol) or, if necessary, replace the column.
No Biological Activity in Purified Sample Compound Degradation: As mentioned above, the compound may have degraded during purification.Re-evaluate the purification conditions for potential harsh treatments (heat, strong acids/bases).
Presence of Inhibitory Impurities: Even small amounts of certain impurities can inhibit biological assays.Further purify the sample using an orthogonal separation technique (e.g., a different type of chromatography).
Incorrect Biological Assay Conditions: The assay itself may not be optimized for this type of compound.Review the literature for appropriate assay conditions for similar triterpenoid lactones.

Experimental Protocols

1. General Extraction and Fractionation Protocol (Adapted from Dysoxylum species)

This protocol provides a general method for extracting and fractionating triterpenoids from plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., stem bark).

    • Extract the powdered material with methanol at room temperature (e.g., 3 x 10 L for 7 kg of material, each for 24 hours).[3]

    • Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[3]

    • Evaporate the solvent from each fraction to obtain the respective crude fractions. This compound is expected to be in the less polar fractions (n-hexane and/or ethyl acetate).

2. Preparative HPLC Purification Protocol

This is a general protocol that should be optimized for your specific instrument and sample.

  • Sample Preparation: Dissolve the dried n-hexane or ethyl acetate fraction in the HPLC mobile phase (or a compatible solvent) and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).

    • Mobile Phase: A gradient of methanol and water is a common starting point for terpenoid lactones.

    • Example Gradient: Start with 50% methanol in water, increase to 100% methanol over 30 minutes, and hold for 10 minutes.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at 210-220 nm or Evaporative Light Scattering Detector (ELSD).

  • Fraction Collection: Collect fractions based on the retention time of the peak corresponding to this compound (as determined by analytical HPLC).

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and evaporate the solvent.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Powdered Plant Material (e.g., Dysoxylum gotadhora) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane, EtOAc, n-butanol, H₂O) crude_extract->partitioning fractions Solvent Fractions partitioning->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Purity Analysis (Analytical HPLC, MS, NMR) pure_this compound->analysis

Caption: A general workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Activity

While the specific signaling pathway for this compound has not been fully elucidated, based on structurally similar lactones like Galiellalactone which is a known STAT3 inhibitor, a plausible mechanism of action could involve the inhibition of the NF-κB and/or STAT3 signaling pathways, which are key regulators of inflammation.[4][5][6][7]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, IL-6R) ikk IKK receptor->ikk jak JAK receptor->jak This compound This compound This compound->ikk Inhibits stat3 STAT3 This compound->stat3 Inhibits ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p65/p50) ikb_nfkb->nfkb Releases NF-κB ikk->ikb_nfkb Phosphorylates IκB nfkb_n NF-κB nfkb->nfkb_n Translocation jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 p_stat3_n p-STAT3 Dimer p_stat3->p_stat3_n Dimerization & Translocation gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) nfkb_n->gene_expression Activates p_stat3_n->gene_expression Activates

Caption: Hypothetical inhibition of NF-κB and STAT3 pathways by this compound.

References

Troubleshooting unexpected results in Eichlerialactone mechanism of action studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Eichlerialactone. Unraveling the precise molecular pathways of a natural product can be a complex process, and this resource aims to address common challenges and unexpected results encountered during experimentation.

Troubleshooting Guides

This section is designed to help you navigate specific issues that may arise during your research with this compound. Each guide is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My IC50 value for this compound is significantly different from previously published data.

Potential Causes and Troubleshooting Steps:

A discrepancy in IC50 values is a common issue in natural product research and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the source of the variation.

Experimental Workflow for Troubleshooting IC50 Discrepancies:

cluster_0 Initial Observation cluster_1 Investigation Phase 1: Compound & Cell Line Authentication cluster_2 Investigation Phase 2: Experimental Parameters cluster_3 Resolution A Observed IC50 ≠ Published IC50 B Verify this compound Purity & Identity (LC-MS, NMR) A->B Purity Issue? C Authenticate Cell Line (STR Profiling) A->C Cell Line Misidentification? D Check for Mycoplasma Contamination A->D Contamination? E Review Cell Seeding Density A->E Inconsistent Cell Numbers? F Confirm Drug Solubilization & Stability (e.g., in DMSO) A->F Compound Precipitation? G Standardize Treatment Duration A->G Different Exposure Time? H Validate Assay Reagent Quality & Technique (e.g., MTT, CellTiter-Glo®) A->H Assay Variability? I Consistent IC50 Achieved B->I C->I D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Methodologies:

  • Cell Viability Assay (MTT Protocol):

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1][2]

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary:

ParameterPossible Range in NSCLC Cell Lines (Published)Your Experimental Result (Example)
IC50 (A549 cells, 48h) 3.15 ± 0.36 µM[1]15.5 µM
IC50 (Calu-1 cells, 48h) ~5-10 µM (estimated from graphical data)[1]22.1 µM
Question 2: I am not observing the expected inhibition of the NF-κB signaling pathway.

Potential Causes and Troubleshooting Steps:

If you are not seeing the expected downstream effects of this compound on the NF-κB pathway, it could be due to issues with the experimental setup, the specific cellular context, or the timing of your measurements.

Signaling Pathway and Experimental Checkpoints:

cluster_0 NF-κB Activation Pathway cluster_1 Experimental Checkpoints Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases WB_pIκBα Western Blot: Phospho-IκBα IκBα->WB_pIκBα Nucleus Nucleus NFκB->Nucleus Translocates WB_p65 Western Blot: Nuclear p65 NFκB->WB_p65 Gene Target Gene Expression Nucleus->Gene qPCR qPCR: Target Gene mRNA Gene->qPCR This compound This compound This compound->IKK Expected Inhibition Point

Caption: Key checkpoints in the NF-κB pathway for troubleshooting.

Detailed Methodologies:

  • Western Blotting for Phospho-IκBα and Nuclear p65:

    • Culture cells to 70-80% confluency and pre-treat with this compound for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

    • For total protein, lyse cells in RIPA buffer. For nuclear extracts, use a nuclear/cytoplasmic fractionation kit.

    • Determine protein concentration using a BCA assay.

    • Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial screening assays for assessing the bioactivity of this compound?

A1: A tiered approach is recommended. Start with broad cytotoxicity assays across a panel of relevant cell lines (e.g., NSCLC lines like A549 and Calu-1, and a non-cancerous control cell line).[1][2] Subsequently, you can move to more specific functional assays based on your hypothesis, such as kinase activity assays, reporter assays for specific signaling pathways (e.g., NF-κB), or cell cycle analysis.[3]

Q2: How can I identify the direct molecular target of this compound?

A2: Identifying the direct target of a natural product is a significant challenge.[4] Modern approaches include:

  • Affinity-based methods: This involves immobilizing this compound or a derivative onto a solid support to "fish" for binding partners from cell lysates, which are then identified by mass spectrometry.[5]

  • Activity-based protein profiling (ABPP): This technique uses chemical probes that mimic the natural product to covalently label target proteins in a complex biological sample.[4]

  • Computational approaches: In silico methods like molecular docking can predict potential binding partners based on the structure of this compound. These predictions must be validated experimentally.[6]

Q3: My in vivo results with this compound do not replicate my in vitro findings. What could be the reason?

A3: The transition from in vitro to in vivo models often presents challenges. Potential reasons for discrepancies include:

  • Pharmacokinetics and Bioavailability: this compound may have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in an animal model.

  • Toxicity: The compound might exhibit off-target toxicity in the whole organism that was not apparent in cell culture.

  • Tumor Microenvironment: The complex interactions between cancer cells and the surrounding stroma, immune cells, and extracellular matrix in a tumor can influence drug response in ways that are not captured by in vitro models.

Q4: What are the best practices for ensuring the reproducibility of my experiments with this compound?

A4: To ensure reproducibility, consider the following:

  • Compound Management: Use a well-characterized stock of this compound with confirmed purity. Store it under appropriate conditions (e.g., desiccated, at -20°C or -80°C) and use fresh dilutions for each experiment.

  • Cell Culture Practices: Maintain consistent cell culture conditions, including media formulation, passage number, and confluency. Regularly test for mycoplasma contamination.

  • Standardized Protocols: Use detailed and consistent experimental protocols, including reagent concentrations, incubation times, and instrument settings.

  • Data Analysis: Employ appropriate statistical methods and clearly define your controls.

Logical Flow for Target Deconvolution:

A Bioactivity of this compound Confirmed (e.g., Cytotoxicity) B Broad Phenotypic Screening (e.g., Cell Cycle, Apoptosis Assays) A->B C Hypothesis Generation: Pathway X is Involved B->C D Targeted Pathway Analysis (Western Blot, qPCR, Reporter Assays) C->D E Direct Target Identification (Affinity Chromatography, ABPP, etc.) D->E Pathway Confirmed F Target Validation (e.g., siRNA/CRISPR Knockdown, Overexpression) E->F G Validated Mechanism of Action F->G

Caption: A logical workflow for elucidating this compound's mechanism.

References

Technical Support Center: Optimization of Cryopreservation for Eichlerialactone-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the cryopreservation of Eichlerialactone-producing fungal strains. Our goal is to ensure the long-term viability and metabolic stability of your valuable cultures.

Troubleshooting Guide

This section addresses specific issues that may arise during the cryopreservation process in a question-and-answer format.

Question: After thawing, my fungal culture shows low or no viability. What went wrong?

Answer: Low post-thaw viability is a common issue and can be attributed to several factors. Consider the following potential causes and solutions:

  • Inadequate Cryoprotectant Penetration: The cryoprotectant may not have had sufficient time to permeate the cells, leading to intracellular ice crystal formation.

    • Solution: Increase the equilibration time of your fungal culture with the cryoprotectant solution before freezing. An incubation period of 30-60 minutes at room temperature or 4°C is generally recommended.

  • Inappropriate Cooling Rate: A cooling rate that is too fast or too slow can be detrimental.

    • Solution: For many filamentous fungi, a controlled cooling rate of -1°C per minute is optimal for cell dehydration and minimizing ice crystal damage.[1][2] This can be achieved using a programmable freezer or a "Mr. Frosty" freezing container.

  • Suboptimal Freezing Temperature: Storage at temperatures above -130°C can compromise the long-term stability of many fungal strains.[1][3]

    • Solution: For long-term storage, liquid nitrogen (-196°C) or its vapor phase (below -130°C) is highly recommended.[1][3]

  • Incorrect Thawing Procedure: Slow thawing can lead to the formation of damaging ice crystals.

    • Solution: Thaw cryovials rapidly in a 37°C water bath until only a small amount of ice remains.[1][4]

  • Cellular Damage During Harvesting: Mechanical stress during the harvesting of mycelium or spores can reduce viability.

    • Solution: Handle cultures gently. For mycelia that are difficult to break up, consider using agar plugs instead of scraping.[1][3]

Question: My fungal culture survived cryopreservation, but its morphology has changed.

Answer: Morphological changes can indicate stress or genetic instability. Here are some troubleshooting steps:

  • Review Cryopreservation Protocol: Deviations from an optimized protocol can induce stress. Ensure consistency in cryoprotectant concentration, cooling rate, and storage temperature.

  • Assess Genetic Stability: Cryopreservation can, in rare cases, induce genetic changes.

    • Solution: If maintaining specific genetic traits is critical, it is advisable to perform molecular characterization (e.g., PCR fingerprinting) on a subset of cultures before and after cryopreservation to ensure genetic fidelity.[5]

  • Optimize Post-Thaw Recovery: The recovery medium and conditions can influence morphology.

    • Solution: Use a rich, non-selective medium for initial recovery to allow the culture to regain vigor before transferring to a selective or production medium.

Question: The production of this compound has significantly decreased after cryopreservation. How can I maintain metabolic activity?

Answer: Maintaining the production of secondary metabolites is crucial. A decrease in production can be due to several factors:

  • Physiological Stress: The stress of freezing and thawing can temporarily or permanently alter the metabolic pathways of the fungus.

    • Solution: Ensure an optimized cryopreservation protocol is followed to minimize stress. After thawing, allow the culture to recover fully through several subcultures on a suitable growth medium before assessing secondary metabolite production.

  • Genetic Drift: Although less common with cryopreservation compared to serial subculturing, genetic changes can affect metabolic output.[6]

    • Solution: Periodically assess the production of this compound from newly thawed vials to ensure consistency. If a decline is observed across multiple vials, it may be necessary to return to an earlier, higher-producing stock.

  • Sub-optimal Growth Phase at Harvest: The physiological state of the fungus at the time of freezing is critical.

    • Solution: Harvest cultures during the late logarithmic or early stationary phase of growth, as this is often when cells are most robust and metabolically active.

Frequently Asked Questions (FAQs)

What is the best method for long-term storage of this compound-producing fungal strains?

For long-term preservation, cryopreservation in liquid nitrogen (-196°C) or its vapor phase (below -130°C) is considered the gold standard for maintaining the viability and genetic stability of fungal cultures.[1][3][7]

Which cryoprotectant should I use, and at what concentration?

Glycerol and dimethyl sulfoxide (DMSO) are the most commonly used cryoprotectants for fungi.[8] A final concentration of 10% (v/v) glycerol is a good starting point for many filamentous fungi.[1][3] If viability remains low, 5% (v/v) DMSO can be tested as an alternative.[3] It is essential to determine the optimal cryoprotectant and concentration for your specific strain empirically.

What is the difference between storing spores and mycelium?

Spore-forming fungi are often more resilient to freezing and can be preserved as spore suspensions.[1][3] For non-sporulating fungi or when preserving mycelial characteristics is important, mycelial fragments or agar plugs containing young, actively growing hyphae should be used.[1][3]

How do I test the viability of my cryopreserved cultures?

Post-thaw viability can be assessed by plating the thawed culture onto a suitable agar medium and observing for growth.[2] A more quantitative assessment can be made by performing serial dilutions and calculating the colony-forming units (CFU) per milliliter. It is also recommended to visually inspect the morphology of the resulting colonies to check for any changes.[7]

Data Presentation

Table 1: Comparison of Cryopreservation Protocols for Basidiomycetes

ProtocolCryoprotectantCooling RateStorage Temp.Viability (after 2 years)Reference
Agar Plug10% GlycerolUncontrolledLiquid Nitrogen63%[2]
Straw Protocol10% Glycerol-1°C/minuteLiquid Nitrogen97%[2]
Wheat Grains10% SucroseUncontrolled-20°C87% (after 3 years)[3]
Cryogenic VialsCryopreservant SolutionUncontrolled-80°C~95% (molds)[9]

Table 2: Common Cryoprotectants and Their Recommended Concentrations

CryoprotectantTypical Concentration RangeNotes
Glycerol5% - 15% (v/v)Most commonly used, less toxic than DMSO.
Dimethyl Sulfoxide (DMSO)5% - 10% (v/v)More effective for some strains but can be toxic.
Skim Milk10% - 20% (w/v)Often used for spore suspensions, provides some cryoprotection.[1][3]
Trehalose5% - 10% (w/v)A non-penetrating cryoprotectant that can stabilize membranes.

Experimental Protocols

Protocol 1: Cryopreservation of Fungal Mycelium Using Agar Plugs
  • Culture Preparation: Grow the fungal strain on a suitable agar medium until the colony reaches the desired growth phase (typically actively growing margins).

  • Agar Plug Excision: Using a sterile cork borer (5-10 mm diameter), cut several agar plugs from the actively growing edge of the fungal colony.

  • Cryoprotectant Addition: Place 3-4 agar plugs into a sterile cryovial. Add 1.0-1.5 mL of sterile cryoprotectant solution (e.g., 10% glycerol in growth medium).

  • Equilibration: Allow the agar plugs to equilibrate in the cryoprotectant solution for 30-60 minutes at room temperature.

  • Controlled Cooling: Place the cryovials in a controlled-rate freezer or a "Mr. Frosty" container and cool to at least -70°C at a rate of approximately -1°C per minute.

  • Long-Term Storage: Transfer the frozen cryovials to a liquid nitrogen freezer for long-term storage.

  • Thawing and Recovery: To recover the culture, rapidly thaw a cryovial in a 37°C water bath. Aseptically remove the agar plugs and place them on fresh agar plates. Incubate at the optimal growth temperature for the strain.

Protocol 2: Post-Thaw Viability Assessment
  • Thawing: Rapidly thaw a cryopreserved vial in a 37°C water bath.

  • Inoculation:

    • For Agar Plugs: Aseptically place the agar plugs onto the center of fresh agar plates.

    • For Mycelial/Spore Suspensions: Aseptically pipette a small aliquot (e.g., 100 µL) of the thawed suspension onto an agar plate and spread evenly.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal strain.

  • Viability Check: Monitor the plates daily for the appearance of fungal growth. A viable culture should show growth within a few days to a week.

  • Purity Check: Once growth is established, examine the culture macroscopically and microscopically to ensure it is pure and that the morphology is consistent with the original strain.

Mandatory Visualizations

ExperimentalWorkflow cluster_prep Culture Preparation cluster_cryo Cryopreservation cluster_recovery Recovery & Assessment Culture Grow Fungal Culture Harvest Harvest Mycelium/Spores Culture->Harvest CryoAdd Add Cryoprotectant Harvest->CryoAdd Equilibrate Equilibrate CryoAdd->Equilibrate Cool Controlled Cooling (-1°C/min) Equilibrate->Cool Store Store in Liquid Nitrogen Cool->Store Thaw Rapid Thawing (37°C) Store->Thaw Plate Plate on Agar Thaw->Plate Incubate Incubate Plate->Incubate Assess Assess Viability & Purity Incubate->Assess

Caption: Experimental workflow for fungal cryopreservation.

TroubleshootingTree cluster_freezing Freezing Process cluster_thawing Thawing Process cluster_solutions Solutions Start Low/No Viability? CoolingRate Cooling Rate Optimal? Start->CoolingRate Cryoprotectant Cryoprotectant Adequate? Start->Cryoprotectant StorageTemp Storage Temp <-130°C? Start->StorageTemp ThawRate Thawing Rapid? Start->ThawRate Sol_Cool Use Controlled Rate Freezer CoolingRate->Sol_Cool No Sol_Cryo Optimize Cryoprotectant/ Equilibration Cryoprotectant->Sol_Cryo No Sol_Store Use Liquid Nitrogen StorageTemp->Sol_Store No Sol_Thaw Thaw Quickly at 37°C ThawRate->Sol_Thaw No

Caption: Troubleshooting decision tree for low viability.

FactorsAffectingViability cluster_pre Pre-Freeze cluster_freeze Freezing cluster_storage Storage cluster_post Post-Thaw center Cell Viability GrowthPhase Growth Phase GrowthPhase->center HarvestMethod Harvesting Method HarvestMethod->center Cryoprotectant Cryoprotectant Cryoprotectant->center CoolingRate Cooling Rate CoolingRate->center StorageTemp Storage Temperature StorageTemp->center StorageDuration Storage Duration StorageDuration->center ThawingRate Thawing Rate ThawingRate->center RecoveryMedium Recovery Medium RecoveryMedium->center

Caption: Factors affecting fungal cell viability during cryopreservation.

References

Improving the efficiency of derivatization reactions for Eichlerialactone.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eichlerialactone Derivatization

Welcome to the technical support center for the derivatization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the efficiency of derivatization reactions. The information provided is based on the known chemical functionalities of this compound.

Disclaimer: The experimental protocols provided below are illustrative examples based on the known reactivity of the functional groups present in this compound (a γ-lactone, a carboxylic acid, and a tertiary alcohol). Due to a lack of published specific methods for this compound, these protocols should be considered as starting points and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive functional groups in this compound available for derivatization?

A1: this compound possesses three primary functional groups for derivatization:

  • A carboxylic acid , which can be converted into esters, amides, and other acyl derivatives.

  • A γ-lactone , which can undergo ring-opening reactions with various nucleophiles.

  • A tertiary alcohol , which can be esterified or etherified, though it is sterically hindered, presenting a challenge.

Q2: I am having trouble with the direct esterification of the tertiary alcohol on this compound using standard Fischer esterification conditions. Why is this failing?

A2: Standard Fischer esterification, which typically uses a strong acid catalyst like sulfuric acid, is generally ineffective for tertiary alcohols.[1][2] This is due to two main reasons:

  • Steric Hindrance: The bulky nature of the tertiary carbon center makes it difficult for the alcohol to attack the protonated carboxylic acid.

  • Elimination Side Reaction: The acidic conditions and heat can easily lead to the dehydration of the tertiary alcohol to form an alkene, which is a competing and often favored reaction.

Q3: What are some alternative methods for esterifying the tertiary alcohol of this compound?

A3: For sterically hindered tertiary alcohols, more specialized esterification methods are recommended:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[3][4] These conditions are much milder than Fischer esterification and avoid strong acids.

  • Mitsunobu Reaction: This reaction can be effective for inverting the stereochemistry of secondary alcohols and can also be applied to the esterification of hindered alcohols.[5][6] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Q4: Can I selectively derivatize the carboxylic acid without affecting the lactone or tertiary alcohol?

A4: Yes, selective derivatization is possible. The carboxylic acid is generally the most reactive of the three functional groups under many conditions. For instance, amide coupling reactions using standard reagents like HATU or HOBt/EDC will typically react preferentially with the carboxylic acid. To ensure complete selectivity, especially if forcing conditions are required, you can protect the tertiary alcohol as a silyl ether (e.g., using TBSCl).[7][8] The lactone is generally unreactive under these conditions.

Q5: What kind of derivatives can be made from the γ-lactone ring?

A5: The γ-lactone can be opened by strong nucleophiles, leading to a different class of derivatives. For example, reaction with an amine can open the lactone to form a γ-hydroxy amide.[9][10] This reaction may require elevated temperatures or catalysis.[11][12]

Troubleshooting Guides

Issue 1: Low or No Yield in Tertiary Alcohol Esterification (Steglich Method)
Potential Cause Troubleshooting Step
Ineffective Coupling Agent Activation Use freshly opened or purified DCC or EDC. These reagents can degrade upon storage.
Insufficient Catalyst Ensure an adequate amount of DMAP is used (typically 0.1-0.2 equivalents). For very hindered alcohols, a higher loading may be necessary.
Side Reaction of O-acylisourea Intermediate A common side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[3] DMAP helps to minimize this by acting as an acyl transfer agent. Ensure DMAP is added promptly after the addition of DCC/EDC.
Steric Hindrance If the incoming carboxylic acid is also sterically bulky, the reaction may be very slow. Consider increasing the reaction time or switching to a less hindered carboxylic acid if possible.
Issue 2: Formation of Side Products in Carboxylic Acid Amidation
Potential Cause Troubleshooting Step
Racemization of Amino Acid Reactant If coupling with a chiral amine or amino acid, some coupling reagents can cause racemization. Adding an agent like 1-hydroxybenzotriazole (HOBt) can suppress this.
Reaction at Tertiary Alcohol Under harsh conditions or with very reactive coupling agents, some reaction at the tertiary alcohol may occur. If this is observed, consider protecting the alcohol with a suitable protecting group (e.g., TBDMS ether) prior to the coupling reaction.[13][14]
Dehydration of Primary Amide Product If a primary amine (R-NH₂) is used and the product is a primary amide (R-CONH₂), harsh conditions can sometimes lead to dehydration to a nitrile (R-CN). Use milder conditions and monitor the reaction closely.
Issue 3: Difficulty in γ-Lactone Ring-Opening with Amines
Potential Cause Troubleshooting Step
Low Nucleophilicity of the Amine Sterically hindered or electron-poor amines are less nucleophilic and may not react readily. Consider using a less hindered amine or activating the lactone with a Lewis acid.[15]
Insufficient Reaction Temperature Lactone aminolysis can be slow at room temperature.[11] Gradually increase the reaction temperature while monitoring for decomposition of starting material or product.
Reversibility of the Reaction In some cases, the ring-opening may be reversible. Ensure that the reaction conditions are optimized to favor the product.

Experimental Protocols

Protocol 1: Esterification of the Tertiary Alcohol via Steglich Esterification

This protocol describes the formation of an ester at the sterically hindered tertiary alcohol of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the carboxylic acid (1.5 eq) and DMAP (0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant Molar Eq. Example Amount
This compound1.0100 mg
Acetic Acid1.521 µL
EDC1.588 mg
DMAP0.25.7 mg
Protocol 2: Amide Formation from the Carboxylic Acid

This protocol details the synthesis of an amide derivative from the carboxylic acid moiety of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.2 eq) and DIPEA (3.0 eq).

  • Add PyBOP (1.2 eq) and stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reactant Molar Eq. Example Amount
This compound1.0100 mg
Benzylamine1.230 µL
PyBOP1.2145 mg
DIPEA3.0120 µL

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_purification Purification cluster_analysis Analysis & Evaluation start This compound ester Tertiary Alcohol Esterification (e.g., Steglich) start->ester Select Reaction amide Carboxylic Acid Amidation (e.g., PyBOP) start->amide Select Reaction lactone_opening γ-Lactone Ring-Opening (e.g., Aminolysis) start->lactone_opening Select Reaction purify Flash Column Chromatography ester->purify amide->purify lactone_opening->purify analysis Structure Verification (NMR, MS) purify->analysis Characterize bioassay Biological Activity Screening analysis->bioassay Test

Caption: Workflow for the derivatization and evaluation of this compound.

Hypothetical_Signaling_Pathway cluster_nuc Cellular Response Eich_deriv This compound Derivative Receptor Cell Surface Receptor Eich_deriv->Receptor Binds/Modulates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Gene_exp Gene Expression (e.g., Inflammation, Apoptosis) Nucleus->Gene_exp

Caption: Hypothetical signaling pathway potentially modulated by this compound derivatives.

References

Validation & Comparative

Validating the In Vitro Bioactivity of Eichlerialactone in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone is a natural product isolated from plant species of the Dysoxylum and Aglaia genera. While direct experimental evidence for the bioactivity of this compound is currently limited, the rich pharmacological profiles of its source organisms suggest its potential as a therapeutic agent. Species such as Dysoxylum gotadhora and Aglaia lawii are known for their anti-inflammatory, cytotoxic, and antimicrobial properties, attributed to a diverse array of secondary metabolites.[1][2][3][4][5][6] This guide proposes a framework for the systematic in vitro and in vivo validation of this compound, focusing on its potential anti-inflammatory and cytotoxic activities. The following sections provide detailed experimental protocols, data comparison tables, and visual workflows to guide researchers in evaluating the therapeutic promise of this compound.

Part 1: Investigating the Anti-Inflammatory Potential of this compound

The inflammatory response is a complex biological process involving various cell types and signaling pathways. Chronic inflammation is a key contributor to numerous diseases, making anti-inflammatory agents a critical area of drug discovery. Based on the known anti-inflammatory properties of extracts from Dysoxylum gotadhora and Aglaia lawii, this compound is a promising candidate for investigation.[3][5][7]

Proposed In Vitro Anti-Inflammatory Assays

A series of in vitro assays are proposed to elucidate the anti-inflammatory mechanism of this compound.

1. Inhibition of Nitric Oxide (NO) Production in Macrophages:

  • Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Rationale: Overproduction of NO by activated macrophages contributes to the pathophysiology of inflammatory diseases.

2. Measurement of Pro-Inflammatory Cytokine Levels:

  • Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Rationale: TNF-α and IL-6 are pivotal cytokines that mediate and amplify the inflammatory cascade.

3. Cyclooxygenase (COX-2) Inhibition Assay:

  • Objective: To determine if this compound can inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.

  • Rationale: Inhibition of COX-2 is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols: In Vitro Anti-Inflammatory Assays

Protocol 1: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: Pro-Inflammatory Cytokine (TNF-α and IL-6) ELISA

  • Cell Culture and Treatment: Follow steps 1-4 from the NO Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell-free supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of cytokine inhibition.

Comparative Data: In Vitro Anti-Inflammatory Activity

The following table provides a template for summarizing the in vitro anti-inflammatory data for this compound in comparison to a standard anti-inflammatory drug, Dexamethasone.

CompoundConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 1
5
10
25
50
Dexamethasone 1
5
10
25
50
Proposed Animal Model for In Vivo Validation

Carrageenan-Induced Paw Edema in Rodents:

  • Objective: To evaluate the in vivo anti-inflammatory effect of this compound in an acute inflammatory model.

  • Rationale: This is a well-established and widely used model to screen for the anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Grouping: Divide the animals into groups (n=6):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: this compound (e.g., 10 mg/kg, p.o.)

    • Group 3: this compound (e.g., 25 mg/kg, p.o.)

    • Group 4: this compound (e.g., 50 mg/kg, p.o.)

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Comparative Data: In Vivo Anti-Inflammatory Activity

This table is designed for the comparative presentation of the in vivo anti-inflammatory effects.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-0
This compound 10
25
50
Indomethacin 10

Signaling Pathway and Workflow Diagrams

G cluster_0 Proposed Anti-Inflammatory Workflow A In Vitro Screening B NO Inhibition Assay (RAW 264.7 cells) A->B C Cytokine (TNF-α, IL-6) ELISA A->C D COX-2 Inhibition Assay A->D E In Vivo Validation A->E G Data Analysis and Comparison B->G C->G D->G F Carrageenan-Induced Paw Edema (Rodents) E->F F->G

Caption: Proposed experimental workflow for validating the anti-inflammatory activity of this compound.

G cluster_1 Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines NO Nitric Oxide iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins This compound This compound This compound->NFkB ? This compound->iNOS ? This compound->COX2 ?

Caption: Potential targets of this compound in the inflammatory signaling cascade.

Part 2: Exploring the Cytotoxic Potential of this compound

The cytotoxic activity of compounds isolated from Aglaia species against various cancer cell lines has been reported, suggesting that this compound may also possess anticancer properties.[1][8]

Proposed In Vitro Cytotoxicity Assays

1. MTT Assay for Cell Viability:

  • Objective: To determine the cytotoxic effect of this compound on different cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal cell line (e.g., HEK293) to assess selectivity.

  • Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

2. Apoptosis Assay using Flow Cytometry:

  • Objective: To investigate whether the cytotoxic effect of this compound is mediated through the induction of apoptosis using Annexin V/Propidium Iodide (PI) staining.

  • Rationale: Induction of apoptosis is a desirable characteristic of potential anticancer drugs.

Experimental Protocols: In Vitro Cytotoxicity Assays

Protocol 1: MTT Assay

  • Cell Culture: Culture the selected cancer and normal cell lines in their respective recommended media.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC₅₀).

Comparative Data: In Vitro Cytotoxicity

This table allows for the comparison of the cytotoxic effects of this compound and a standard chemotherapeutic agent.

Cell LineCompoundIC₅₀ (µM) at 48hSelectivity Index (SI)¹
MCF-7 This compound
Doxorubicin
A549 This compound
Doxorubicin
HeLa This compound
Doxorubicin
HEK293 This compound
Doxorubicin
¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Proposed Animal Model for In Vivo Validation

Xenograft Tumor Model in Immunocompromised Mice:

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Rationale: This model allows for the growth of human tumors in mice, providing a clinically relevant system to test the effectiveness of anticancer compounds.

Experimental Protocol: Xenograft Tumor Model
  • Animals: Use athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Randomize the mice into groups (n=6-8):

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 25 mg/kg, i.p., daily)

    • Group 3: this compound (e.g., 50 mg/kg, i.p., daily)

    • Group 4: Positive control (e.g., Doxorubicin, 2 mg/kg, i.p., twice a week)

  • Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for a specified period (e.g., 21 days).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Comparative Data: In Vivo Antitumor Activity

A template for presenting the results from the xenograft model.

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound 25
50
Doxorubicin 2

Workflow and Conceptual Diagrams

G cluster_2 Proposed Cytotoxicity Validation Workflow H In Vitro Cytotoxicity Screening I MTT Assay (Cancer & Normal Cells) H->I J Apoptosis Assay (Flow Cytometry) H->J K In Vivo Efficacy Study H->K M Data Analysis and IC50/TGI Calculation I->M J->M L Xenograft Tumor Model (Nude Mice) K->L L->M

Caption: Proposed experimental workflow for validating the cytotoxic activity of this compound.

Conclusion

While this compound remains a relatively uncharacterized natural product, its origin from medicinally important plants provides a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide offer a systematic approach to validating its hypothesized anti-inflammatory and cytotoxic bioactivities. By employing these standardized in vitro and in vivo models and adhering to rigorous data comparison, researchers can effectively elucidate the pharmacological profile of this compound and determine its potential for future drug development.

References

Lack of Public Data on Eichlerialactone's Mechanism of Action Precludes Analysis; A Comparison Guide on the Related Compound Silvestrol is Provided Instead

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, signaling pathways, or experimental validation of the natural product Eichlerialactone. While its chemical structure is known and it has been isolated from plant species such as Aglaia lawii, there is a notable absence of studies detailing its biological activity.

Therefore, to fulfill the user's request for a detailed comparison guide on the cross-validation of a natural product's mechanism of action, this report will focus on Silvestrol . Silvestrol is a well-researched natural product also isolated from the genus Aglaia and serves as an excellent case study due to its extensively validated mechanism as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for protein synthesis.

This guide will objectively compare the performance of Silvestrol with other eIF4A inhibitors and provide supporting experimental data, detailed methodologies, and visualizations as per the original request.

Cross-Validation of Silvestrol's Mechanism of Action as an eIF4A Inhibitor

Silvestrol is a potent anticancer and antiviral agent that exerts its effects by inhibiting cap-dependent translation initiation.[1][2] Its mechanism has been robustly cross-validated through a variety of biochemical, cellular, and in vivo techniques. The core mechanism involves Silvestrol acting as a molecular clamp, increasing the affinity of eIF4A for mRNA and stalling the helicase on its substrate.[1] This sequesters eIF4A, preventing the unwinding of complex 5' untranslated regions (UTRs) of specific mRNAs, many of which encode proteins crucial for cell proliferation and survival, such as cyclins and anti-apoptotic proteins like Mcl-1.[2][3]

Comparative Performance of eIF4A Inhibitors

The following table summarizes the cytotoxic and antiviral activities of Silvestrol compared to other known eIF4A inhibitors.

CompoundTarget Cell Line/VirusAssay TypeEndpointResult (IC50/EC50/LC50)Reference
Silvestrol Chronic Lymphocytic Leukemia (CLL) cellsCytotoxicityLC50 (72h)6.9 nM[3]
Human Glioblastoma (U87 cells)Proliferation (MTT)IC50 (24h)13.15 nmol/L[4]
Human Glioblastoma (U251 cells)Proliferation (MTT)IC50 (24h)22.88 nmol/L[4]
Middle East Respiratory Syndrome Coronavirus (MERS-CoV)AntiviralEC501.3 nM[1]
Human Coronavirus 229E (HCoV-229E)AntiviralEC503.0 nM[1]
CR-1-31-B (synthetic rocaglate) Diffuse Large B-cell Lymphoma (DLBCL)Cell ViabilityIC50< 100 nM[5]
Zotatifin (eFT226) SARS-CoV-2 NP protein biogenesisAntiviralIC9037 nM[6]
Hippuristanol NIH/3T3 cells expressing eIF4A1(F163L)Cell Viability-Cells remain sensitive[7]
Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments used to validate Silvestrol's mechanism of action.

1. In Vitro Translation Assay

  • Objective: To directly measure the inhibitory effect of a compound on the translation of specific mRNAs.

  • Methodology:

    • A bicistronic reporter plasmid is constructed, typically containing two reporter genes (e.g., Renilla and Firefly luciferase) separated by an internal ribosome entry site (IRES). The first cistron's translation is cap-dependent (eIF4A-dependent), while the second is IRES-mediated (can be eIF4A-independent).

    • The reporter plasmid is transcribed and capped in vitro to produce mRNA.

    • The mRNA is added to an in vitro translation system, such as Krebs-2 extracts, which contain all the necessary components for protein synthesis.

    • The compound of interest (e.g., Silvestrol) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.

    • The reaction is incubated to allow for protein synthesis.

    • The activity of both luciferases is measured using a luminometer. A decrease in the cap-dependent luciferase signal relative to the IRES-mediated signal indicates specific inhibition of eIF4A-dependent translation.[8]

  • Data Interpretation: A dose-dependent decrease in the cap-dependent reporter signal with little to no effect on the IRES-dependent reporter confirms that the compound inhibits cap-dependent translation.

2. RNA-eIF4A Binding Assay (Fluorescence Polarization)

  • Objective: To determine if a compound modulates the interaction between eIF4A and RNA.

  • Methodology:

    • A short RNA oligonucleotide with a sequence known to be a substrate for eIF4A (e.g., a polypurine sequence like (AG)8) is synthesized and labeled with a fluorescent probe (e.g., FAM).

    • Recombinant eIF4A protein is purified.

    • In a microplate, a constant concentration of the fluorescently labeled RNA is mixed with increasing concentrations of eIF4A in the presence of ATP.

    • The compound (e.g., Silvestrol) or a vehicle control is added to the wells.

    • The fluorescence polarization of the solution is measured. When the large eIF4A protein binds to the small fluorescent RNA, the complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.

  • Data Interpretation: Silvestrol "clamps" eIF4A to the RNA, resulting in a more stable complex and a significant increase in fluorescence polarization compared to the control. This directly demonstrates the compound's effect on the eIF4A-RNA interaction.[8][9]

3. Polysome Profiling

  • Objective: To assess the global effect of a compound on translation by separating mRNAs based on the number of ribosomes they are bound to.

  • Methodology:

    • Cells are treated with the compound (e.g., Silvestrol) or a vehicle control for a specified time.

    • Translation is arrested by the addition of cycloheximide.

    • Cells are lysed, and the cytoplasmic extract is layered onto a sucrose gradient (e.g., 10-50%).

    • The gradient is subjected to ultracentrifugation, which separates cellular components by size. Ribosome-free mRNA, monosomes, and polysomes (mRNAs with multiple ribosomes) are separated into distinct fractions.

    • The gradient is fractionated while monitoring absorbance at 254 nm to visualize the distribution of ribosomes.

    • RNA can be extracted from each fraction and analyzed by quantitative PCR (qPCR) or RNA-sequencing to identify which specific mRNAs have shifted from the polysome fractions to the monosome or ribosome-free fractions.

  • Data Interpretation: Treatment with an eIF4A inhibitor like Silvestrol causes a characteristic shift of mRNAs with highly structured 5'UTRs from the heavy polysome fractions to the lighter monosome fractions, indicating an inhibition of translation initiation for these specific transcripts.[7][10]

4. CRISPR/Cas9-mediated Target Validation

  • Objective: To genetically validate that eIF4A is the specific target of the compound responsible for its cytotoxic effects.

  • Methodology:

    • A mutation in the EIF4A1 gene that confers resistance to the compound is identified. For Silvestrol, the F163L mutation has been shown to prevent binding.[7]

    • Using CRISPR/Cas9 gene editing, this specific mutation is introduced into the endogenous EIF4A1 locus in a cancer cell line.

    • The resulting edited cells and the parental (wild-type) cells are treated with a range of concentrations of the compound.

    • Cell viability is assessed after a period of incubation (e.g., 72 hours) using an assay like the sulforhodamine B (SRB) assay.

  • Data Interpretation: If the cells with the EIF4A1(F163L) mutation show significant resistance to the compound's cytotoxic effects compared to the wild-type cells, it provides strong genetic evidence that eIF4A1 is the direct and relevant target of the compound.[7]

Visualizations

The following diagrams illustrate the key signaling pathway and a representative experimental workflow.

Translation_Initiation_Pathway cluster_initiation Normal Translation Initiation cluster_inhibition Inhibition by Silvestrol eIF4F eIF4F Complex mRNA mRNA with structured 5'UTR eIF4F->mRNA binds cap Silvestrol Silvestrol eIF4A eIF4A Silvestrol->eIF4A binds & clamps eIF4A->mRNA unwinds 5'UTR Blocked Translation Blocked eIF4A->Blocked PIC 43S Pre-initiation Complex mRNA->PIC recruits Ribosome 80S Ribosome PIC->Ribosome scans to AUG Protein Protein Synthesis Ribosome->Protein

Caption: Mechanism of eIF4A inhibition by Silvestrol.

Polysome_Profiling_Workflow cluster_control Vehicle Control cluster_treatment Silvestrol Treatment start Treat cells with Silvestrol vs. Vehicle lysis Lyse cells & add Cycloheximide start->lysis gradient Layer lysate on Sucrose Gradient lysis->gradient centrifuge Ultracentrifugation gradient->centrifuge fractionate Fractionate gradient (Monitor A254) centrifuge->fractionate extract Extract RNA from fractions fractionate->extract analyze Analyze mRNA distribution (qPCR / RNA-Seq) extract->analyze control_profile Result: mRNA in Polysome Fractions analyze->control_profile Control treatment_profile Result: Target mRNA shifts to Monosome Fractions analyze->treatment_profile Silvestrol

Caption: Experimental workflow for Polysome Profiling.

References

Comparative Efficacy of Eichlerialactone Against Drug-Resistant Microbial Strains: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the antimicrobial efficacy of Eichlerialactone. Currently, there are no published studies detailing its activity against any microbial strains, including drug-resistant variants. Therefore, a direct comparative analysis of this compound's performance against other antimicrobial agents is not feasible at this time.

While data on this compound is absent, it is noteworthy that this natural product has been identified in plant species of the genera Dysoxylum and Aglaia.[1] Research into extracts and other compounds from these plants indicates a potential for antimicrobial activity within these genera, suggesting a possible area for future investigation into this compound itself.

Antimicrobial Potential within the Dysoxylum and Aglaia Genera

Studies on Dysoxylum gotadhora, a plant in which this compound has been reported, have shown that its leaf and seed extracts possess antimicrobial properties. Specifically, these extracts have demonstrated inhibitory effects against several microbes, including Bacillus subtilis, Streptococcus pyogenes, Bacillus cereus, and the fungus Candida albicans.[2]

Similarly, the genus Aglaia has been a source of various bioactive compounds with a range of biological activities.[3][4] Acetone and ethanol extracts of Aglaia lawii leaves have shown significant antibacterial activity against Staphylococcus aureus and Bacillus cereus.[5] Further investigation into the branches and leaves of Aglaia lawii led to the isolation of several steroids and sesquiterpenes that exhibited antibacterial activities against four bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 μM.[6] Other compounds isolated from various Aglaia species have also been reported to have antimicrobial effects.[7]

Standard Methodologies for Evaluating Antimicrobial Efficacy

To provide a framework for potential future studies on this compound, this section outlines the standard experimental protocols used to determine the efficacy of antimicrobial compounds against microbial strains.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values.

Materials:

  • Test compound (e.g., this compound)

  • Microbial culture (e.g., drug-resistant Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: A suspension of the microbial strain is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution: The test compound is serially diluted in CAMHB across the wells of a 96-well plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.

  • Controls: Positive control wells (microorganism in broth without the test compound) and negative control wells (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Comparative Data of Other Natural Antimicrobial Compounds

To illustrate how such comparative data is typically presented, the following table summarizes the MIC values of other natural compounds against various drug-resistant microbial strains, as found in the broader scientific literature. It is crucial to note that this table does not contain data for this compound and is provided for illustrative purposes only.

CompoundMicrobial StrainResistance ProfileMIC (µg/mL)Reference
CitronellolEscherichia coli-5[3]
CitronellolStaphylococcus aureus-375[3]
EugenolMultidrug-Resistant E. coliMDR800-1600(Morgaan et al. 2023)
CarveolEscherichia coli-200[3]
CarvoneEscherichia coli-200[3]

Visualizing Antimicrobial Mechanisms and Workflows

To further contextualize the study of antimicrobial compounds, the following diagrams, generated using Graphviz, illustrate a generalized antimicrobial mechanism of action and a typical experimental workflow.

antimicrobial_mechanism cluster_drug Antimicrobial Agent cluster_bacterium Bacterial Cell Drug e.g., Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to and inhibits CellWall Peptidoglycan Cell Wall PBP->CellWall Essential for cross-linking Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to weakened cell wall CellWall->Lysis

Caption: Generalized mechanism of action for beta-lactam antibiotics.

experimental_workflow Start Start: Isolate Drug-Resistant Strain PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate SerialDilution Perform Serial Dilution of Test Compound SerialDilution->InoculatePlate Incubate Incubate at 37°C for 24 hours InoculatePlate->Incubate ReadMIC Determine MIC (Visual/Spectrophotometric) Incubate->ReadMIC MBC Optional: Determine MBC (Minimum Bactericidal Concentration) ReadMIC->MBC Analyze Analyze and Compare Data ReadMIC->Analyze MBC->Analyze End End: Report Findings Analyze->End

References

A Comparative Guide to Benchmarking the Cytotoxic Potency of Novel Compounds Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of oncological research. Natural products, such as Eichlerialactone, represent a vast and largely untapped reservoir of chemical diversity with therapeutic potential. However, to ascertain the clinical promise of any new compound, a rigorous and standardized evaluation of its cytotoxic potency against established chemotherapeutic agents is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the cytotoxic effects of investigational compounds.

While the impetus for this guide is the evaluation of novel molecules like this compound, a thorough review of existing scientific literature reveals a significant gap in the cytotoxic data available for this specific compound. Therefore, this document will serve as a methodological template. It will present the cytotoxic profiles of three widely used chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—and detail the necessary experimental protocols and data visualization tools for a robust comparative analysis. Researchers can utilize this framework to insert and evaluate data from their own investigational compounds.

Comparative Cytotoxic Potency of Standard Chemotherapeutic Agents

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potency of a compound. It represents the concentration of a drug required to inhibit the proliferation of 50% of a cancer cell population in vitro. The following table summarizes the approximate IC50 values for Doxorubicin, Cisplatin, and Paclitaxel across several common human cancer cell lines, as compiled from various studies. It is important to note that these values can exhibit variability between experiments due to factors such as cell line passage number, assay conditions, and incubation times.[1][2][3]

Cell LineCancer TypeDoxorubicin (µM)Cisplatin (µM)Paclitaxel (nM)
HeLa Cervical Cancer~0.05 - 0.5~1 - 10~2 - 10
MCF-7 Breast Cancer~0.02 - 1~5 - 20~1 - 5
A549 Lung Cancer~0.1 - 1~2 - 15~5 - 50

Note: The IC50 values are approximate ranges compiled from multiple sources and should be used as a general reference.[1] Experimental conditions can significantly influence these values.

Experimental Protocols for Cytotoxicity Assessment

Standardized and reproducible experimental protocols are fundamental to generating high-quality, comparable data. The following are detailed methodologies for two of the most common colorimetric assays used to assess cell viability and cytotoxicity: the MTT and LDH assays.[4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[5][7]

Protocol for Adherent Cells:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][6]

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., this compound) and standard chemotherapeutic agents in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).[1]

    • Incubate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[5]

    • After the treatment incubation, remove the medium and add 100 µL of fresh, serum-free medium along with 10-20 µL of the MTT solution to each well.[1][8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[1][5]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[5]

    • Subtract the absorbance of blank wells (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the compound concentration on a logarithmic scale and determine the IC50 value using non-linear regression analysis.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH release (vehicle control): Cells treated with the vehicle solvent only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.

    • Background control: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[10]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10][11][12]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.[12]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[12]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[10][12]

  • Data Acquisition and Analysis:

    • Add 50 µL of a stop solution (if required by the kit) to each well.[10][12]

    • Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[12]

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualization of Experimental Workflows and Signaling Pathways

Graphical representations are invaluable for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified visualization requirements.

cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis A Cancer Cell Line Selection B Cell Seeding in 96-well Plates A->B C Preparation of Test Compound (this compound) and Standards (Doxorubicin, Cisplatin, Paclitaxel) D Treatment of Cells with Serial Dilutions C->D E Incubation (24, 48, 72 hours) D->E F MTT or LDH Assay E->F G Absorbance Measurement F->G H Calculation of % Cell Viability/Cytotoxicity G->H I Generation of Dose-Response Curves H->I J Determination of IC50 Values I->J K Comparative Analysis J->K

Caption: Workflow for Benchmarking Cytotoxicity.

Signaling Pathways of Standard Chemotherapeutic Agents

Understanding the mechanisms of action of standard drugs provides a basis for investigating novel compounds.

Doxorubicin-Induced Apoptosis

Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[13][14][15][16]

Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Double-Strand Breaks DNA->Damage ROS->Damage p53 p53 Activation Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-Induced Apoptotic Pathway.

Cisplatin-Induced Apoptosis

Cisplatin is a platinum-based drug that forms cross-links with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[17][18][19][20]

Cis Cisplatin DNA_adducts DNA Adducts & Cross-links Cis->DNA_adducts Death_receptor Death Receptor Pathway Activation Cis->Death_receptor DDR DNA Damage Response (DDR) DNA_adducts->DDR p53 p53 Activation DDR->p53 G2M_arrest G2/M Cell Cycle Arrest p53->G2M_arrest Mito_path Mitochondrial Pathway Activation p53->Mito_path Casp9 Caspase-9 Activation Mito_path->Casp9 Casp8 Caspase-8 Activation Death_receptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Cisplatin-Induced Apoptotic Pathways.

Paclitaxel-Induced Apoptosis

Paclitaxel disrupts the normal function of microtubules, leading to mitotic arrest and subsequent apoptosis.[21][22][23][24][25]

Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Spindle Mitotic Spindle Dysfunction Microtubule->Spindle G2M_arrest G2/M Phase Arrest Spindle->G2M_arrest Apoptosis_path Apoptotic Signaling Pathway Activation G2M_arrest->Apoptosis_path Bcl2_mod Bcl-2 Family Modulation Apoptosis_path->Bcl2_mod Casp_act Caspase Activation Bcl2_mod->Casp_act Apoptosis Apoptosis Casp_act->Apoptosis

Caption: Paclitaxel-Induced Apoptotic Pathway.

References

The Untapped Potential of Eichlerialactone: A Call for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

While Eichlerialactone, a complex meroterpenoid natural product, has been identified in organisms such as Dysoxylum gotadhora and Aglaia lawii, a significant gap exists in the scientific literature regarding its biological activity and therapeutic potential.[1] A thorough review of published research reveals a notable absence of structure-activity relationship (SAR) studies for this compound and its synthetic analogs. This lack of data presents a compelling opportunity for researchers in drug discovery and medicinal chemistry to explore a novel chemical scaffold.

This guide aims to bridge this gap by providing a forward-looking perspective on potential SAR studies of this compound. In the absence of experimental data on analogs, we will delineate key structural features of the parent molecule that represent prime targets for chemical modification. Furthermore, we will propose a hypothetical framework for the synthesis and biological evaluation of future this compound analogs, thereby providing a roadmap for initiating research in this promising area.

Unlocking Therapeutic Potential: A Hypothetical SAR Roadmap

The intricate architecture of this compound offers several avenues for structural modification to probe its bioactive potential. Key regions for derivatization can be identified based on established principles of medicinal chemistry, aiming to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Table 1: Proposed Structural Modifications of this compound for Future SAR Studies

Modification SiteProposed ModificationRationale and Expected Outcome
Carboxylic Acid Esterification, AmidationTo enhance cell permeability and explore interactions with target proteins. Amide derivatives could introduce new hydrogen bonding interactions.
γ-Butyrolactone Ring Ring opening, replacement with alternative heterocycles (e.g., γ-lactam, cyclopentanone)To investigate the importance of the lactone moiety for biological activity. Ring-opened analogs could exhibit different pharmacological profiles.
Isopropenyl Group Hydrogenation, epoxidation, conversion to other functional groups (e.g., alcohol, amine)To probe the role of this Michael acceptor in potential covalent interactions with biological targets. Saturation may impact binding affinity and reactivity.
Decahydrocyclopenta[a]naphthalene Core Introduction of substituents (e.g., hydroxyl, fluorine) at various positionsTo explore the steric and electronic requirements of the binding pocket of a putative target protein. Fluorination may enhance metabolic stability.

Charting the Course: A Proposed Experimental Workflow

To systematically investigate the SAR of this compound, a structured experimental workflow is essential. The following diagram outlines a proposed pathway from the synthesis of novel analogs to their comprehensive biological evaluation.

experimental_workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start This compound Parent Compound mod Chemical Modification at Target Sites start->mod pur Purification and Structural Characterization (NMR, MS) mod->pur screen Primary Screening (e.g., Cytotoxicity Assay) pur->screen dose Dose-Response Studies (IC50/EC50 Determination) screen->dose mech Mechanism of Action Studies dose->mech data Data Analysis and SAR Correlation mech->data design Design of Next-Generation Analogs data->design design->mod

Caption: Proposed experimental workflow for SAR studies of this compound.

Illuminating the Path Forward: Key Structural Regions for Modification

The chemical structure of this compound can be deconstructed into key pharmacophoric regions. Future SAR studies should focus on systematic modifications of these regions to understand their contribution to any observed biological activity.

sar_sites cluster_mol cluster_labels mol lactone γ-Butyrolactone Ring acid Carboxylic Acid isopropenyl Isopropenyl Group core Tetracyclic Core

References

A Guide to Evaluating the Selectivity of Novel Bioactive Compounds: A Case Study Approach with Eichlerialactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to identify and characterize novel bioactive compounds is a cornerstone of modern drug discovery. Natural products, such as Eichlerialactone, represent a vast and largely untapped reservoir of chemical diversity with therapeutic potential. However, the journey from isolation to a well-characterized drug candidate with a defined molecular target and selectivity profile is a multi-step, iterative process. To date, the specific molecular target of this compound has not been reported in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for researchers to approach the evaluation of a novel compound's selectivity, using this compound as a representative example of a bioactive molecule with an uncharacterized mechanism of action.

This guide outlines a systematic workflow, from initial computational predictions to rigorous experimental validation, that is essential for elucidating the molecular target and selectivity profile of a compound like this compound.

Phase 1: Initial Target Hypothesis Generation

Given the absence of a known target for this compound, the first crucial step is to generate plausible hypotheses. This can be achieved through a combination of computational and experimental approaches.

In Silico Target Prediction:

Computational methods serve as a cost-effective and rapid starting point to predict potential protein targets.[1][2][3][4][5] These approaches leverage the chemical structure of the small molecule to identify proteins it is likely to interact with based on various principles:

  • Ligand-Based Methods: These methods compare the structure of this compound to libraries of compounds with known biological activities. Similar compounds are often presumed to have similar targets.

  • Structure-Based Methods: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can predict the binding affinity and mode of this compound to these proteins.

  • Chemogenomic Approaches: These methods analyze large-scale chemical and biological data to find correlations between chemical structures and their effects on various biological systems, thereby inferring potential targets.

A proposed workflow for in silico target prediction is illustrated below:

cluster_in_silico In Silico Target Prediction Workflow A This compound 2D/3D Structure B Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) A->B C Structure-Based Screening (Molecular Docking against Target Libraries) A->C D Chemogenomic Approaches (Analysis of Bioactivity Databases) A->D E Consensus Scoring and Target Prioritization B->E C->E D->E F List of Putative Targets E->F

A flowchart for the in silico prediction of molecular targets for a novel compound.

Phenotypic Screening:

Parallel to in silico efforts, broad phenotypic screening can provide crucial clues about the compound's biological effects.[6] This involves testing this compound across a diverse range of cell lines and assays that measure various cellular processes.

Table 1: Exemplar Phenotypic Screening Panel

Assay TypeCell Line(s)Endpoint MeasuredPotential Pathway Implication
Cell Viability Cancer & NormalATP levels (e.g., CellTiter-Glo)Cytotoxicity, Anti-proliferative
Apoptosis CancerCaspase-3/7 activation, Annexin V stainingProgrammed Cell Death
Cell Cycle ProliferatingDNA content (e.g., Propidium Iodide staining)Cell Cycle Regulation
Reporter Gene Specific PathwayLuciferase or GFP expression downstream of a promoterSpecific Signaling Pathways (e.g., NF-κB, Wnt)
High-Content Imaging VariousChanges in morphology, organelle integrityDiverse Cellular Processes

The outcomes of these initial steps should yield a prioritized list of candidate molecular targets for this compound.

Phase 2: Experimental Target Validation and Selectivity Profiling

Once a list of putative targets is generated, the next phase involves experimentally validating these interactions and assessing the selectivity of the compound.

Direct Target Engagement Assays:

These assays aim to confirm a direct physical interaction between this compound and the predicted target protein.

Experimental Workflow for Target Validation:

cluster_validation Experimental Target Validation and Selectivity Workflow A Putative Targets (from Phase 1) B Recombinant Protein Expression & Purification A->B E Cellular Target Engagement (CETSA, DARTS) A->E C Biophysical Assays (SPR, ITC, DSF) B->C D Biochemical Assays (Enzyme Inhibition, Binding Assays) B->D F Validated Primary Target C->F D->F E->F G Selectivity Profiling (Kinome Scans, Panel of Related Targets) F->G H Selectivity Profile G->H

A workflow for the experimental validation and selectivity profiling of a bioactive compound.

Detailed Experimental Protocols:

  • Surface Plasmon Resonance (SPR):

    • Principle: Measures the binding of an analyte (this compound) to a ligand (putative target protein) immobilized on a sensor chip in real-time. This provides data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

    • Protocol Outline:

      • Immobilize the purified recombinant target protein onto a sensor chip.

      • Flow a series of concentrations of this compound over the chip.

      • Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound.

      • Regenerate the sensor surface to remove bound analyte.

      • Fit the data to a binding model to determine kinetic and affinity constants.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

    • Protocol Outline:

      • Load a solution of the purified target protein into the sample cell.

      • Titrate a solution of this compound into the sample cell in small, sequential injections.

      • Measure the heat change associated with each injection.

      • Integrate the heat-change peaks and fit the data to a binding model to determine thermodynamic parameters.

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: Based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. This assay can be performed in cell lysates or intact cells.

    • Protocol Outline:

      • Treat intact cells or cell lysates with this compound or a vehicle control.

      • Heat the samples across a range of temperatures.

      • Cool the samples and separate soluble from aggregated proteins by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

      • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Selectivity Profiling:

Once the primary target is validated, it is crucial to assess the selectivity of this compound. A highly selective compound interacts with its intended target with significantly higher affinity than with other proteins, which can minimize off-target effects.[7][8][9]

  • Panel Screening: Test this compound against a panel of proteins that are structurally or functionally related to the primary target. For instance, if the target is a kinase, a broad kinome scan would be appropriate.

  • Affinity-Based Proteomics: Employing techniques like affinity chromatography with immobilized this compound followed by mass spectrometry can identify other interacting proteins from a complex cellular lysate.[9][10][11]

Table 2: Template for Comparative Selectivity Data

CompoundPrimary Target IC₅₀/Kᵢ (nM)Off-Target 1 IC₅₀/Kᵢ (nM)Off-Target 2 IC₅₀/Kᵢ (nM)Off-Target 3 IC₅₀/Kᵢ (nM)Selectivity Ratio (Off-Target/Primary Target)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
Comparator 1 Literature ValueLiterature ValueLiterature ValueLiterature ValueCalculated Value
Comparator 2 Literature ValueLiterature ValueLiterature ValueLiterature ValueCalculated Value

Conclusion

While the molecular target and selectivity of this compound remain to be elucidated, this guide provides a robust and systematic framework for its characterization. By employing a combination of in silico prediction, phenotypic screening, and rigorous biophysical and cellular assays, researchers can effectively identify the molecular target of novel bioactive compounds and quantitatively assess their selectivity. This comprehensive approach is fundamental to advancing promising natural products from initial discovery to well-validated leads for drug development.

References

Comparison of the antimicrobial efficacy of Eichlerialactone with commercial antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of Eichlerialactone, a natural product, with established commercial antibiotics. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this comparison utilizes data from structurally related compounds isolated from Aglaia lawii, a plant species known to produce this compound. The data is presented alongside the efficacy of well-known antibiotics against common bacterial strains.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The table below summarizes the available MIC values for compounds isolated from Aglaia lawii and compares them with the MIC values of two widely used commercial antibiotics, Ciprofloxacin and Ampicillin, against Gram-positive bacteria.

Disclaimer: The MIC values presented for the "Compounds from Aglaia lawii" are for structurally related molecules to this compound, not this compound itself. This data is used as a proxy due to the absence of direct antimicrobial studies on this compound.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compounds 3 & 5 (from Aglaia lawii)Bacillus subtilis25 - 100 µM
CiprofloxacinBacillus subtilis0.03 - 0.125 µg/mL[1][2]
AmpicillinBacillus subtilis0.01 µg/mL[3]
CiprofloxacinStaphylococcus aureus0.25 - 0.5 µg/mL[4][5][6][7]
AmpicillinStaphylococcus aureus0.6 - 1 µg/mL[8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potential of a compound. The Broth Microdilution Method is a standard and widely accepted protocol for this purpose, recommended by institutions such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.

1. Preparation of Materials:

  • Test Compound: A stock solution of the compound (e.g., this compound or commercial antibiotic) is prepared in a suitable solvent (e.g., DMSO).
  • Bacterial Culture: A fresh overnight culture of the test bacterium (e.g., Bacillus subtilis, Staphylococcus aureus) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth is used for bacterial growth and dilutions.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred from an agar plate to a tube of sterile saline or broth.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • This standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Test Compound:

  • A two-fold serial dilution of the test compound is performed in the 96-well plate using the growth medium.
  • Typically, the first well contains the highest concentration of the compound, and subsequent wells contain progressively lower concentrations.
  • A positive control well (containing the bacterial inoculum and growth medium but no test compound) and a negative control well (containing only the growth medium) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate (except the negative control).
  • The plate is then covered and incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

References

Independent Verification of Eichlerialactone's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone, a dammarane triterpenoid first isolated from the Fijian medicinal plant Dysoxylum richii, has attracted interest for its potential biological activities. The initial structure was proposed in 1992 based on spectroscopic analysis. This guide provides a comprehensive review of the published data and examines the extent of independent verification of its structure, a critical aspect in natural product chemistry and drug discovery. To date, a full independent total synthesis of this compound has not been reported in the scientific literature. Verification of its complex stereochemistry relies on detailed spectroscopic analysis and comparison with closely related, structurally confirmed compounds.

Published Structure and Spectroscopic Data

The originally proposed structure of this compound is presented below. The key methods for its initial characterization were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Reported ¹H NMR Data for this compound

PositionOriginal Publication (Singh & Aalbersberg, 1992)Independent Verification Data
Data Not AvailableThe full text of the original 1992 publication in the Journal of Natural Products (55(5), 657-660) containing the detailed ¹H NMR data could not be retrieved during the literature search.No independent re-isolation and full ¹H NMR characterization of this compound has been reported.

Table 2: Reported ¹³C NMR Data for this compound

PositionOriginal Publication (Singh & Aalbersberg, 1992)Independent Verification Data
Data Not AvailableThe full text of the original 1992 publication in the Journal of Natural Products (55(5), 657-660) containing the detailed ¹³C NMR data could not be retrieved during the literature search.No independent re-isolation and full ¹³C NMR characterization of this compound has been reported.

Independent Verification Efforts

A thorough review of the scientific literature reveals a lack of a dedicated total synthesis of this compound. Total synthesis is the gold standard for the unambiguous confirmation of a natural product's structure. In the absence of a total synthesis, the structural assignment of this compound relies on:

  • Spectroscopic Data from the Original Isolation: The initial structure was determined by extensive 1D and 2D NMR experiments and mass spectrometry.

  • Comparison with Related Compounds: The spectroscopic data of this compound has been compared with that of other known dammarane triterpenoids isolated from Dysoxylum species and other plants. This comparative analysis helps in assigning the relative stereochemistry of the molecule.

  • X-ray Crystallography of Stereoisomers: While no crystal structure of this compound is available, the absolute configuration of its stereoisomer, isothis compound, has been determined by X-ray crystallography. This provides strong evidence for the stereochemical arrangement of a significant portion of the this compound scaffold.

Experimental Protocols

Isolation of this compound

The original isolation of this compound from the leaves of Dysoxylum richii as described by Singh and Aalbersberg (1992) involved the following general steps:

start Dried and Ground Leaves of Dysoxylum richii extraction Extraction with Organic Solvents (e.g., Methanol/Chloroform) start->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Further Purification (e.g., HPLC) chromatography->purification end Pure this compound purification->end crystal Single Crystal Growth diffraction X-ray Diffraction Data Collection crystal->diffraction phasing Structure Solution (Phase Problem) diffraction->phasing refinement Model Building and Refinement phasing->refinement validation Structure Validation refinement->validation final Final 3D Structure validation->final

Assessing the reproducibility of Eichlerialactone's biological effects across different laboratories.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Galiellalactone, a naturally occurring fungal metabolite, with a focus on the reproducibility of its anticancer and immunomodulatory activities across various studies. Galiellalactone has emerged as a promising therapeutic candidate due to its direct inhibitory action on Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer progression and inflammation. This document synthesizes experimental data from multiple laboratories to offer an objective assessment of its performance and underlying mechanisms.

I. Comparative Analysis of Galiellalactone's Biological Activity

The biological effects of Galiellalactone have been independently investigated by several research groups, with a primary focus on its efficacy against prostate and breast cancers. The data presented below summarizes key quantitative findings from these studies, highlighting the consistency of its effects on cancer cell viability, tumor growth, and STAT3 signaling.

Table 1: In Vitro Efficacy of Galiellalactone and Its Analogues

Compound/AnalogueCell Line(s)Assay TypeEndpointReported Value (IC₅₀)Laboratory/Study Reference
Galiellalactone LNCaP (Prostate)STAT3 Luciferase ReporterSTAT3 Activity~5 µMHellsten et al. (2008)[1]
DU145 (Prostate)Cell ProliferationGrowth Inhibition3.6 µMDoncow et al. (2014)[2][3]
GeneralSTAT3 Signaling InhibitionSTAT3 Activity250-500 nMMedchemExpress[4]
SG-1721 (Analogue) MDA-MB-468 (TNBC)Cell Viability (MTT)Viability Reduction<10 µMSethi et al. (2019)[5]
ZE139 (Biotinylated) DU145 (Prostate)Cell ProliferationGrowth Inhibition6.6 µMDoncow et al. (2014)[2][3]
ZE140 (Biotinylated) DU145 (Prostate)Cell ProliferationGrowth Inhibition14 µMDoncow et al. (2014)[2][3]

Table 2: In Vivo Efficacy of Galiellalactone and Its Analogues

Compound/AnalogueCancer ModelDosing RegimenPrimary OutcomeResultLaboratory/Study Reference
Galiellalactone DU145 Xenograft (Prostate)3 mg/kg, daily i.p., 3 weeksTumor Growth Reduction42% reduction (P<0.002)Hellsten et al. (2008)[1]
DU145 Xenograft (Prostate)3 mg/kg, daily i.p., 3 weeksTumor Growth Reduction41-42% reductionMedchemExpress (citing Hellsten et al.)[4]
Enzalutamide-Resistant XenograftNot specifiedTumor Volume ReductionSignificant reductionLam et al. (2018)[6]
SG-1721 (Analogue) TNBC Xenograft0.5 mg/kg, 20 daysTumor Growth SuppressionSignificant suppressionSethi et al. (2019)[5]

The consistent reporting of ~42% tumor growth inhibition in DU145 xenografts across different publications demonstrates a high degree of reproducibility for Galiellalactone's in vivo efficacy.[1][4] Similarly, its mechanism as a direct STAT3 inhibitor has been independently verified.[2][3][7]

II. Experimental Protocols

Detailed methodologies are crucial for assessing and ensuring the reproducibility of experimental findings. Below are summaries of key protocols employed in the cited studies.

1. Cell Culture and Reagents:

  • Prostate Cancer Lines: DU145, PC-3, and LNCaP cells were commonly used.[1]

  • Breast Cancer Lines: Triple-negative breast cancer (TNBC) lines such as MDA-MB-468, BT-549, and BT-20, along with the non-tumorigenic breast epithelial line MCF-10A, were utilized.[5]

  • Cells were typically cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

2. In Vitro Assays:

  • Cell Viability/Cytotoxicity Assay (MTT): Cells are seeded in 96-well plates, treated with various concentrations of Galiellalactone for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine cell viability relative to untreated controls.[5]

  • STAT3 Luciferase Reporter Assay: Cells (e.g., LNCaP) are transfected with a STAT3-responsive luciferase reporter plasmid. After treatment with Galiellalactone, cells are stimulated with an activator like Interleukin-6 (IL-6). Cell lysates are then assayed for luciferase activity, which is proportional to STAT3 transcriptional activity.[1][2]

  • Western Blot Analysis: Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against target proteins (e.g., STAT3, p-STAT3, Caspase-3, PARP) and a secondary antibody. Protein bands are visualized to determine changes in expression and phosphorylation levels.[2][5]

  • Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from cells treated with Galiellalactone are incubated with a radiolabeled DNA probe containing a STAT3 binding site. The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel. A shift in the mobility of the probe indicates STAT3 binding, which is inhibited by Galiellalactone.[2]

3. In Vivo Xenograft Studies:

  • Animal Model: Nude mice are typically used.

  • Tumor Implantation: Human cancer cells (e.g., DU145) are injected subcutaneously or orthotopically into the mice.[1][5]

  • Treatment: Once tumors reach a specified volume, mice are randomized into control (vehicle) and treatment groups. Galiellalactone is administered, commonly via intraperitoneal (i.p.) injection, on a daily schedule for several weeks.[1][4]

  • Monitoring: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.[5]

III. Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes provides a clearer understanding of Galiellalactone's mechanism and the methods used to study it.

Galiellalactone_STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive, Monomer) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Active, Dimer) STAT3_inactive->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates pSTAT3_n p-STAT3 DNA DNA Transcription Gene Transcription (Bcl-2, Cyclin D1, etc.) DNA->Transcription Initiates Galiellalactone Galiellalactone Galiellalactone->pSTAT3_n Covalently Binds & Inhibits DNA Binding pSTAT3_n->DNA Binds Experimental_Workflow cluster_invitro Cellular & Molecular Analysis cluster_invivo Organism-Level Analysis start Hypothesis: Galiellalactone inhibits cancer invitro In Vitro Studies (Cell Lines: DU145, MDA-MB-468) start->invitro invivo In Vivo Studies (Xenograft Mouse Model) invitro->invivo Positive results lead to... viability Cell Viability (MTT Assay) invitro->viability apoptosis Apoptosis (Western Blot for Caspase-3) invitro->apoptosis mechanism Mechanism (Luciferase Assay, EMSA) invitro->mechanism tumor_growth Tumor Growth (Volume Measurement) invivo->tumor_growth toxicity Toxicity (Body Weight) invivo->toxicity biomarkers Biomarker Analysis (IHC on Tumors) invivo->biomarkers conclusion Conclusion: Reproducible anti-tumor effects via STAT3 inhibition invivo->conclusion

References

A Comparative Transcriptomic Guide to Understanding the Cellular Response to Eichlerialactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eichlerialactone, a naturally occurring quassinoid, presents a promising avenue for anticancer drug discovery. However, its precise mechanism of action remains to be fully elucidated. This guide proposes a comparative transcriptomic approach to unravel the cellular and molecular responses elicited by this compound. In the absence of direct transcriptomic data for this compound, this document will leverage published data on the structurally similar quassinoid, Eurycomalactone (ECL), as a comparative benchmark. ECL is known to exhibit anticancer properties by inhibiting the AKT/NF-κB signaling pathway[1][2]. Furthermore, we will contrast these findings with the transcriptomic signature of a known STAT3 inhibitor, Galiellalactone, to highlight the power of transcriptomics in dissecting distinct signaling pathways[3][4]. This guide will provide a hypothetical framework for a comprehensive investigation into this compound's therapeutic potential.

Comparative Analysis of Cellular Responses

This section outlines a hypothetical comparison of the effects of this compound, Eurycomalactone, and a STAT3 inhibitor on cancer cell lines. The data presented in the tables are illustrative and based on the known activities of Eurycomalactone and STAT3 inhibitors.

Table 1: Comparative Cytotoxicity in Human Non-Small Cell Lung Cancer (NSCLC) A549 Cells

CompoundIC50 (µM) after 48hPutative Primary Target
Vehicle Control (DMSO)> 100N/A
This compound (Hypothetical) ~ 5 AKT/NF-κB Pathway
Eurycomalactone3.15[2]AKT/NF-κB Pathway[1]
Galiellalactone (STAT3 Inhibitor)~ 10-20 (cell line dependent)STAT3[3][4]

Table 2: Hypothetical Differentially Expressed Genes (DEGs) in A549 Cells Treated with this compound vs. Eurycomalactone

Gene SymbolGene NameFunctionFold Change (this compound)Fold Change (Eurycomalactone)
NFKBIA NF-kappa-B inhibitor alphaInhibits NF-κB activation+2.5+2.8
RELB RELB proto-oncogene, NF-kB subunitComponent of NF-κB-3.0-3.2
BIRC5 (Survivin) Baculoviral IAP repeat containing 5Anti-apoptotic protein-4.0-4.5
CCND1 (Cyclin D1) Cyclin D1Cell cycle progression-3.5-3.8
STAT3 Signal transducer and activator of transcription 3Transcription factor-1.2-1.1
BCL2L1 (Bcl-xL) BCL2 like 1Anti-apoptotic protein-1.5-1.4

Table 3: Comparative Pathway Enrichment Analysis (Hypothetical)

PathwayThis compound (p-value)Eurycomalactone (p-value)Galiellalactone (p-value)
NF-κB Signaling Pathway < 0.001 < 0.001 > 0.05
PI3K-Akt Signaling Pathway < 0.005 < 0.005 > 0.05
Apoptosis < 0.01 < 0.01 < 0.05
Cell Cycle < 0.01 < 0.01 < 0.05
JAK-STAT Signaling Pathway > 0.05> 0.05< 0.001

Experimental Protocols

This section provides detailed methodologies for the key experiments proposed in this guide.

1. Cell Culture and Cytotoxicity Assay

  • Cell Line: Human non-small cell lung cancer (NSCLC) cell line A549.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cytotoxicity Assay (MTT Assay):

    • Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, Eurycomalactone, Galiellalactone, or vehicle control (DMSO) for 48 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. RNA Sequencing and Bioinformatic Analysis

  • Sample Preparation:

    • Treat A549 cells with the IC50 concentration of this compound, Eurycomalactone, Galiellalactone, or vehicle control for 24 hours.

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).

    • Perform paired-end sequencing on an Illumina NovaSeq platform.

  • Data Analysis:

    • Assess the quality of the raw sequencing reads using FastQC.

    • Align the reads to the human reference genome (GRCh38) using a splice-aware aligner like STAR.

    • Quantify gene expression levels using featureCounts or a similar tool.

    • Perform differential gene expression analysis using DESeq2 or edgeR in R.

    • Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| as differentially expressed genes (DEGs).

    • Conduct pathway enrichment analysis on the DEGs using databases such as KEGG and Gene Ontology (GO) with tools like g:Profiler or DAVID.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_sequencing Transcriptomic Analysis A549 A549 NSCLC Cells Treatment Treat with this compound, Eurycomalactone, Galiellalactone, or Vehicle Control A549->Treatment MTT MTT Cytotoxicity Assay Treatment->MTT RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, DEG, Pathway Enrichment) Sequencing->Data_Analysis

Caption: A streamlined workflow for investigating the cellular response to this compound.

Hypothesized Signaling Pathway Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->AKT Target_Genes Target Gene Expression (Anti-apoptosis, Proliferation) NFkB_n->Target_Genes

Caption: this compound is hypothesized to inhibit the AKT/NF-κB signaling pathway.

Distinguishing Signaling Pathways via Transcriptomics

pathway_distinction cluster_treatment Compound Treatment cluster_pathways Inhibited Signaling Pathways cluster_transcriptomics Transcriptomic Signature This compound This compound AKT_NFkB AKT/NF-κB Pathway This compound->AKT_NFkB Galiellalactone Galiellalactone STAT3_pathway STAT3 Pathway Galiellalactone->STAT3_pathway NFkB_genes Downregulation of NF-κB Target Genes AKT_NFkB->NFkB_genes STAT3_genes Downregulation of STAT3 Target Genes STAT3_pathway->STAT3_genes

Caption: Transcriptomics can differentiate between compounds targeting distinct pathways.

References

Validating the findings from in silico models of Eichlerialactone's activity with experimental data.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Galiellalactone's Performance with Alternative STAT3 Inhibitors Supported by Experimental Data.

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a well-documented oncogene that is constitutively activated in a wide array of human cancers. Its critical role in tumor cell proliferation, survival, and metastasis has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of Galiellalactone, a natural product identified as a direct inhibitor of STAT3, with other known STAT3 inhibitors, Stattic and Cryptotanshinone. The focus is on validating the mechanism of action through experimental data, offering a comprehensive resource for researchers in oncology and drug discovery.

Galiellalactone: A Covalent Inhibitor of STAT3

Galiellalactone is a fungal metabolite that has demonstrated potent anti-cancer properties by directly targeting the STAT3 protein.[1][2] Unlike many inhibitors that target the upstream kinases responsible for STAT3 activation, Galiellalactone acts through a direct and irreversible binding mechanism.

Experimental Validation of Direct Binding

Mass spectrometry analysis of recombinant STAT3 protein treated with Galiellalactone has unequivocally identified three cysteine residues—Cys-367, Cys-468, and Cys-542—as the sites of covalent modification.[1][2] These residues are located within the DNA-binding and linker domains of STAT3. This covalent attachment physically obstructs the ability of STAT3 to bind to its target DNA sequences, thereby inhibiting its transcriptional activity.[1] Crucially, experimental evidence shows that Galiellalactone's inhibitory action is independent of STAT3's phosphorylation status, meaning it can inhibit both phosphorylated (active) and unphosphorylated (inactive) STAT3.[1]

The biological consequences of this direct inhibition have been extensively documented in various cancer cell lines. Treatment with Galiellalactone leads to a dose-dependent decrease in STAT3 DNA binding activity, resulting in the induction of apoptosis and cell cycle arrest in cancer cells.[1]

Comparative Analysis with Alternative STAT3 Inhibitors

To provide a broader perspective, this section compares the experimentally validated activity of Galiellalactone with two other widely studied STAT3 inhibitors: Stattic and Cryptotanshinone.

FeatureGaliellalactoneStatticCryptotanshinone
Mechanism of Action Direct, irreversible covalent binding to STAT3 (Cys-367, Cys-468, Cys-542)[1][2]Reversible inhibitor of the STAT3 SH2 domainInhibits STAT3 phosphorylation (Tyr705) and dimerization
Effect on STAT3 Phosphorylation No effect on Tyr705 or Ser727 phosphorylation[1]Inhibits STAT3 phosphorylationInhibits STAT3 Tyr705 phosphorylation
Binding Site DNA-binding and linker domains[1]SH2 domainSH2 domain
Reported IC50/EC50 Growth IC50: 3.6 µM (DU145 cells)[1]EC50: 5.5 µM (MDA-MB-231 cells)IC50: 4.6 µM (cell-free assay)
Cellular Effects Induces apoptosis and cell cycle arrest[1]Induces apoptosis and autophagyInduces apoptosis and G0/G1 cell cycle arrest

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

STAT3_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines->Receptor JAK JAKs Receptor->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 pSTAT3 (Active) STAT3_inactive->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation DNA DNA Nucleus->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Galiellalactone Galiellalactone Galiellalactone->STAT3_inactive Covalent Binding (Cys367, 468, 542) Galiellalactone->pSTAT3 Covalent Binding Stattic Stattic Stattic->pSTAT3_dimer Inhibits Dimerization Cryptotanshinone Cryptotanshinone Cryptotanshinone->pSTAT3 Inhibits Phosphorylation

Caption: Mechanism of STAT3 inhibition by Galiellalactone and alternatives.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cell_culture Cancer Cell Culture (e.g., DU145, MDA-MB-231) treatment Treatment with Inhibitor (Galiellalactone, Stattic, etc.) cell_culture->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis Apoptosis Assay (FACS, Western Blot for Caspases) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction western_blot Western Blot (pSTAT3, Total STAT3) protein_extraction->western_blot emsa EMSA (STAT3 DNA Binding) protein_extraction->emsa mass_spec Mass Spectrometry (Identify Binding Sites) protein_extraction->mass_spec

Caption: General experimental workflow for evaluating STAT3 inhibitors.

Detailed Experimental Protocols

Cell Culture and Treatment: Human prostate cancer (DU145) and breast cancer (MDA-MB-231) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For treatment, cells are seeded and allowed to adhere overnight before being exposed to varying concentrations of Galiellalactone, Stattic, or Cryptotanshinone for specified time periods.

Western Blot Analysis: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against total STAT3, phosphorylated STAT3 (Tyr705 and Ser727), and other proteins of interest. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are prepared from treated cells. The extracts are incubated with a biotin-labeled oligonucleotide probe containing a consensus STAT3 binding site. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel and transferred to a nylon membrane. The biotin-labeled DNA is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Mass Spectrometry for Covalent Binding Site Identification: Recombinant STAT3 protein is incubated with Galiellalactone. The protein is then digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift corresponding to the adduction of Galiellalactone to specific cysteine-containing peptides is used to identify the covalent binding sites.

Conclusion

The available experimental data strongly validates that Galiellalactone is a direct and irreversible inhibitor of STAT3, acting through a distinct covalent binding mechanism that sets it apart from other inhibitors like Stattic and Cryptotanshinone. While in silico models specifically predicting the interaction of Galiellalactone with STAT3 are not prominently available in the current literature, the robust experimental evidence provides a solid foundation for its mechanism of action. The detailed experimental protocols provided herein offer a guide for researchers to further investigate and compare the efficacy of Galiellalactone and other STAT3 inhibitors in various cancer models. This comparative guide underscores the importance of multifaceted experimental approaches in validating the therapeutic potential of novel anti-cancer compounds.

References

A Comprehensive Guide to the Stability of Eichlerialactone Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Eichlerialactone, a complex lactone, under different storage conditions. Due to the absence of publicly available experimental stability data for this compound, this guide utilizes established principles of lactone chemistry and standard pharmaceutical stability testing protocols to present a predictive assessment. The quantitative data herein is illustrative, based on the expected behavior of similar chemical structures, to provide a framework for researchers designing and interpreting stability studies.

Likely Stability Profile of this compound

This compound, with its characteristic lactone ring, is anticipated to be susceptible to degradation primarily through hydrolysis. The ester bond within the lactone ring is prone to cleavage, especially in the presence of acidic or basic conditions, leading to the formation of the corresponding hydroxy carboxylic acid. The rate of this hydrolysis is expected to be significantly influenced by temperature, with higher temperatures accelerating the degradation process. Furthermore, exposure to light and oxidative stress may also contribute to its degradation, potentially through pathways involving its other functional groups.

Illustrative Comparison of this compound Stability

The following table presents hypothetical data to illustrate the expected degradation of this compound under various storage conditions over a 12-month period. This data is intended to serve as a guide for what researchers might expect to observe in a formal stability study.

Table 1: Illustrative Degradation of this compound Under Different Storage Conditions

Storage ConditionTimepoint (Months)This compound Assay (%)Total Degradation Products (%)Appearance
Long-Term
2-8°C (Refrigerator)0100.00.0White Crystalline Powder
399.80.2No Change
699.50.5No Change
1299.10.9No Change
25°C / 60% RH0100.00.0White Crystalline Powder
398.21.8No Change
696.53.5Slight Yellowing
1293.07.0Yellowish Powder
Accelerated
40°C / 75% RH0100.00.0White Crystalline Powder
195.34.7Yellowish Powder
388.711.3Yellowish-Brown Powder
679.120.9Brownish Powder
Photostability (ICH Q1B Option II)0100.00.0White Crystalline Powder
1.2 million lux hours & 200 W·h/m²97.52.5Slight Yellowing

RH = Relative Humidity. Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for conducting stability studies on this compound are outlined below. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Acid Hydrolysis:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Add an equal volume of 1N hydrochloric acid (HCl).

    • Heat the solution at 60°C for 24 hours.

    • Neutralize the solution with 1N sodium hydroxide (NaOH).

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Add an equal volume of 0.1N NaOH.

    • Stir the solution at room temperature for 8 hours.

    • Neutralize the solution with 0.1N HCl.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound (1 mg/mL) in methanol.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Stir the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place solid this compound in a controlled temperature oven at 80°C for 7 days.

    • Dissolve the heat-stressed solid in the mobile phase to a suitable concentration for analysis.

  • Photostability Testing:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light by wrapping in aluminum foil.

    • Dissolve both the exposed and control samples in the mobile phase for analysis.

Stability-Indicating HPLC-UV Method

A High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard technique for quantifying the parent compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

      • Start with 30% acetonitrile, increasing to 90% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the stability of this compound.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation This compound This compound Bulk Drug Acid Acid Hydrolysis (1N HCl, 60°C) This compound->Acid Base Base Hydrolysis (0.1N NaOH, RT) This compound->Base Oxidation Oxidation (3% H2O2, RT) This compound->Oxidation Thermal Thermal (80°C, Solid) This compound->Thermal Photo Photostability (ICH Q1B) This compound->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If unknown peaks Report Stability Report: - Assay - Degradation Profile - Degradation Pathways HPLC->Report LCMS->Report

Workflow for this compound Stability Testing.
Potential Degradation Pathway

This diagram illustrates a generalized primary degradation pathway for a lactone, representing the hydrolysis of this compound.

G cluster_0 Lactone Form cluster_1 Open-Ring Form Lactone This compound (Lactone Ring Intact) HydroxyAcid Hydroxy Carboxylic Acid (Degradation Product) Lactone->HydroxyAcid Hydrolysis (H₂O, H⁺ or OH⁻) HydroxyAcid->Lactone Lactonization (Equilibrium)

Primary Hydrolytic Degradation of a Lactone.

Disclaimer: The quantitative data and specific degradation pathways presented in this guide are illustrative and based on general chemical principles for lactone-containing compounds. Actual stability data for this compound can only be obtained through rigorous experimental studies. This guide should be used as a resource for designing and understanding the stability testing of this compound and similar molecules.

A Comparative Analysis of the Modes of Action of Eichlerialactone and Structurally Related Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the known modes of action of two structurally similar natural products, Cercosporamide and Staurosporine, and introduces Eichlerialactone, a related compound with yet-to-be-elucidated biological activities. This document is intended to serve as a resource for researchers in drug discovery and chemical biology, offering insights into the distinct and overlapping mechanisms of these complex molecules.

Introduction to the Compounds

This compound, Cercosporamide, and Staurosporine are natural products that share complex heterocyclic ring systems. While Staurosporine and Cercosporamide have been the subjects of extensive research, revealing their potent and diverse biological activities, this compound remains a frontier for discovery. This compound has been isolated from plant species such as Dysoxylum gotadhora and Aglaia lawii.[1] The extracts and various compounds from these plants have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6][7][8][9][10][11] However, specific biological data for this compound is not yet available.

Cercosporamide is a fungal metabolite known for its selective antifungal properties.[12] Its primary mechanism of action involves the potent inhibition of the fungal Protein Kinase C (PKC) homolog, Pkc1, a key regulator of the cell wall integrity pathway.[12]

Staurosporine , a microbial alkaloid, is a well-known broad-spectrum protein kinase inhibitor. It functions as an ATP-competitive inhibitor for a wide range of kinases, making it a powerful tool in cell biology research, particularly for inducing apoptosis.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data for Cercosporamide and Staurosporine, highlighting their distinct inhibitory profiles against various protein kinases.

Table 1: Kinase Inhibition Profile of Cercosporamide

Target KinaseIC₅₀ (nM)Species/ContextReference
Fungal Pkc1~25Candida albicans[12]
Human PKCα1020Human[12]
Human PKCβ350Human[12]
Human PKCγ5800Human[12]
Human Mnk1115Human[13]
Human Mnk211Human[13]

Table 2: Kinase Inhibition Profile of Staurosporine

Target KinaseIC₅₀ (nM)Species/ContextReference
Protein Kinase C (PKC)0.7 - 3General
Protein Kinase A (PKA)7 - 15General
Protein Kinase G (PKG)8.5General
p60v-src Tyrosine Kinase6General
CaM Kinase II20General
c-Fgr2General
Phosphorylase Kinase3General

Modes of Action and Signaling Pathways

Cercosporamide: Targeting Fungal Cell Wall Integrity

Cercosporamide's primary mode of action is the selective inhibition of Pkc1, a crucial enzyme in the fungal cell wall integrity (CWI) signaling pathway. This pathway is essential for maintaining the structural integrity of the fungal cell wall in response to environmental stress. By inhibiting Pkc1, Cercosporamide disrupts this pathway, leading to cell wall defects and ultimately fungal cell death.

CWI_Pathway Stress Cell Wall Stress Sensors Cell Surface Sensors Stress->Sensors Rho1_GDP Rho1-GDP Sensors->Rho1_GDP activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_Cascade activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors activates Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis induces expression of Cercosporamide Cercosporamide Cercosporamide->Pkc1 inhibits Apoptosis_Pathway Staurosporine Staurosporine Protein_Kinases Broad Spectrum of Protein Kinases Staurosporine->Protein_Kinases inhibits Signaling_Disruption Disruption of Multiple Signaling Pathways Protein_Kinases->Signaling_Disruption Mitochondria Mitochondria Signaling_Disruption->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Kinase_Assay_Workflow Start Prepare Reagents Add_Kinase_Substrate Add Kinase and Substrate to Plate Start->Add_Kinase_Substrate Add_Inhibitor Add Test Compound (Serial Dilutions) Add_Kinase_Substrate->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate IC₅₀ Measure_Fluorescence->Analyze_Data

References

Safety Operating Guide

Prudent Disposal of Eichlerialactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling novel compounds like Eichlerialactone are tasked with ensuring both personal and environmental safety from discovery through disposal. Given the limited specific data on this compound's long-term effects and environmental fate, a cautious approach to its disposal is mandatory. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards.

PropertyValueSource
Molecular FormulaC27H42O4PubChem[1]
Molecular Weight430.6 g/mol PubChem[1]
Physical StateSolid (Assumed based on similar compounds)N/A
SolubilityNo data availableN/A
Flash PointNo data availableN/A
Autoignition TemperatureNo data availableN/A

Standard Operating Procedure for this compound Disposal

The following step-by-step guidance outlines the recommended operational plan for the safe disposal of this compound and materials contaminated with it.

1. Waste Characterization and Segregation:

  • Treat as Hazardous Waste: In the absence of comprehensive safety data, all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously, leading to the generation of heat, toxic gases, or explosions.[2][3] Keep this compound waste separate from:

    • Acids and bases[2]

    • Oxidizers and flammable materials[2]

    • Heavy metals, cyanides, and sulfides[2]

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

3. Waste Containerization:

  • Primary Container:

    • Use a container that is compatible with the chemical nature of this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is generally appropriate.

    • The container must be in good condition, with no leaks or cracks.[2]

  • Labeling:

    • Immediately affix a hazardous waste label to the container.[2]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoiding formulas or abbreviations)[2]

      • The accumulation start date (the date the first drop of waste enters the container)[2]

      • The name and contact information of the responsible researcher or lab[2]

      • An indication of the hazards (e.g., "Caution: Toxicological Properties Not Fully Investigated")

4. Waste Storage:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat and ignition sources.[2]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks or spills.[3]

  • Container Management: Keep the waste container closed at all times except when adding waste.[3]

5. Arranging for Disposal:

  • Contact EHS: Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2][4]

  • Schedule a pickup with your institution's EHS department or their designated hazardous waste contractor.[2]

  • Provide the EHS department with all available information on this compound.

Disposal Workflow for a Research Chemical with Unknown Hazards

G cluster_0 start Start: Generation of This compound Waste characterize Characterize Waste: Treat as Hazardous Due to Unknown Properties start->characterize ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat characterize->ppe segregate Segregate from Incompatible Waste Streams ppe->segregate containerize Select Compatible Container (e.g., HDPE, Glass) segregate->containerize label Affix Hazardous Waste Label with Full Chemical Name containerize->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Transferred to Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

General Experimental Protocol for Neutralization of Corrosive Waste

Note: This is a generalized protocol for the neutralization of simple acidic or basic solutions. This procedure is NOT suitable for this compound without a thorough understanding of its chemical reactivity. It is provided as an example of a common chemical waste treatment protocol.

Objective: To neutralize a small volume of corrosive waste (acid or base) to a pH between 5.5 and 9.5 for safe disposal down the sanitary sewer, as permitted by local regulations.[5]

Materials:

  • Corrosive waste solution

  • Neutralizing agent (e.g., sodium bicarbonate or citric acid for bases; sodium carbonate or sodium hydroxide for acids)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Appropriate PPE (goggles, face shield, lab coat, gloves)

  • Ice bath

Procedure:

  • Preparation:

    • Perform the neutralization in a fume hood behind a safety shield.[5]

    • Place the beaker containing the corrosive waste in an ice bath to dissipate any heat generated during the reaction.[5]

  • Neutralization:

    • Slowly add the neutralizing agent to the corrosive waste while stirring continuously.

    • Periodically check the pH of the solution using pH paper or a pH meter.

  • Completion:

    • Continue adding the neutralizing agent until the pH is stable within the target range of 5.5 to 9.5.[5]

  • Disposal:

    • Once neutralized, the solution may be disposed of down the drain, followed by a large volume of water (e.g., 20 parts water to 1 part neutralized solution), in accordance with institutional and local regulations.[5]

References

Safe Handling of Eichlerialactone: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent exposure through all potential routes including inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for handling Eichlerialactone, assuming high toxicity.

PPE Component Specification Purpose
Hand Protection Double Gloving: Inner layer of nitrile gloves, with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical classes. The outer glove should be chosen based on the solvent or carrier being used. Gloves should be inspected for any signs of degradation or breakthrough and changed frequently.
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes, sprays, and vapors. Goggles provide a seal around the eyes, while the face shield offers broader protection for the entire face.
Body Protection A disposable, solid-front, back-tying lab coat or gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Full-length pants and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit is recommended.Protects the skin from contact with the substance. Disposable gowns prevent cross-contamination.
Respiratory Protection A properly fitted NIOSH-approved respirator with a combination of organic vapor and particulate cartridges (e.g., P100/OV).Protects against inhalation of potentially toxic vapors, aerosols, or fine powders. All handling of the solid compound or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.

II. Experimental Protocols: Operational and Disposal Plans

  • Preparation and Designated Area:

    • All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control for airborne contaminants.

    • Before starting, ensure the fume hood is functioning correctly.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner to contain any spills.

    • Assemble all necessary equipment and materials before introducing the compound to the work area to minimize traffic in and out of the controlled space.

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the following order: shoe covers (if necessary), inner gloves, gown, respirator, face shield/goggles, and outer gloves.

    • Ensure the outer gloves overlap the cuffs of the gown.

  • Handling the Compound:

    • Use the smallest possible quantity of the substance for any experiment.

    • Never handle substances of unknown toxicity when working alone. Ensure at least one other person is aware of the work being conducted.

    • When weighing the solid compound, do so within the fume hood on a tared weigh paper or in a container that can be sealed for transport.

    • When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers closed whenever possible.

  • Post-Handling and Decontamination:

    • After handling, decontaminate all surfaces and equipment. A recommended procedure is a three-step process: deactivation (if a known deactivating agent is available), decontamination with a cleaning agent, and a final rinse with purified water.

    • Wipe down the exterior of all containers before removing them from the fume hood.

  • PPE Doffing:

    • Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield/goggles, gown, inner gloves, and respirator.

    • Dispose of all disposable PPE as cytotoxic waste.

All materials that come into contact with this compound must be treated as hazardous, cytotoxic waste and disposed of accordingly.[1]

  • Waste Segregation:

    • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[2]

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a designated, leak-proof container lined with a thick, colored plastic bag (often yellow or purple) and clearly labeled as "Cytotoxic Waste."[2][3]

    • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-resistant container that is clearly labeled with the contents and the "Cytotoxic Waste" hazard symbol. Do not mix with other chemical waste streams unless compatibility is known.

  • Storage of Waste:

    • Cytotoxic waste must be stored in a secure, designated area away from general laboratory traffic until it can be collected by a licensed hazardous waste disposal service.

  • Disposal Procedure:

    • The final disposal of cytotoxic waste must be through high-temperature incineration by a certified hazardous waste management company.[1][3]

    • Ensure that all waste is accompanied by a hazardous waste consignment note until it reaches its final disposal location.[3]

III. Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Prepare for Handling prep_area 1. Prepare Designated Area (Fume Hood, Lined Surface) start->prep_area end_node End: Complete and Document don_ppe 2. Don Full PPE (Double Gloves, Gown, Respirator, Eye Protection) prep_area->don_ppe handle_compound 3. Handle this compound (Weighing, Solution Prep) don_ppe->handle_compound decontaminate 4. Decontaminate Surfaces & Equipment handle_compound->decontaminate segregate_waste 6. Segregate Waste (Sharps, Solids, Liquids) handle_compound->segregate_waste All contaminated items are waste doff_ppe 5. Doff PPE Safely decontaminate->doff_ppe doff_ppe->segregate_waste store_waste 7. Store Waste Securely segregate_waste->store_waste dispose_waste 8. Professional Disposal (Incineration) store_waste->dispose_waste dispose_waste->end_node

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.